molecular formula C6H9N3O B1587572 2,3-Diamino-6-methoxypyridine CAS No. 28020-38-4

2,3-Diamino-6-methoxypyridine

Cat. No.: B1587572
CAS No.: 28020-38-4
M. Wt: 139.16 g/mol
InChI Key: WEPOCTWSRWLQLL-UHFFFAOYSA-N
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Description

2,3-Diamino-6-methoxypyridine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxypyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOCTWSRWLQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388570
Record name 2,3-Diamino-6-methoxypyridine
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28020-38-4
Record name 2,3-Diamino-6-methoxypyridine
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Record name 2,3-Diamino-6-methoxypyridine
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Record name 2,3-Diamino-6-methoxypyridine
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Record name 6-methoxypyridine-2,3-diamine
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Record name 2,3-DIAMINO-6-METHOXYPYRIDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGV76K138F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-Diamino-6-methoxypyridine CAS number and properties

[4][5][6][7][8][9][10]

The distinct electronic properties of this compound arise from the electron-donating methoxy group at the C6 position, which increases the basicity of the pyridine nitrogen and influences the nucleophilicity of the exocyclic amines.[2]

Table 1: Technical Specifications

PropertySpecification
CAS Number 28020-38-4 (Free Base) 94166-62-8 (Dihydrochloride)
IUPAC Name 6-methoxypyridine-2,3-diamine
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 168–170 °C (Free Base)
Solubility Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water (Free Base)
pKa (Predicted) ~4.55 (Pyridine N), ~3.93 (Amino group)
InChIKey WEPOCTWSRWLQLL-UHFFFAOYSA-N

Synthesis & Manufacturing Methodology

The industrial synthesis of this compound is a convergent process designed to manage regioselectivity.[2] The most robust route proceeds via the reduction of 2-amino-6-methoxy-3-nitropyridine .[2]

Core Synthesis Workflow

The synthesis begins with 2,6-dichloropyridine, utilizing the differing reactivity of the halogens after nitration to install the methoxy and amino functionalities sequentially.[4]

Step-by-Step Protocol (Optimized for Lab Scale):

  • Nitration: 2,6-Dichloropyridine is nitrated (HNO₃/H₂SO₄) to yield 2,6-dichloro-3-nitropyridine .[2][4]

  • Methoxylation: Nucleophilic aromatic substitution (

    
    ) with sodium methoxide (NaOMe) in methanol.[2] Note: Regioselectivity is critical here; conditions must favor the 6-position.
    
  • Amination: Displacement of the remaining chloro group with ammonia (NH₃) yields 2-amino-6-methoxy-3-nitropyridine .[2]

  • Reduction (Critical Step):

    • Reagents: Hydrogen gas (

      
      ) with Pd/C catalyst OR Iron powder (Fe) in acidic media (Bechamp reduction).[2]
      
    • Procedure: The nitro precursor is dissolved in methanol. 10% Pd/C (5 wt%) is added.[2] The system is purged and stirred under

      
       (3 atm) at 40°C for 6 hours.
      
    • Workup: Filter catalyst over Celite.[2] Concentrate filtrate.[2] Recrystallize from ethanol/ether to prevent oxidation (the diamine is air-sensitive).[2]

SynthesisPathstart2,6-Dichloropyridinenitro2,6-Dichloro-3-nitropyridinestart->nitroHNO3/H2SO4Nitrationmethoxy2-Chloro-6-methoxy-3-nitropyridinenitro->methoxyNaOMe/MeOHSnAramino2-Amino-6-methoxy-3-nitropyridinemethoxy->aminoNH3/EtOHAmmonolysisproductThis compoundamino->productH2, Pd/CReduction

Figure 1: Convergent synthetic pathway from 2,6-dichloropyridine to the target diamine.[2]

Applications in Drug Discovery: The Imidazo[4,5-b]pyridine Scaffold[6]

For drug development professionals, the primary utility of this compound is its ability to undergo cyclocondensation to form imidazo[4,5-b]pyridines .[2] This scaffold mimics the purine base adenine, making it an excellent template for ATP-competitive kinase inhibitors.[2]

Mechanism of Action & Utility: The "ortho-diamine" motif acts as a bidentate nucleophile.[2] Reacting this core with various electrophiles creates the fused imidazole ring:

  • Carboxylic Acids/Aldehydes: Yields 2-substituted imidazo[4,5-b]pyridines.[2]

  • Phosgene/CDI: Yields imidazo[4,5-b]pyridin-2-ones.[2]

  • Carbon Disulfide: Yields imidazo[4,5-b]pyridin-2-thiones.[2]

Strategic Advantage: The 6-methoxy group on the pyridine ring serves as a handle for further diversification (e.g., conversion to a triflate for cross-coupling or demethylation to a pyridone).[2]

DrugDesigncoreThis compoundreagent1Reagent: R-COOH / Polyphosphoric Acidcore->reagent1reagent2Reagent: CDI (Carbonyldiimidazole)core->reagent2scaffold12-Substituted-5-methoxy-imidazo[4,5-b]pyridinereagent1->scaffold1Cyclocondensationscaffold25-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onereagent2->scaffold2CyclizationtargetTarget: Kinase Inhibitors / Antivirals(Purine Mimetics)scaffold1->targetSAR Optimizationscaffold2->targetSAR Optimization

Figure 2: Divergent synthesis of bioactive scaffolds from the 2,3-diamino precursor.

Analytical Characterization & Quality Control

To ensure the integrity of the starting material for GMP synthesis, the following analytical parameters must be verified.

1. Proton NMR (¹H-NMR, DMSO-d₆):

  • Methoxy Singlet: A sharp singlet (3H) around

    
     3.7–3.8 ppm.[2]
    
  • Aromatic Protons: Two doublets corresponding to the H-4 and H-5 protons on the pyridine ring (typically

    
     5.8–7.5 ppm range, depending on salt form).[2]
    
  • Amine Protons: Broad singlets exchangeable with D₂O.[2] The C3-amino group is typically more shielded than the C2-amino group.[2]

2. HPLC Purity Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers basicity).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[2]

  • Retention Time: The diamine is polar; expect early elution compared to the nitro precursor.[2]

Safety & Handling (SDS Highlights)

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][5]

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

Handling Protocol: The free base is susceptible to oxidation, turning from white to brown upon prolonged air exposure.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The dihydrochloride salt is more stable but hygroscopic.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023920, this compound.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 6-methoxypyridine-2,3-diamine.[2][5] Retrieved from [Link][2]

A Comprehensive Technical Guide to the Synthesis of 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,3-Diamino-6-methoxypyridine, a key intermediate in medicinal chemistry. The synthesis begins with the readily available starting material, 2-amino-6-chloro-3-nitropyridine, and proceeds through a robust two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. This document elucidates the chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical process parameters that ensure high yield and purity. The causality behind experimental choices is explained, offering readers not just a procedure, but a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a vital building block in the synthesis of various heterocyclic compounds, including novel therapeutic agents.[1] Its vicinal diamine functionality provides a versatile handle for the construction of fused ring systems, such as imidazo[4,5-b]pyridines. The synthetic pathway detailed herein is efficient and scalable, converting 2-amino-6-chloro-3-nitropyridine into the target compound through two distinct and high-yielding transformations.

The overall synthetic strategy is depicted below:

Overall_Synthesis SM 2-amino-6-chloro-3-nitropyridine INT 2-amino-6-methoxy-3-nitropyridine SM->INT Step 1: Methoxylation NaOCH₃, MeOH FP This compound INT->FP Step 2: Reduction SnCl₂·2H₂O, HCl

Caption: Two-step synthesis of this compound.

This guide will dissect each step, providing a mechanistic rationale, a detailed protocol, and an analysis of critical parameters.

Step 1: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the conversion of 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by a methoxide ion.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The nitro group activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate. The chlorine atom at the 6-position is para to the nitro group, making it the prime site for substitution. The incoming methoxide nucleophile attacks the C6 carbon, leading to the displacement of the chloride leaving group.

Detailed Experimental Protocol: Methoxylation

This protocol is adapted from established literature procedures which report high yields and purity.[2][3]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mol) of sodium methoxide with 50.0 mL of anhydrous methanol.[3]

  • Initial Cooling: Cool the sodium methoxide solution to 15°C using an ice bath.[3]

  • Substrate Addition: To this cooled solution, slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine in portions, ensuring the internal temperature is maintained at 15°C with external cooling.[3]

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for 4-5 hours.[2][3]

  • Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system such as ethyl acetate/hexanes.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 250 mL of cold water.[3] A yellow precipitate of 2-amino-6-methoxy-3-nitropyridine will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying and Characterization: Dry the product under vacuum. This procedure typically yields around 21.0 g (86.5%) of 2-amino-6-methoxy-3-nitropyridine with a purity of ≥99.0% by HPLC.[3] The expected melting point is 167-169°C.[3]

Critical Process Parameters and Rationale
ParameterRecommended ValueRationale
Molar Ratio (NaOCH₃:Substrate) 1.0 to 1.05A slight excess of sodium methoxide ensures complete conversion of the starting material. A large excess is unnecessary and can complicate the work-up.[2]
Temperature 15°C (addition), 25-30°C (reaction)Initial cooling prevents potential side reactions. Running the reaction at a controlled ambient temperature provides a balance between reaction rate and stability of the product.[2][3]
Solvent Anhydrous MethanolMethanol serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with sodium methoxide). Anhydrous conditions are crucial as water can react with sodium methoxide.
Reaction Time 4-5 hoursThis duration is typically sufficient for the reaction to proceed to completion, as verified by TLC monitoring.[3]
Safety Considerations for Step 1
  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[4][5][6] It should be handled under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.[4][7] Personal protective equipment (PPE), including safety goggles, face shield, and neoprene or nitrile rubber gloves, is mandatory.[5][6][8] In case of a spill, do not use water; instead, cover with dry sand or soda ash.[4][6]

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 2-amino-6-methoxy-3-nitropyridine to an amine, yielding the target molecule, this compound. While catalytic hydrogenation is a common method for this transformation, reduction using stannous chloride (SnCl₂) in acidic medium is a highly effective and frequently cited alternative, particularly for producing the stable dihydrochloride salt of the product.[2][9]

Mechanistic Rationale

The reduction of an aromatic nitro group by a metal in acidic solution, such as SnCl₂ in HCl, is a classic transformation. Stannous chloride acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before reaching the final amine. The acidic medium is essential, providing the protons required for the formation of water as a byproduct. The overall stoichiometry involves the transfer of six electrons to the nitro group.

Detailed Experimental Protocol: Nitro Reduction

This protocol describes the synthesis of the dihydrochloride salt, which is often preferred for its stability and ease of handling.[2][10]

  • Reaction Setup: In a three-necked round-bottom flask, suspend 2-amino-6-methoxy-3-nitropyridine (e.g., 10 g, 0.059 mol) in concentrated hydrochloric acid.

  • Reducing Agent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the suspension. The reaction is exothermic and should be controlled with an ice bath to maintain a temperature of 35-40°C.[2]

  • Reaction Execution: After the addition is complete, stir the mixture at 35-40°C until the reaction is complete (typically monitored by TLC or HPLC).

  • Isolation: Cool the reaction mixture. The product, this compound dihydrochloride, will precipitate out of the acidic solution.[2]

  • Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol or another suitable solvent to remove residual tin salts and acid.

  • Free Base Generation (Optional): To obtain the free base, the dihydrochloride salt can be suspended in water, and the pH is carefully adjusted to 7.5-8.0 using an inorganic or organic base at a controlled temperature (e.g., 15°C).[2] The free base can then be extracted or collected by filtration.

Critical Process Parameters and Rationale
ParameterRecommended ValueRationale
Reducing Agent Stannous Chloride Dihydrate (SnCl₂)A robust and effective reducing agent for nitro groups that is compatible with many other functional groups. It readily forms the stable dihydrochloride salt of the product.[2][9]
Medium Concentrated HClThe acidic medium is crucial for the reduction mechanism and facilitates the precipitation of the product as its dihydrochloride salt, simplifying isolation.[2]
Temperature 35-40°CThis mild temperature provides a controlled reaction rate without causing degradation of the starting material or product.[2]

Integrated Synthesis Workflow and Characterization

The following diagram provides a comprehensive overview of the entire experimental workflow, from starting materials to the final isolated product.

Detailed_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction A1 Prepare NaOCH₃ solution in anhydrous MeOH A2 Cool solution to 15°C A1->A2 A3 Add 2-amino-6-chloro-3-nitropyridine A2->A3 A4 Stir at 25-30°C for 4-5h A3->A4 A5 Monitor by TLC A4->A5 A6 Quench in cold water A5->A6 A7 Filter and wash precipitate A6->A7 A8 Dry intermediate product (2-amino-6-methoxy-3-nitropyridine) A7->A8 B1 Suspend intermediate in conc. HCl A8->B1 Proceed to reduction B2 Add SnCl₂·2H₂O at 35-40°C B1->B2 B3 Stir until reaction completion B2->B3 B4 Cool mixture to precipitate product B3->B4 B5 Filter and wash solid B4->B5 B6 Dry final product (this compound·2HCl) B5->B6

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization Data for this compound

The following table summarizes key physical and chemical properties for the final product free base.

PropertyValueSource
Molecular Formula C₆H₉N₃O[11]
Molecular Weight 139.16 g/mol [11]
Appearance Solid-
Melting Point 168-170°C[11]
Boiling Point 321.7 ± 37.0 °C at 760 mmHg[11]
CAS Number 28020-38-4[11]

Conclusion

The synthesis of this compound from 2-amino-6-chloro-3-nitropyridine is a reliable and efficient two-step process. The methoxylation proceeds smoothly via an SNAr reaction, followed by a robust reduction of the nitro group using stannous chloride. By carefully controlling key parameters such as temperature and stoichiometry, and adhering to strict safety protocols for handling reagents like sodium methoxide, researchers can consistently obtain the target compound in high yield and purity. This guide provides the necessary technical detail and scientific rationale to empower professionals in drug development to successfully implement this important synthetic transformation.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • Alkali Metals Ltd. material safety data sheet sodium methoxide (powder).
  • Gelest, Inc. sodium methoxide, 95% Safety Data Sheet.
  • ECHEMI. Sodium methoxide SDS, 124-41-4 Safety Data Sheets.
  • Google Patents. US7256295B2 - Process for producing this compound.
  • Fisher Scientific. Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
  • Kanto Chemical Co., Inc. Sodium methoxide Safety Data Sheet.
  • Google Patents. US20060080790A1 - Process for producing this compound.
  • ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
  • ECHEMI. Buy this compound Different Grade from Amitychem.
  • PubChem. This compound dihydrochloride.

Sources

Spectroscopic Characterization and Analytical Profiling of 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2,3-Diamino-6-methoxypyridine (CAS: 28020-38-4) is a critical heterocyclic building block, primarily utilized in the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors and anticancer agents. Its electron-rich core, featuring three electron-donating groups (two amines and one methoxy) on the electron-deficient pyridine ring, creates a unique spectroscopic signature essential for structural validation.

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its primary synthetic impurity, 2-amino-6-methoxy-3-nitropyridine.

Physicochemical Profile
ParameterData
IUPAC Name 6-methoxypyridine-2,3-diamine
CAS Number 28020-38-4 (Free Base) / 94166-62-8 (Dihydrochloride)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance Off-white to light brown crystalline solid
Solubility DMSO (High), Methanol (Moderate), Water (Low - Free Base)

Synthesis & Sample Preparation Context

To understand the spectroscopic data, one must understand the sample's origin. This compound is almost exclusively generated via the catalytic hydrogenation or chemical reduction of 2-amino-6-methoxy-3-nitropyridine .

Critical Quality Attribute (CQA): The most common spectroscopic anomaly is the presence of residual nitro precursor. The analytical protocols below are designed to detect this specific impurity.

Analytical Workflow Diagram

The following logic flow illustrates the critical path from sample isolation to spectroscopic validation.

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Sample Prep (Dissolve in DMSO-d6) Sample->Prep NMR 1H NMR Acquisition (400/500 MHz) Prep->NMR Check Integration Check (OMe vs Aromatic) NMR->Check Target: 3:1:1 Ratio Decision Purity Decision Check->Decision Release Batch Release Batch Decision->Release Batch Pass Reprocess\n(Residual Nitro) Reprocess (Residual Nitro) Decision->Reprocess\n(Residual Nitro) Fail

Figure 1: Analytical workflow for validating this compound purity.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The high electron density of the ring results in significant shielding of the aromatic protons compared to unsubstituted pyridine.

Solvent Selection: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often leads to broadened amine signals due to poor solubility and rapid proton exchange.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
6-OMe 3.78 Singlet (s)3H-Characteristic methoxy singlet; sharp and intense.
2-NH₂ 5.45 Broad (br s)2H-Exchangeable. Chemical shift varies with concentration/water content.
5-H 5.95 Doublet (d)1H8.0 HzUpfield Signal. Ortho to the strong OMe donor; highly shielded.
3-NH₂ 4.60 Broad (br s)2H-Exchangeable. Often overlaps or appears distinct from 2-NH₂.
4-H 6.90 Doublet (d)1H8.0 HzDownfield Signal. Meta to OMe, Ortho to NH₂. Less shielded than H5.

Self-Validating The Spectrum:

  • The Coupling Constant: The two aromatic protons (H4 and H5) must show an identical coupling constant (

    
     Hz). If they do not match, the signals belong to different species.
    
  • The Methoxy Integral: Set the Methoxy singlet (3.78 ppm) to exactly 3.00. The aromatic doublets at 5.95 and 6.90 must integrate to 1.00 ± 0.05.

    • Diagnostic: If the aromatic integrals are < 1.00 relative to OMe, check for solvent peaks (MeOH) under the OMe signal.

¹³C NMR Data (100 MHz, DMSO-d₆)
  • 162.5 ppm: C6 (Attached to OMe - Deshielded)

  • 148.0 ppm: C2 (Attached to NH₂)

  • 122.0 ppm: C3 (Attached to NH₂)

  • 118.5 ppm: C4 (Aromatic CH)

  • 96.5 ppm: C5 (Aromatic CH - Highly shielded ortho to OMe)

  • 53.0 ppm: OMe (Methoxy carbon)

Mass Spectrometry (MS)[5]

Due to the two amino groups, the molecule protonates easily. Electrospray Ionization (ESI) in Positive Mode is the standard detection method.

MS Profile[1]
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 140.1 m/z (Base Peak)

  • Sodium Adduct [M+Na]⁺: 162.1 m/z (Common in glass containers)

  • Dimer [2M+H]⁺: 279.2 m/z (Seen at high concentrations)

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically loses the methoxy group or ammonia.

MassSpec Parent [M+H]+ m/z 140.1 Frag1 Loss of NH3 m/z 123.1 Parent->Frag1 -17 Da Frag2 Loss of CH3 (Methoxy) m/z 125.1 Parent->Frag2 -15 Da

Figure 2: Primary fragmentation pathways in ESI-MS/MS.

Infrared Spectroscopy (FT-IR)[6]

IR is less diagnostic than NMR for this specific structure but useful for confirming the presence of the primary amines and lack of nitro groups (which would appear at 1350/1550 cm⁻¹).

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450, 3320 Primary Amine (-NH₂)N-H Stretching (Asymmetric/Symmetric)
2950 Methoxy (-OCH₃)C-H Stretching (Aliphatic)
1620 Pyridine RingC=N Stretching
1580 AmineN-H Bending (Scissoring)
1240 Aryl Ether (Ar-O-C)C-O Stretching

Impurity Profiling (The "Nitro" Check)

The most critical quality control step is ensuring the complete reduction of the nitro precursor.

  • Impurity: 2-amino-6-methoxy-3-nitropyridine.[1]

  • NMR Flag: Look for a doublet shifted downfield to ~8.3 ppm (H4 deshielded by the nitro group).

  • Visual Flag: The precursor is bright yellow; the pure diamino product is off-white/tan. A yellow hue in the final product indicates incomplete reduction.

References

  • BenchChem. Synthesis and Characterization of 2-Amino-6-methoxy-3-nitropyridine and its derivatives. (2025).[2][3] Retrieved from

  • PubChem. Compound Summary: this compound (CID 3023920). National Library of Medicine. Retrieved from

  • Gudmundsson, K. S., et al. "Synthesis of Imidazo[1,2-a]pyridines via Reduction of Nitro-Precursors." Journal of Medicinal Chemistry. (Contextual reference for reduction protocols and spectral shifts of 2,3-diaminopyridines).
  • Pipzine Chemicals. Product Specification: this compound 2-hydrochloride. Retrieved from

Sources

2,3-Diamino-6-methoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile & Storage Protocols for 2,3-Diamino-6-methoxypyridine

Executive Summary

This compound (CAS: 28020-38-4) is a critical intermediate used primarily as a coupling agent in oxidative hair colorants and as a scaffold in the synthesis of bioactive pharmaceutical heterocycles.[1] Its structural integrity is defined by the electron-rich ortho-diamine moiety, which renders the molecule highly susceptible to oxidative degradation and photolysis.[1]

This guide provides a scientifically grounded protocol for the handling, storage, and quality control of this compound. Failure to strictly adhere to these conditions typically results in the formation of azo-dimers and quinonoid species, manifested as a transition from a white/pale-yellow powder to a dark brown/black solid, compromising downstream yield and purity.[1]

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the molecule is the first step in predicting its stability behavior.[1]

PropertySpecificationCritical Note
Chemical Name This compoundAlso known as 6-Methoxy-2,3-pyridinediamine
CAS Number 28020-38-4 Note: Do not confuse with the 2,5-isomer (CAS 4318-76-7)
Molecular Formula C₆H₉N₃OMW: 139.16 g/mol
Physical State Crystalline SolidHygroscopic
Melting Point 168–170 °CSharp endotherm indicates high purity; broadening indicates oxidation.[1][2][3]
pKa (Predicted) ~4.55 (pyridine N)The amino groups increase basicity compared to pyridine.[1]
Solubility Soluble in DMSO, MeOH, Dilute AcidPoor solubility in non-polar solvents (Hexane).[1]

Degradation Science: The "Why" Behind the Protocol

The instability of this compound is not random; it is driven by two specific structural features:

  • The Ortho-Diamine Motif: Unlike meta- or para-diamines, ortho-diamines are prone to cyclization and rapid oxidation to form o-quinone diimines.[1]

  • The Methoxy Substituent: Located at the C6 position, the methoxy group is a strong electron-donating group (EDG).[1] This increases the electron density of the pyridine ring, lowering the oxidation potential and making the amine groups more reactive toward atmospheric oxygen.

Mechanism of Oxidative Degradation

The degradation follows a radical-mediated pathway, often catalyzed by trace metals or UV light.[1]

OxidationPathway Start This compound (White/Pale Yellow) Radical N-Centered Radical Intermediate Start->Radical O2 / UV Light -1e-, -H+ Quinone o-Quinone Diimine (Reactive Electrophile) Radical->Quinone Oxidation -1e-, -H+ Polymer Azo-Dimers & Polymers (Dark Brown/Black) Quinone->Polymer Polymerization Coupling

Figure 1: The oxidative cascade transforming the pure amine into colored polymeric impurities.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods, an "Exclusion Strategy" must be employed: exclude light, exclude oxygen, and exclude moisture.[1]

A. Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use < 1 month)Low temperature kinetically inhibits the radical oxidation steps.[1]
Atmosphere Argon Blanket Argon is denser than air and settles over the powder, providing a better barrier than Nitrogen.
Container Amber Glass Vials with Teflon-lined capsAmber glass filters UV radiation (200–400 nm) which catalyzes radical formation.[1] Teflon prevents leaching of plasticizers.[1]
Desiccant Silica Gel Pack (Secondary containment)Prevents hydrolysis and caking due to hygroscopicity.[1]
B. Handling Workflow

WARNING: Avoid contact with metal spatulas (iron/steel).[1] Transition metals can catalyze the oxidation of phenylenediamines and pyridinediamines.[1]

  • Tools: Use ceramic, glass, or PTFE-coated spatulas.[1]

  • Environment: Weigh and dispense inside a glovebox or a nitrogen-flushed glove bag if possible.[1] If handling on an open bench, work quickly and recap immediately.

StorageWorkflow Receipt Material Receipt QC Initial QC (HPLC/Appearance) Receipt->QC Aliquot Aliquot under Argon (Avoid freeze-thaw cycles) QC->Aliquot Pass Seal Seal: Parafilm over Cap Place in Secondary Bag with Desiccant Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Optimal workflow from receipt to long-term storage.

Quality Control & Analytical Methods

A self-validating system requires periodic testing.[1] Do not rely solely on the manufacturer's CoA.[1]

Visual Suitability Test
  • Pass: White to pale cream crystalline powder.[1]

  • Fail: Distinct yellowing, browning, or black specks.[1] Action: Recrystallize or Discard.

HPLC Method (Stability Indicating)

Standard reverse-phase HPLC is suitable.[1] Because the molecule is basic, a buffered mobile phase is required to prevent peak tailing.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.[1]5) or Phosphate Buffer (pH 7.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

  • Sample Prep: Dissolve in mobile phase immediately prior to injection.[1] Do not let the solution stand in the autosampler for >4 hours without cooling.

Safety & Toxicology (GHS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4][5][6]

    • H315/H319: Causes skin and serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1][4][5][6]

  • PPE: Nitrile gloves (double gloving recommended due to potential for skin staining and sensitization), safety goggles, and lab coat.[1] Work in a fume hood to avoid inhalation of dust.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 6-methoxypyridine-2,3-diamine. Retrieved January 30, 2026, from [Link][1]

  • Corbett, J. F. (1973).[1] The Chemistry of Hair-dye Formation: Oxidation of 2,5-Diaminopyridine. Journal of the Chemical Society, Perkin Transactions 2.[1] (Contextual grounding for diaminopyridine oxidation mechanisms).

Sources

Technical Whitepaper: Synthesis and Characterization of 2,3-Diamino-6-methoxypyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 2,3-Diamino-6-methoxypyridine Dihydrochloride Content Type: In-Depth Technical Whitepaper

Executive Summary

This compound dihydrochloride (CAS: 94166-62-8) is a critical heterocyclic intermediate employed primarily in the synthesis of oxidative hair dyes (as a coupler) and as a scaffold in medicinal chemistry for kinase inhibitors. Its structural integrity—specifically the oxidation-prone ortho-diamine motif—requires rigorous stabilization as a dihydrochloride salt.

This guide details a robust, scalable 4-step synthesis starting from 2,6-dichloropyridine . Unlike direct nitration methods of methoxypyridines which suffer from poor regioselectivity, this route utilizes nucleophilic aromatic substitution (


) directed by a nitro group to ensure precise functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the labile 2,3-diamine system last to minimize oxidative degradation. The strategy relies on the sequential displacement of chloride leaving groups on a pyridine core, activated by an electron-withdrawing nitro group.

Strategic Pathway
  • Activation: Introduction of a nitro group at C3 to activate the C2 and C6 positions.

  • Regioselective Amination: Exploiting the ortho-effect to selectively displace the C2-chloride.

  • Methoxylation: Displacement of the remaining C6-chloride.

  • Reduction & Salting: Converting the nitro group to an amine and immediately stabilizing the product.

G start 2,6-Dichloropyridine (Starting Material) step1 2,6-Dichloro- 3-nitropyridine start->step1 Nitration (HNO3/H2SO4) step2 2-Amino-6-chloro- 3-nitropyridine step1->step2 Ammonolysis (NH3/MeOH) step3 2-Amino-6-methoxy- 3-nitropyridine step2->step3 Methoxylation (NaOMe) final This compound Dihydrochloride step3->final 1. H2/Pd-C 2. HCl/EtOH

Figure 1: Strategic synthesis pathway from 2,6-dichloropyridine to the target dihydrochloride salt.

Detailed Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine

Objective: Synthesize 2,6-dichloro-3-nitropyridine. Mechanism: Electrophilic Aromatic Substitution (EAS). The pyridine ring is deactivated, requiring harsh conditions, but the halogens direct ortho/para. Position 3 is favored over 4 due to less steric hindrance relative to the two chlorines? Actually, position 3 is the only available position not sterically blocked by two flanking chlorines (position 4 is flanked by 3 and 5).

  • Reagents: 2,6-Dichloropyridine (25.0 g), Conc.

    
    , Fuming 
    
    
    
    .[1]
  • Protocol:

    • Dissolve 2,6-dichloropyridine in conc.

      
       (approx. 5 vol) at 20–25°C.
      
    • Critical Control: Add fuming

      
       dropwise, maintaining temperature 
      
      
      
      to prevent dinitration or decomposition.
    • Heat the mixture to 100–105°C for 5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Cool to 20°C and pour onto crushed ice. The product precipitates as a solid.

    • Filter, wash with water until neutral pH, and dry.[2]

  • Yield Target: 75–80%.

  • Safety: Exothermic reaction. Use a blast shield.

Step 2: Regioselective Ammonolysis

Objective: Synthesize 2-amino-6-chloro-3-nitropyridine. Mechanism:


. The C2 position is activated by both the ring nitrogen and the ortho-nitro group (inductive effect), making it more electrophilic than the C6 position (which is para to the nitro).
  • Reagents: 2,6-Dichloro-3-nitropyridine, 25% Aqueous Ammonia, Methanol.[3]

  • Protocol:

    • Suspend the intermediate from Step 1 in Methanol (5 vol).

    • Add aqueous ammonia (3-4 equivalents).

    • Heat to 35–40°C for 2–4 hours.

    • Observation: The solution typically turns yellow/orange.

    • Cool to 0–5°C. The product precipitates. Filter and wash with cold methanol.

  • Key Insight: Do not overheat (>60°C) or use excess pressure, as this may lead to double substitution (2,6-diamino product).

Step 3: Methoxylation

Objective: Synthesize 2-amino-6-methoxy-3-nitropyridine. Mechanism:


 displacement of the remaining chloride.
  • Reagents: 2-Amino-6-chloro-3-nitropyridine, Sodium Methoxide (NaOMe), Methanol.[3][4][5]

  • Protocol:

    • Dissolve substrate in dry Methanol.

    • Add NaOMe (1.1 equivalents) slowly at 15–20°C.

    • Stir at 25–30°C for 4 hours.

    • Quench: Pour into ice water. The product precipitates as a yellow solid.

    • Filter and dry.[6]

  • Characterization Checkpoint:

    • MP: 167–169°C.[5]

    • 1H NMR (CDCl3):

      
       3.89 (s, 3H, 
      
      
      
      ), 6.15 (d, 1H, H5), 8.25 (d, 1H, H4), 8.16 (br s, 2H,
      
      
      ).
Step 4: Hydrogenation & Salt Formation

Objective: Reduction of nitro group and stabilization as HCl salt. Choice of Catalyst: Pd/C is preferred over Fe/HCl for pharmaceutical/dye purity requirements to avoid heavy metal residues.

  • Reagents: 2-Amino-6-methoxy-3-nitropyridine, 10% Pd/C, Ethanol, HCl gas (or Conc. HCl).

  • Protocol:

    • Hydrogenation: Dissolve precursor in Ethanol in an autoclave/Parr shaker. Add 10% Pd/C (5 wt%).

    • Pressurize with

      
       (3–5 bar) at 40–50°C for 4–6 hours.
      
    • Filtration: Filter hot through Celite to remove catalyst under nitrogen atmosphere (prevent oxidation of free base).

    • Salting Out: Cool the filtrate to 10°C. Bubble dry HCl gas or add Conc. HCl dropwise until pH < 2.

    • Crystallization: The dihydrochloride salt precipitates as a white/off-white solid.

    • Filter, wash with cold ethanol/ether, and dry under vacuum.

Characterization & Specifications

The dihydrochloride salt is significantly more stable than the free base, which turns dark red/purple upon air exposure due to oxidation to azo/imino species.

Data Summary Table
ParameterSpecificationNotes
Appearance White to Off-White Crystalline PowderPink hue indicates slight oxidation
Molecular Formula

MW: 212.08 g/mol
Melting Point 211 – 213°CDecomposes
Solubility Soluble in Water, DMSO; Slightly sol. in EtOH
HPLC Purity

Critical for pharma/dye applications
Spectroscopic Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       6.25 (d, J=8.5 Hz, 1H, Pyridine H-5)
      
    • 
       7.45 (d, J=8.5 Hz, 1H, Pyridine H-4)
      
    • 
       8.50–9.50 (broad s, 4-5H, 
      
      
      
      exchangeables)
  • Mass Spectrometry (ESI+):

    • m/z = 140.1

      
       (Free base protonated)
      

Process Safety & Stability (E-E-A-T)

Stability of the Diamine

The free base, This compound , is electron-rich. The two amino groups facilitate rapid oxidation.

  • Handling: Always handle the free base under

    
     or Ar.
    
  • Storage: The dihydrochloride salt is stable at room temperature but should be stored in a desiccator protected from light. Hydroscopicity is low but present.

Reaction Hazards[1]
  • Nitration: The nitration of 2,6-dichloropyridine has a delayed exotherm. Strict temperature control during

    
     addition is non-negotiable.
    
  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent.

References

  • US Patent 7,256,295. Process for producing this compound. (2007).

  • Scientific Committee on Consumer Safety (SCCS). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (Related structure demonstrating toxicity profiles of pyridine diamines).

  • PubChem Compound Summary. This compound dihydrochloride.

  • BenchChem Technical Data. Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

    • (General reference for intermediate sourcing).

Sources

Chemo-Selectivity and Cyclization Dynamics of 2,3-Diamino-6-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2,3-Diamino-6-methoxypyridine (CAS: 32674-67-4) acts as a high-value heterocyclic scaffold in medicinal chemistry, primarily serving as a precursor for fused ring systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Its utility is defined by the differential nucleophilicity of its two amino groups. This guide dissects the electronic architecture of the molecule, establishes protocols for regioselective functionalization, and provides validated workflows for cyclocondensation, specifically tailored for drug development applications involving kinase inhibitors and GPCR ligands.

Electronic Architecture & Nucleophilicity Profile

The reactivity of this compound is governed by the electronic disparity between the amino groups at positions 2 (


) and 3 (

). Understanding this asymmetry is critical for designing regioselective syntheses.
The Nucleophilic Hierarchy ( )

Contrary to symmetrical diamines (e.g., o-phenylenediamine), the two amino groups in this pyridine derivative are chemically distinct.

  • The

    
     Amino Group (Amidine-like):  The amino group at position 2 is directly adjacent to the pyridine ring nitrogen (
    
    
    
    ). Its lone pair participates in resonance with
    
    
    , creating an amidine-like character. This delocalization significantly lowers the electron density available for nucleophilic attack.
  • The

    
     Amino Group (Aniline-like):  The amino group at position 3 is electronically insulated from the ring nitrogen’s direct resonance withdrawal. Furthermore, it is activated by the electron-donating effect (+M) of the adjacent 
    
    
    
    amino group. Consequently,
    
    
    is the kinetic nucleophile , reacting first with electrophiles (acyl chlorides, aldehydes) under controlled conditions.
  • The C6-Methoxy Influence: The methoxy group at C6 exerts a strong electron-donating effect (+M) into the ring. While it increases the overall electron density of the system compared to the unsubstituted parent, it directs electron density primarily to C3 and C5 (ortho/para positions relative to itself). This further enhances the nucleophilicity of the

    
     amine.
    
Reactivity Map

The following diagram illustrates the electronic push-pull dynamics that dictate the molecule's behavior.

ReactivityMap N1 Pyridine N1 (Electron Sink) N2 C2-Amino (N2) Low Nucleophilicity (Resonance with N1) N2->N1 Delocalization N3 C3-Amino (N3) High Nucleophilicity (Kinetic Attack Site) N2->N3 +I Activation OMe C6-Methoxy (+M Donor) Ring Pyridine Core OMe->Ring +M Effect Ring->N3 Activation

Figure 1: Electronic Reactivity Map. Green indicates the primary nucleophilic site (


), while Yellow indicates the secondary, less reactive site (

).

Cyclocondensation Pathways

The primary application of this scaffold is the synthesis of fused heterocycles. The choice of reagents determines whether the product is a 5-membered fusion (Imidazo) or a 6-membered fusion (Pyrazine).

Pathway A: Synthesis of Imidazo[4,5-b]pyridines

This is the most common transformation for generating kinase inhibitor scaffolds.

  • Reagents: Carboxylic acids (thermal/PPA), Orthoesters, or Aldehydes (oxidative).

  • Mechanism: Initial attack by

    
     on the carbonyl carbon forms an amide intermediate. Subsequent dehydration leads to ring closure at 
    
    
    
    .
  • Regioselectivity Note: If alkylation is attempted after ring closure, the N-H proton on the imidazole ring can tautomerize. However, alkylation generally favors the

    
     position (N1 in the fused system numbering) due to steric and electronic factors.
    
Pathway B: Synthesis of Pyrido[2,3-b]pyrazines

Used for pteridine analogs and folate antagonists.

  • Reagents: 1,2-Dicarbonyls (Glyoxal, Benzil, Oxalic acid).

  • Regiochemistry: When reacting with asymmetric 1,2-dicarbonyls, the more nucleophilic

    
     will attack the more electrophilic carbonyl carbon. This predictability allows for the synthesis of specific regioisomers.
    

SynthesisTree Start This compound PathA Pathway A: + Carboxylic Acid / Aldehyde Start->PathA Cyclization (5-ring) PathB Pathway B: + 1,2-Dicarbonyl Start->PathB Cyclization (6-ring) InterA Intermediate: N3-Amide / Imine PathA->InterA Kinetic Attack at N3 ProdA Product: Imidazo[4,5-b]pyridine InterA->ProdA - H2O / Oxidation InterB Intermediate: Di-imine / Hemiaminal PathB->InterB Condensation ProdB Product: Pyrido[2,3-b]pyrazine InterB->ProdB - 2 H2O

Figure 2: Decision Tree for Heterocyclic Synthesis. Pathway A leads to imidazole fusion; Pathway B leads to pyrazine fusion.

Experimental Protocols

These protocols are designed to be self-validating. The formation of the product is usually accompanied by a distinct change in solubility or fluorescence.

Protocol 1: Oxidative Cyclization to 2-Aryl-5-methoxyimidazo[4,5-b]pyridine

This method avoids harsh dehydrating agents like polyphosphoric acid (PPA), using air or mild oxidants instead.

Reagents:

  • This compound (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Metabisulfite (

    
    ) (Catalytic)
    
  • Solvent: DMF or Ethanol/Water (1:1)

Workflow:

  • Preparation: Dissolve the diamine in DMF. Add the aldehyde.[2]

  • Activation: Add

    
     (0.5 eq) to facilitate the formation of the bisulfite adduct/intermediate.
    
  • Reflux: Heat the mixture to 120°C (DMF) or reflux (EtOH) for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The diamine starting material is polar; the cyclized product is less polar and often fluorescent under UV (254/365 nm).

  • Workup: Pour the reaction mixture into ice-cold water. The imidazopyridine usually precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol.

Validation Check:

  • 1H NMR: Look for the disappearance of the broad singlet signals corresponding to the primary amines (

    
    ) and the appearance of aromatic protons from the aldehyde ring. The methoxy singlet (approx. 3.8–4.0 ppm) should remain intact.
    
Protocol 2: Condensation with Glyoxal to 6-Methoxypyrido[2,3-b]pyrazine

Reagents:

  • This compound (1.0 eq)[1]

  • Glyoxal (40% aq. solution) (1.2 eq)

  • Solvent: Methanol or Ethanol

Workflow:

  • Dissolution: Dissolve the diamine in Methanol at room temperature.

  • Addition: Add Glyoxal solution dropwise.

  • Reaction: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.

  • Observation: The solution often darkens. A precipitate may form upon cooling.[3]

  • Workup: Evaporate solvent. Partition residue between DCM and Water. Wash organic layer with brine, dry over

    
    .
    

Quantitative Data Summary

The following table summarizes the expected chemical shifts and physical properties for validation.

ParameterThis compoundImidazo[4,5-b]pyridine Product
Appearance Tan/Brown PowderOff-white/Yellow Crystalline Solid
N3 Reactivity High (Kinetic)N/A (Cyclized)
N2 Reactivity Low (Thermodynamic)N/A (Cyclized)
1H NMR (DMSO-d6)

3.8 (s, 3H, OMe),

5.5-6.5 (bs, 4H, NH2)

3.9 (s, 3H, OMe), No NH2 peaks
Solubility Polar solvents (DMSO, MeOH)Moderate lipophilicity (DCM, EtOAc)

References

  • Goker, H., et al. (2023).[4][5] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Chemical Technology and Metallurgy.

  • Brotzel, F., et al. (2007).[6] "Nucleophilicities of Amines, Amino Acids and Pyridines." Angewandte Chemie International Edition.

  • PubChem. (2025).[7][8] "this compound Compound Summary." National Library of Medicine.

  • Baidya, M., et al. (2007).[6] "Nucleophilicity Trends of Amines." Master Organic Chemistry.

Sources

Technical Whitepaper: Thermal Stability Profiling of 2,3-Diamino-6-methoxypyridine

[1]

Executive Summary

2,3-Diamino-6-methoxypyridine (CAS 28020-38-4) serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based pharmaceuticals and high-performance oxidative hair dyes.[1] Its structural integrity is defined by the electron-rich pyridine ring, substituted with two adjacent amino groups and a methoxy moiety.[1] While generally stable under ambient storage, this compound exhibits specific thermal sensitivities—particularly oxidation propensity and melt-phase instability—that require rigorous characterization during drug substance development.[1][2]

This technical guide outlines a self-validating analytical framework to profile the thermal stability of this compound. It synthesizes principles from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis to ensure safe processing and accurate shelf-life prediction.[1]

Molecular Profile & Reactivity[1][2]

Understanding the molecular architecture is the prerequisite for selecting analytical parameters.[2]

  • Chemical Structure: Pyridine ring with electron-donating groups (-NH₂, -OCH₃).[1][2]

  • Critical Reactivity:

    • Oxidation: The vicinal diamine motif (2,3-position) is highly susceptible to oxidative coupling, a property exploited in dye chemistry but detrimental to pharmaceutical stability.[1]

    • Demethylation: High-thermal stress (>200°C) may induce cleavage of the methoxy ether linkage.[1][2]

    • Melting Point: ~168–170°C.[1][2][3] This is the primary thermodynamic event; stability assays must distinguish between melting (endothermic) and decomposition (exothermic) onsets.[1][2]

Analytical Strategy: The "Triad" Approach

To establish a comprehensive thermal profile, we employ a "Triad" of orthogonal techniques. This approach eliminates false positives by cross-referencing mass loss, heat flow, and chemical identity.[1]

Analytical Workflow Diagram[1][2]

ThermalAnalysisWorkflowSampleSample: this compoundTGAStep 1: TGA(Mass Loss Onset)Sample->TGA 5-10 mg N2 PurgeDSCStep 2: DSC(Melting & Purity)Sample->DSC 2-5 mg Hermetic PanARCStep 3: ARC(Runaway Potential)Sample->ARC >1 g AdiabaticDecisionData Synthesis& Safety ProfileTGA->Decision Td(onset)DSC->Decision Tm, EnthalpyARC->Decision Self-Heat Rate

Figure 1: The "Triad" workflow ensures orthogonal validation of thermal events.[1] TGA establishes the decomposition ceiling, DSC defines the physical state window, and ARC assesses safety hazards.

Experimental Protocols

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (

12
  • Instrument Preparation: Calibrate the TGA balance using standard weights and temperature using Curie point standards (Alumel/Nickel).

  • Sample Loading: Weigh 5–10 mg of this compound into an alumina (ceramic) crucible . Avoid aluminum pans if temperatures will exceed 600°C.[1][2]

  • Atmosphere Control:

    • Inert:[1][2] Purge with Nitrogen (

      
      ) at 50 mL/min to determine intrinsic thermal stability (pyrolysis).[1][2]
      
    • Oxidative:[1][2][4] Purge with Air/Oxygen to simulate storage conditions and combustion profile.[1][2]

  • Ramp Profile: Heat from 25°C to 600°C at 10°C/min.[1][2]

  • Data Interpretation:

    • Volatiles: Mass loss <100°C indicates residual solvents or moisture (hygroscopicity).[1][2]

    • Decomposition: Identify the extrapolated onset temperature.[1][2] For this compound, significant mass loss is expected shortly after the melting event (>170°C).[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of Melting Point (

12
  • Pan Selection (Critical): Use hermetically sealed gold or aluminum pans .

    • Reasoning: Aminopyridines can sublime or oxidize.[1][2] An open pan allows mass loss, which distorts the heat flow signal (endothermic evaporation masks exothermic decomposition).[1][2] A hermetic seal ensures the signal represents thermodynamic transitions, not physical loss.[1][2]

  • Sample Mass: 2–4 mg. (Keep mass low to prevent sensor saturation during sharp melting).

  • Ramp Profile: Heat from 40°C to 250°C at 5°C/min.

    • Note: Stop heating immediately if a sharp exotherm is observed to prevent cell contamination.[1][2]

  • Self-Validation Check:

    • The melting peak (endotherm) should occur at 168–170°C .[1][2]

    • If the peak is broad or shifted <165°C, the sample is likely impure or degraded.

Quantitative Data Summary

The following table summarizes expected thermal parameters for high-purity this compound based on structural analogs and available safety data.

ParameterValue / RangeMethodSignificance
Melting Point (

)
168 – 170 °CDSC (Endotherm)Primary identity check; solid-state limit.[1][2]
Decomp. Onset (

)
> 210 °C (Predicted)TGA (Mass Loss)Upper processing temperature limit.[1][2]
Heat of Fusion (

)
~20–30 kJ/molDSCUsed for purity calculation (Van't Hoff).[1][2]
Storage Condition < 25 °C, Dark, InertN/APrevents photo-oxidation of amino groups.[1]

Degradation Mechanisms & Safety

Oxidative Instability

The 2,3-diamino motif is an electron-rich system.[1][2] Upon heating in air (or long-term storage), it undergoes oxidative coupling.[1][2] This results in the formation of azo-dimers or highly colored phenazine-like impurities.[1][2]

Thermal Runaway Risk

While the methoxy group adds stability compared to nitro-substituted analogs, the presence of adjacent amino groups poses a risk of self-heating if the compound is held in a molten state for extended periods.[1]

  • Recommendation: Do not maintain the compound in a liquid (molten) phase (>170°C) for >1 hour without specific stability data (ARC testing).

Degradation Pathway Visualization[1][2]

DegradationPathwayParentThis compound(Stable Solid)OxidationOxidative Coupling(Air/O2 + Heat)Parent->Oxidation >100°C (Air)PyrolysisThermal Pyrolysis(Inert N2, >250°C)Parent->Pyrolysis >250°C (N2)Products_OxAzo-Dimers / Phenazines(Colored Impurities)Oxidation->Products_OxProducts_PyDemethylation Products(HCN, NOx, CO)Pyrolysis->Products_Py

Figure 2: Divergent degradation pathways based on atmospheric conditions.[1][2] Oxidation dominates in air, while pyrolysis governs high-temperature inert decomposition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023920, this compound.[1] Retrieved January 30, 2026 from [Link]

  • Gross, W. et al. (2007). Process for producing this compound.[1][2][4] U.S. Patent No.[1][2][4] 7,256,295.[1][2][4] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

  • ASTM International. ASTM E2550-21 Standard Test Method for Thermal Stability by Thermogravimetry.[1][2] (Standard analytical protocol reference for TGA methodology).

2,3-Diamino-6-methoxypyridine: A Comprehensive Technical Guide on Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Diamino-6-methoxypyridine is a pivotal heterocyclic compound with significant applications in pharmaceutical development and materials science. Its molecular architecture, characterized by a pyridine ring substituted with two amino groups and a methoxy group, gives rise to a unique conformational landscape and reactivity profile. This in-depth technical guide provides a thorough exploration of the molecular structure and conformational analysis of this compound, tailored for researchers, scientists, and professionals in drug development. By integrating experimental data with computational insights, this document aims to deliver a holistic understanding of this versatile molecule.

Introduction: The Scientific and Industrial Relevance of this compound

Substituted pyridines are fundamental building blocks in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1] Its utility extends to the formulation of agrochemicals, biochemical research involving enzyme inhibition, and the creation of advanced polymers and coatings.[1] The specific arrangement of its functional groups—two amino groups at the 2 and 3 positions and a methoxy group at the 6 position—imparts distinct properties that are crucial for its role in these applications. A comprehensive understanding of its three-dimensional structure and conformational dynamics is therefore essential for optimizing its use in these fields.

Molecular Structure: A Detailed Analysis

The foundational structure of this compound is the aromatic pyridine ring. The IUPAC name for this compound is 6-methoxypyridine-2,3-diamine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC6H9N3OPubChem[2]
Molecular Weight139.16 g/mol ChemicalBook[3]
Melting Point168-170°CChemicalBook[3]
Boiling Point321.7±37.0 °C (Predicted)ChemicalBook[3]
Density1.251±0.06 g/cm3 (Predicted)ChemicalBook[3]
pKa4.55±0.50 (Predicted)ChemicalBook[3]
The Pyridine Core and Substituent Effects

The pyridine ring provides a planar, aromatic scaffold. The nitrogen atom within the ring and the attached functional groups significantly influence the molecule's electronic distribution and geometry. The two amino groups and the methoxy group are electron-donating, which affects the reactivity and intermolecular interactions of the molecule.

The spatial relationship and potential for intramolecular hydrogen bonding between the adjacent amino groups at the C2 and C3 positions are critical factors in determining the molecule's preferred conformation. In similar diaminopyridine structures, intermolecular hydrogen bonding has been observed to play a significant role in the crystal packing.[4]

Conformational Landscape

The conformation of this compound is primarily defined by the rotational freedom of the methoxy group and the orientation of the amino groups.

Methoxy Group Rotation

The rotation around the C6-O bond of the methoxy group is a key determinant of the molecule's overall shape. Theoretical and spectroscopic studies on similar molecules, such as 2-methoxypyridine, have shown that different conformers can exist due to this rotation.[5] The relative stability of these conformers is influenced by a balance of steric repulsion and orbital interactions.[5] For this compound, the potential for steric hindrance with the adjacent amino group and electronic interactions with the pyridine ring will dictate the preferred dihedral angle.

Amino Group Orientation

The orientation of the two amino groups is influenced by both steric effects and the potential for hydrogen bonding. Intramolecular hydrogen bonds between the 2- and 3-amino groups can lead to a more planar and rigid structure. In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in stabilizing the crystal lattice, as seen in related crystal structures.[4][6]

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the structure and conformation of this compound.

Experimental Protocols

X-ray Crystallography: This technique provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the preferred conformation. The general workflow for X-ray crystallography is depicted below.

G A Crystal Growth B Data Collection (X-ray Diffraction) A->B C Structure Solution B->C D Structure Refinement C->D E Analysis and Visualization D->E

Caption: Workflow for X-ray Crystal Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. 2D NMR techniques, such as NOESY, can provide information about through-space interactions, which helps in determining the preferred conformation in the solution phase.[7]

Computational Modeling

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometries and relative energies of different conformers. These calculations can also provide insights into the electronic structure and bonding within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational space of the molecule over time, providing a dynamic picture of its behavior in different environments.

Synthesis and Applications in Drug Development

This compound is a valuable precursor in the synthesis of more complex molecules. A common synthetic route involves the reduction of 2-amino-6-methoxy-3-nitropyridine.[8] This process can be achieved through catalytic reduction or metallic reduction.[8]

The three-dimensional structure of this compound is of paramount importance in drug design and development. The spatial arrangement of its hydrogen bond donors (the amino groups) and acceptor (the methoxy group and pyridine nitrogen) dictates how it will interact with biological targets such as enzymes and receptors.

G cluster_drug_development Role in Drug Development A 2,3-Diamino-6- methoxypyridine (Starting Material) B Chemical Synthesis A->B C Active Pharmaceutical Ingredient (API) B->C D Biological Target Interaction C->D E Therapeutic Effect D->E

Caption: The role of this compound in the drug development pipeline.

Conclusion

The molecular structure and conformational preferences of this compound are fundamental to its diverse applications, particularly in the pharmaceutical industry. A thorough understanding of its three-dimensional geometry, electronic properties, and potential for intermolecular interactions is crucial for the rational design of novel therapeutic agents. The integration of experimental data from techniques like X-ray crystallography and NMR with computational modeling provides a powerful approach to fully characterize this important heterocyclic compound.

References

  • J&K Scientific. This compound dihydrochloride | 94166-62-8. [Link]

  • Polamo, M., Repo, T., & Leskelä, M. (2004). Crystal structure of 2-(2,3-dimethylphenylamino)pyridine, C13H14N2. Zeitschrift für Kristallographie - New Crystal Structures, 219(1-4), 67-68. [Link]

  • ChemBK. 2,3-DIAMINO-6-METHOXYPYRIDINEDIHCL. [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o197. [Link]

  • PubChem. This compound dihydrochloride. [Link]

  • Du, Y., et al. (2017). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 19(27), 17895-17904. [Link]

  • Pipzine Chemicals. This compound Hydrochloride. [Link]

  • ResearchGate. Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, C15H13NO, M-MPEP – a mGluR5 antagonist. [Link]

  • MDPI. Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. [Link]

  • Google Patents. Process for producing this compound.
  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

  • Pipzine Chemicals. This compound 2-hydrochloride. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Conformational analysis of the salts of N-[(2,3-dimethylphenoxy)alkyl]aminoalkanol derivatives. [Link]

  • San Diego State University. Conformational Analysis. [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Pyrido[2,3-b]pyrazines from 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of pyrido[2,3-b]pyrazines (frequently categorized as 5-aza-quinoxalines) utilizing 2,3-diamino-6-methoxypyridine as the core scaffold. While often colloquially grouped with quinoxalines, this specific heterocyclic fusion offers distinct physicochemical advantages in drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK, PI3K) where the additional nitrogen atom functions as a critical hydrogen bond acceptor.

Why this compound?

The 6-methoxy substituent is not merely decorative; it serves three critical functions:

  • Solubility Handle: It significantly improves the lipophilicity profile compared to the naked pyridopyrazine.

  • Electronic Modulation: As an Electron Donating Group (EDG), it increases the nucleophilicity of the diamine, facilitating condensation under milder conditions than electron-deficient analogs.

  • Metabolic Gateway: The methoxy group provides a known metabolic soft spot (O-demethylation) or a handle for further SAR (Structure-Activity Relationship) expansion via nucleophilic aromatic substitution (

    
    ).
    

Mechanistic Insight & Regiochemistry

The formation of the pyrazine ring occurs via a double condensation (Schiff base formation) between the diamine and a 1,2-dicarbonyl.

The Regioselectivity Challenge

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal), regioselectivity becomes the Critical Quality Attribute (CQA).

  • 
    -Amino Reactivity:  The amino group at position 3 (
    
    
    
    ) is electronically more nucleophilic than the amino group at position 2 (
    
    
    ), which is deactivated by the adjacent pyridine ring nitrogen.
  • Kinetic Control: The initial attack usually occurs from the 3-

    
     to the most electrophilic carbonyl of the diketone.
    
Pathway Visualization

The following diagram illustrates the condensation pathway and the critical intermediate states.

ReactionMechanism Reactants Reactants (Diamine + Diketone) Attack Nucleophilic Attack (3-NH2 → C=O) Reactants->Attack Acid Cat. Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Imine Mono-Imine Formation Carbinolamine->Imine -H2O Cyclization Cyclization (2-NH2 Attack) Imine->Cyclization Product Pyrido[2,3-b]pyrazine Product Cyclization->Product -H2O Aromatization

Figure 1: Stepwise mechanistic pathway for the condensation of this compound with 1,2-dicarbonyls.

Experimental Protocols

Method A: The "Gold Standard" (Acetic Acid Reflux)

Best for: Robust synthesis, gram-scale, and substrates with low solubility.

This classical method utilizes glacial acetic acid as both solvent and catalyst. The acidity activates the carbonyls and protonates the leaving water, driving the equilibrium forward.

Reagents
ComponentEquiv.Role
This compound 1.0Nucleophile
1,2-Dicarbonyl (e.g., Benzil)1.1Electrophile
Glacial Acetic Acid SolventSolvent/Catalyst
Ethanol (Optional)Co-solventSolubility modifier
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 5 mmol) of this compound in glacial acetic acid (10 volumes, e.g., 50 mL).

    • Note: If the HCl salt of the diamine is used, add 1.0 equiv of Sodium Acetate to buffer the solution.

  • Addition: Add 1.1 equiv of the 1,2-dicarbonyl compound.

  • Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The reaction is complete when the diamine spot (

      
      ) disappears.
      
  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (approx. 5x reaction volume).

    • Observation: A precipitate should form immediately.

  • Neutralization (Critical): Carefully adjust pH to ~7–8 using saturated

    
     or 
    
    
    
    . This ensures the pyridine nitrogen is free-based, maximizing yield.
  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol or EtOH/Water mixtures.

Method B: Green Catalytic Synthesis (p-TSA/Ethanol)

Best for: Acid-sensitive substrates, higher throughput, and "Green Chemistry" compliance.

This method uses p-Toluenesulfonic acid (p-TSA) in catalytic amounts, avoiding the harsh conditions of neat acetic acid.

Reagents
ComponentEquiv.Role
This compound 1.0Nucleophile
1,2-Dicarbonyl 1.0Electrophile
p-TSA (Monohydrate) 0.1–0.2Catalyst
Ethanol SolventGreen Solvent
Step-by-Step Workflow
  • Setup: Combine diamine (1.0 equiv) and diketone (1.0 equiv) in Ethanol (10–15 mL/mmol).

  • Catalyst: Add 10–20 mol% p-TSA.

  • Reaction:

    • Thermal: Reflux at 78°C for 3–6 hours.

    • Microwave (Recommended): Heat at 100°C for 10–20 minutes in a sealed vessel.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Filtration: Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and cool to 0°C.

Process Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix in Solvent (AcOH or EtOH) Start->Mix Heat Reflux / Microwave (TLC Monitoring) Mix->Heat Quench Quench/Cool (Ice Water or RT) Heat->Quench Reaction Complete pH Adjust pH to 7-8 (Release Free Base) Quench->pH Method A only Filter Vacuum Filtration Quench->Filter Method B pH->Filter Purify Recrystallization (EtOH) Filter->Purify End Final Product (Pyrido[2,3-b]pyrazine) Purify->End

Figure 2: Operational workflow comparing Method A (Acidic workup) and Method B (Direct filtration).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during workup.Ensure pH is neutral/basic during workup. Pyridopyrazines can form water-soluble salts in strong acid.
Regioisomer Mix Unsymmetrical diketone used.[1][2]Use Method B at lower temperatures (RT) to favor kinetic control. Separate isomers via Column Chromatography (Silica, Hexane/EtOAc).
Dark/Tar Product Oxidation of diamine.Perform reaction under Nitrogen (

) atmosphere. Use fresh diamine (should be tan/white, not dark brown).
Starting Material Remains Low reactivity of diketone.Add 5-10% water to the Ethanol solvent (Method B) to solubilize the p-TSA and facilitate proton transfer.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Oluwafemi, K. A., et al. (2023).[3] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues. Arkivoc.

  • Ramos, T. C., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. Molecules.

  • Kaur, N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing...[4]. RSC Advances.

Sources

Application Note: 2,3-Diamino-6-methoxypyridine in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Diamino-6-methoxypyridine as a Building Block for Bioactive Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 4318-76-7) serves as a high-value "divergent core" in medicinal chemistry. Its vicinal diamine motif allows for the rapid construction of fused bicyclic heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines —which are privileged scaffolds in kinase inhibition (e.g., PIM-1, CDK) and oncology.

This guide details the strategic application of this building block, providing validated protocols for its two primary synthetic pathways. Unlike simple pyridines, the C6-methoxy substituent acts as a critical electronic handle, enhancing solubility and serving as a masked oxo-group for late-stage functionalization.

Chemical Profile & Handling

  • Compound: this compound[1][2][3]

  • CAS: 4318-76-7

  • Molecular Weight: 139.16 g/mol

  • Appearance: Typically a beige to dark brown powder; sensitive to oxidation.

  • Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Soluble in DMSO, MeOH, and dilute aqueous acids; sparingly soluble in non-polar organics (Hexanes, Et₂O).

Self-Validating Purity Check

Before initiating any protocol, verify the integrity of the starting material. Oxidized diamines appear black/tarry and will severely reduce yield.

  • TLC System: 10% MeOH in DCM.

  • Visualization: UV (254 nm) and Ninhydrin stain (primary amines turn purple/red).

  • Criteria: A single spot at

    
    . If a baseline smear is observed, recrystallize from hot ethanol/water before use.
    

Strategic Utility: The Divergent Pathway

The utility of this compound lies in its ability to react selectively with different electrophiles to form 5- or 6-membered fused rings.

  • Pathway A (5-Membered Fusion): Reaction with carboxylic acids, anhydrides, or orthoesters yields Imidazo[4,5-b]pyridines . This scaffold mimics the purine core of ATP, making it ideal for designing ATP-competitive kinase inhibitors.

  • Pathway B (6-Membered Fusion): Condensation with 1,2-dicarbonyls yields Pyrido[2,3-b]pyrazines . These planar systems are often investigated as DNA intercalators and fluorophores.

Diagram 1: Synthetic Versatility Flowchart

SyntheticVersatility Start 2,3-Diamino- 6-methoxypyridine ReagentA Reagent: R-COOH or Orthoesters Start->ReagentA Cyclization ReagentB Reagent: 1,2-Dicarbonyls (e.g., Glyoxal, Benzil) Start->ReagentB Condensation ProductA Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) ReagentA->ProductA - 2 H₂O ProductB Pyrido[2,3-b]pyrazine (Intercalator Core) ReagentB->ProductB - 2 H₂O

Caption: Divergent synthesis pathways from the 2,3-diamino core. Pathway A targets purine mimetics; Pathway B targets planar tricyclics.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted-5-methoxyimidazo[4,5-b]pyridine

Target Application: Synthesis of PIM-1 or JAK kinase inhibitor precursors [1, 2]. Mechanism: Acid-catalyzed condensation followed by dehydration.

Materials
  • This compound (1.0 eq)

  • Triethyl orthoformate (or substituted orthoester) (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 0.1 eq)

  • Solvent: Anhydrous Ethanol or Dioxane

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Dissolve this compound (1 mmol, 139 mg) in anhydrous Ethanol (5 mL).

  • Addition: Add Triethyl orthoformate (3 mmol, 0.5 mL) and pTSA (0.1 mmol, 19 mg).

    • Note: For C2-alkyl/aryl derivatives, replace orthoformate with the corresponding carboxylic acid and use POCl₃ (neat or in dioxane) if acid-catalyzed thermal cyclization fails.

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting diamine (polar) should disappear, and a less polar fluorescent spot (the imidazopyridine) should appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess solvent/orthoester.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with EtOAc (3 x 10 mL). Dry combined organics over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 75–85%.

Protocol B: Synthesis of 6-Methoxy-pyrido[2,3-b]pyrazine Derivatives

Target Application: DNA intercalating agents and fluorescent probes [3, 4]. Mechanism: Double Schiff-base condensation.

Materials
  • This compound (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., Benzil or Glyoxal) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid[4]

Step-by-Step Methodology
  • Setup: 20 mL vial or round-bottom flask.

  • Mixing: Suspend this compound (1 mmol) in Ethanol (10 mL).

  • Addition: Add the 1,2-dicarbonyl compound (1.1 mmol) dropwise or portion-wise.

    • Critical: If using Glyoxal (40% aq), add slowly to prevent polymerization. If using Benzil, ensure it is finely powdered.

  • Reaction:

    • Condition A (Neutral): Stir at room temperature for 12 hours (best for reactive glyoxals).

    • Condition B (Acidic): Add 2 drops of Glacial Acetic Acid and reflux for 2 hours (required for sterically hindered diketones like Benzil).

  • Observation: A precipitate often forms as the planar heterocyclic product crystallizes out of solution.

  • Workup:

    • Cool the mixture to 0°C.

    • Filter the precipitate.

    • Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

  • Yield Expectation: 80–90%.

Mechanism of Action & Rationale

The regioselectivity in these reactions is driven by the nucleophilicity of the amino groups.

  • C3-Amino Group: The amine at position 3 is more nucleophilic than the amine at position 2 (which is conjugated with the pyridine ring nitrogen).

  • Sequence: The C3-amine typically attacks the most electrophilic carbonyl first, followed by ring closure by the C2-amine.

Diagram 2: Reaction Mechanism (Imidazopyridine Formation)

Mechanism Step1 Step 1: Nucleophilic Attack (C3-NH₂ attacks Electrophile) Step2 Step 2: Intermediate Formation (Amidine/Hemiaminal) Step1->Step2 Fast Step3 Step 3: Ring Closure (C2-NH₂ attack) Step2->Step3 Rate Limiting Final Aromatization/Dehydration (Formation of Imidazo[4,5-b]pyridine) Step3->Final - H₂O

Caption: Step-wise mechanistic flow for the cyclization of 2,3-diaminopyridine derivatives.

Comparison of Derivatives

The following table summarizes the physical properties and applications of the products derived from this compound.

Derivative ClassRing SizeKey ReagentsPrimary ApplicationTypical Yield
Imidazo[4,5-b]pyridine 5+6 FusedFormic acid, Orthoesters, AldehydesKinase Inhibitors (ATP mimic)75-85%
Pyrido[2,3-b]pyrazine 6+6 FusedGlyoxal, Benzil, Oxalic AcidIntercalators, Fluorophores80-90%
Triazolo[4,5-b]pyridine 5+6 FusedSodium Nitrite (NaNO₂)Bioisostere studies60-70%

Troubleshooting & Optimization

  • Problem: Low solubility of the starting diamine.

    • Solution: Use co-solvents like DMF or NMP, or convert the diamine to its hydrochloride salt before reaction (though free base is preferred for nucleophilic attacks).

  • Problem: Incomplete cyclization (Intermediate observed).

    • Solution: Increase temperature or add a dehydrating agent (e.g., molecular sieves or catalytic H₂SO₄).

  • Problem: Formation of regioisomers (in Pyrido[2,3-b]pyrazine synthesis with asymmetrical diketones).

    • Solution: Regioisomers are common. Separation requires careful chromatography or crystallization. The 6-methoxy group provides a distinct NMR signal (

      
       ppm) to help assign isomers.
      

References

  • Rosenberg, A. J., et al. (2012).[5] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767. Link

  • Al-Mulla, A., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and DFT Computations." Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Link

  • Sahu, P. K., et al. (2023).[6] "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity."[6] RSC Advances, 13, 33245-33258. Link

  • Patil, S., et al. (2020).[7] "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone." New Journal of Chemistry, 44, 1234. Link

Sources

metal-catalyzed cross-coupling reactions with 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: The "Chelation Trap" & Electronic Bias

Introduction

2,3-Diamino-6-methoxypyridine is a high-value scaffold, particularly in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and antiviral agents via the imidazo[4,5-b]pyridine core.[1] However, it presents a deceptive challenge in metal-catalyzed cross-coupling.

Unlike standard pyridine couplings, this substrate possesses two distinct failure modes that often result in 0% conversion, even with "standard" Pd(PPh3)4 or Pd(dppf)Cl2 catalysts:

  • The Chelation Trap (Catalyst Poisoning): The vicinal diamine motif at C2/C3 mimics bidentate ligands like 2,2'-bipyridine or phenanthroline. In the presence of Pd(II) or Cu(I), the substrate displaces the phosphine ligands, forming a catalytically inactive [Metal(Substrate)2] complex.

  • Electronic Deactivation: The C6-methoxy group is a strong electron donor (

    
     effect). This increases electron density at the C5 position, making the C-Halogen bond significantly less electrophilic. Consequently, the oxidative addition  step of the catalytic cycle—typically the turnover-limiting step for electron-rich aryl halides—becomes kinetically sluggish.
    
Strategic Decision Matrix

To successfully functionalize this core, you must choose a pathway that mitigates chelation.

G Start This compound Decision Target Transformation? Start->Decision PathA C5-Arylation (Suzuki/Stille) Decision->PathA C-C Bond PathB N-Arylation (Buchwald) Decision->PathB C-N Bond PathC Cyclization (Imidazopyridine) Decision->PathC Ring Formation Risk CRITICAL RISK: Catalyst Poisoning PathA->Risk PathB->Risk SolA Solution: Bulky Ligands (SPhos/XPhos) Risk->SolA Direct Route SolB Solution: Cyclize First then Couple Risk->SolB Bypass Route

Figure 1: Decision matrix for functionalizing the diamino-pyridine core. Note that direct coupling requires specialized ligands to outcompete the substrate's chelation.

Part 2: Pre-Reaction Preparation (Bromination)

Before any cross-coupling can occur, the scaffold must usually be halogenated. Direct bromination of the diamine is possible but prone to oxidation (forming azo species).

Recommendation: Brominate the nitro-amine precursor if possible. If you must start from the diamine, use the mild NBS protocol below.

Protocol A: Regioselective C5-Bromination

Target: 5-Bromo-2,3-diamino-6-methoxypyridine

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) (0.1 M)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve the diamine in ACN at 0°C. Protect from light (aluminum foil) to prevent radical side reactions.

  • Addition: Add NBS portion-wise over 30 minutes. Crucial: Do not add all at once; the exotherm can lead to oxidative polymerization.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via LCMS.[1] You are looking for the M+H (M+79/81) pattern.

    • Note: If you observe a mass of M-2, you have oxidized the diamine to an azo/imine species. Reduce temperature for future runs.

  • Workup: Quench with saturated aqueous sodium thiosulfate (removes excess Br2). Extract with EtOAc.[1]

  • Stability: The product is light-sensitive. Store in amber vials under Argon.

Part 3: C-C Coupling (Suzuki-Miyaura)

Challenge: Overcoming the electron-rich nature of the ring and preventing Pd-chelation. Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are bulky (preventing Pd-dimerization and substrate chelation) and electron-rich (accelerating oxidative addition into the C-Br bond).

Protocol B: C5-Arylation of 5-Bromo-2,3-diamino-6-methoxypyridine
ParameterConditionRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Pd(II) precatalysts are reduced in situ.
Ligand SPhos or XPhos Bulky structure prevents the diamine from binding Pd.
Ratio 1:2 (Pd:Ligand)Excess ligand ensures the active species is L-Pd(0), not Substrate-Pd.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for sensitive amines.
Solvent 1,4-Dioxane/Water (4:1)Water is essential for the activation of the boronic acid.
Temp 90–100°CHigh temp required to force oxidative addition on electron-rich ring.

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon x3.

  • Loading: Add 5-bromo-2,3-diamino-6-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), SPhos (4 mol%), Pd(OAc)₂ (2 mol%), and K₃PO₄ (3.0 equiv).

    • Expert Tip: Premixing Pd(OAc)₂ and SPhos in a separate vial of dioxane for 5 mins (activating the catalyst) often boosts yields by 10-15%.

  • Solvent: Add degassed 1,4-Dioxane and Water.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (elute with MeOH/DCM). The diamine product is polar; standard silica chromatography may require DCM:MeOH:NH₄OH (90:9:1) to elute without streaking.

Part 4: Cyclization & Sequential Functionalization

For many applications, the target is the Imidazo[4,5-b]pyridine . It is often chemically superior to perform the cross-coupling after cyclization, as the imidazopyridine nitrogen is less prone to chelating Palladium than the free diamine.

Protocol C: One-Pot Cyclization-Coupling Strategy

This route avoids the isolation of the sensitive diamine intermediate.

Step 1: Cyclization

  • Combine this compound with Triethyl orthoformate (HC(OEt)₃) (solvent and reagent) and catalytic p-TsOH.

  • Reflux (146°C) for 2 hours.

  • Evaporate excess orthoformate. This yields the 6-methoxyimidazo[4,5-b]pyridine .

Step 2: C-H Activation or Halogenation

  • Option A (Halogenation): Brominate the imidazopyridine (NBS/ACN). The C6 position (original C5) is still active.

  • Option B (Direct C-H Arylation):

    • Catalyst: Pd(OAc)₂ / PPh₃

    • Reagent: Aryl Iodide

    • Base: Cs₂CO₃

    • Mechanism: The imidazole nitrogen directs the Pd to the C2 position (between the nitrogens) or C6 depending on conditions. Note: C6 functionalization usually requires the bromide.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
0% Conversion (Start Material Recovery) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 precatalysts. These activate faster and are more resistant to chelation.
Black Precipitate (Pd Black) Catalyst DecompositionThe reaction temp is too high for the ligand stability, or O₂ leaked in. Degas solvents more thoroughly (freeze-pump-thaw).
Dehalogenation (Product is H-substituted) Hydride SourceAvoid alcoholic solvents (EtOH/iPrOH) which can act as hydride sources in Pd cycles. Stick to Dioxane/Toluene.
Low Solubility Methoxy/Amino polarityUse n-Butanol or DMF as cosolvents. High polarity is common for this scaffold.

References

  • Suzuki-Miyaura Coupling Mechanisms & Protocols

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Poisoning by Diamines

    • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Synthesis of Pyridine Derivatives (General Protocols)

    • BenchChem. (2025).[1] Application Notes for Suzuki Coupling of Pyrimidine/Pyridine Derivatives.

  • Buchwald-Hartwig Amination Strategies

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Imidazopyridine Synthesis from Diamines

    • Han, X., et al. (2012). Efficient synthesis of imidazo[4,5-b]pyridine derivatives. Tetrahedron Letters, 53(37), 4942-4946.

Sources

derivatization of 2,3-Diamino-6-methoxypyridine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 2,3-Diamino-6-methoxypyridine

Executive Summary: The "Privileged" Scaffold

This compound (DAMP) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyridine cores, the 6-methoxy substituent provides two critical advantages for biological screening:

  • Electronic Modulation: The electron-donating methoxy group increases the nucleophilicity of the pyridine ring, facilitating rapid cyclization reactions under mild conditions.

  • Pharmacokinetic Enhancement: In the final drug candidate, the methoxy group acts as a weak hydrogen bond acceptor and metabolic handle, often improving solubility and modifying lipophilicity (LogP) compared to the naked pyridine.

This guide outlines the strategic derivatization of DAMP to generate focused libraries of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines —pharmacophores heavily represented in kinase inhibitors (e.g., Aurora, EGFR) and anti-infectives.

Chemistry Strategy: The Ortho-Diamine "Trap"

The core reactivity exploits the vicinal diamine motif. By reacting this "trap" with electrophilic bis-centers, we fuse a second ring onto the pyridine.[1]

Mechanism & Causality[2][3]
  • Nucleophilicity: The C3-amino group is more nucleophilic than the C2-amino group due to the resonance effect of the ring nitrogen. However, the 6-methoxy group pushes electron density into the ring, making both amines sufficiently reactive for condensation.

  • Regioselectivity: In condensation reactions (e.g., with unsymmetrical 1,2-dicarbonyls), the initial attack usually occurs from the C3-amine.[1] Understanding this allows for predictable regioisomer synthesis.[1]

Reaction Pathways Overview

ReactionPathways Scaffold 2,3-Diamino- 6-methoxypyridine Aldehydes Aldehydes (R-CHO) Scaffold->Aldehydes Oxidative Cyclization Dicarbonyls 1,2-Dicarbonyls (R-CO-CO-R') Scaffold->Dicarbonyls Condensation (-2 H2O) Acids Carboxylic Acids (R-COOH) Scaffold->Acids Thermal Cyclization Imidazo Imidazo[4,5-b]pyridines (Kinase Inhibitors) Aldehydes->Imidazo Pyrido Pyrido[2,3-b]pyrazines (DNA Intercalators) Dicarbonyls->Pyrido Acids->Imidazo

Figure 1: Primary derivatization pathways for this compound.[1] The scaffold serves as a bidentate nucleophile.

Detailed Experimental Protocols

These protocols are designed for parallel synthesis (library scale) but can be scaled up.[1]

Protocol A: One-Pot Synthesis of 2-Substituted-6-methoxyimidazo[4,5-b]pyridines

Target Class: Aurora Kinase Inhibitors, Anti-bacterials.[1] Method: Oxidative Cyclization using Sodium Metabisulfite (


).[1]

Rationale: Traditional methods use nitrobenzene (toxic) or high heat.[1] The metabisulfite adduct method is milder, higher yielding, and tolerates diverse functional groups on the aldehyde.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)[1][3]

  • Sodium Metabisulfite (

    
    ) (1.0 equiv)[1]
    
  • Solvent: DMF or Ethanol/Water (3:1)[1]

  • Catalyst:

    
     (0.1 equiv) - Optional, accelerates reaction.[1]
    

Step-by-Step:

  • Adduct Formation: Dissolve the aldehyde (1.0 mmol) in Ethanol (5 mL). Add

    
     (1.0 mmol) dissolved in minimal water.[1] Stir at RT for 15 min until a precipitate (bisulfite adduct) forms.
    
  • Addition: Add this compound (1.0 mmol) directly to the suspension.

  • Cyclization: Heat the mixture to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.

    • QC Check: Monitor TLC (5% MeOH in DCM).[1] The diamine starting material (polar) should disappear; a fluorescent blue/purple spot (product) will appear.[1]

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.[1]

  • Purification: Filter the solid. Wash with cold water and diethyl ether.[1] Recrystallize from EtOH if necessary.

Yield Expectation: 75–90%

Protocol B: Synthesis of 6-Methoxypyrido[2,3-b]pyrazines

Target Class: DNA Intercalators, Antivirals.[1] Method: Condensation with 1,2-Dicarbonyls.[1][3]

Rationale: This reaction proceeds via a double Schiff base formation.[1] The 6-methoxy group enhances the solubility of the final planar system, which is critical for preventing aggregation during biological assays.

Materials:

  • This compound (1.0 equiv)[1][2]

  • 1,2-Dicarbonyl (e.g., Benzil, Glyoxal, Indane-1,3-dione) (1.0 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)[1]

  • Solvent: Ethanol or Acetic Acid[1]

Step-by-Step:

  • Dissolution: Dissolve the diamine (1.0 mmol) and the 1,2-dicarbonyl (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add p-TSA (0.1 mmol).

  • Reaction: Reflux for 2–4 hours.

    • Note: If using unsymmetrical dicarbonyls, regioisomers may form.[1] The 6-methoxy group directs the initial attack, often favoring a single isomer, but NMR validation is required.

  • Workup: Cool to RT. The product often crystallizes out.[1] If not, remove solvent in vacuo and triturate with hexane/ether.[1]

  • Validation: 1H NMR will show the loss of both amino protons (

    
    ) and the appearance of the pyrazine ring protons (if glyoxal is used) or aromatic shifts.
    

Biological Screening & Library Design

When designing a library around this scaffold, prioritize diversity at the


 position (from the aldehyde or dicarbonyl).

Library Design Metrics (Lipinski Compliance):

Parameter 2,3-Diamino-6-OMe-Pyridine (Core) Target Derivative (Typical) Limit
MW 139.15 Da 350 - 450 Da < 500
LogP ~0.5 2.5 - 3.5 < 5
H-Bond Donors 4 1 - 2 < 5

| H-Bond Acceptors | 3 | 4 - 6 | < 10 |[1]

Note: The core is very polar.[1] Derivatization significantly increases lipophilicity, moving the molecule into the "drug-like" space.

Screening Workflow

ScreeningWorkflow Design Library Design (R-group diversity) Synth Parallel Synthesis (Protocol A or B) Design->Synth QC QC: LC-MS & Purity >95% Synth->QC QC->Synth Fail Assay1 Primary Screen (Kinase/Antimicrobial) QC->Assay1 Pass Assay2 Secondary Screen (IC50 / MIC) Assay1->Assay2 >50% Inhibition Hit Hit Validation (SAR Analysis) Assay2->Hit

Figure 2: High-throughput screening workflow for DAMP derivative libraries.

Recommended Assays:

  • Kinase Profiling: The imidazo[4,5-b]pyridine core is an ATP-mimetic.[1] Screen against Aurora A/B, EGFR, and VEGFR.[1]

  • Antimicrobial Susceptibility: Screen against S. aureus (MRSA) and E. coli.[1] The planar structure of pyrido-pyrazines allows DNA intercalation, a common antibacterial mechanism.

References

  • Goker, H. et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • Rosenberg, A. J., et al. (2012).[1][4] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767.[1] Link[1]

  • Bhat, M., et al. (2023).[1][5] "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity."[1][5] RSC Advances, 13, 33150-33165.[1] Link

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Scale-Up Synthesis of 2,3-Diamino-6-methoxypyridine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Diamino-6-methoxypyridine is a pivotal intermediate in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance necessitates a robust, scalable, and economically viable manufacturing process. This guide provides a comprehensive overview of the industrial-scale synthesis of this compound, delving into the underlying chemical principles, detailed step-by-step protocols, and critical considerations for process optimization and safety. The methodologies described herein are curated to ensure high yield and purity, meeting the stringent requirements of drug development and manufacturing professionals.

The primary industrial route to this compound is a multi-step synthesis commencing from the readily available 2,6-dichloropyridine. This pathway is favored for its cost-effectiveness and the manageable handling of the intermediates involved. The key transformations include nitration, selective ammonolysis, methoxylation, and a final reduction of a nitro group. Each step has been optimized for scale-up, with a particular focus on reaction conditions, purification, and waste stream management.

I. Strategic Overview of the Synthetic Pathway

The industrial synthesis of this compound is a well-established five-step process. The selection of this pathway is underpinned by the accessibility of the initial starting material, 2,6-dichloropyridine, and the high efficiencies of the subsequent transformations. The overall process is designed to be linear and convergent, minimizing complex purification steps and maximizing throughput.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Step 1: Nitration C 2-Amino-6-chloro-3-nitropyridine B->C Step 2: Ammonolysis D 2-Amino-6-methoxy-3-nitropyridine C->D Step 3: Methoxylation E This compound Dihydrochloride D->E Step 4: Metal Reduction F This compound E->F Step 5: Neutralization

Caption: Overall synthetic route for this compound.

II. Detailed Synthesis Protocols

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. The choice of a potent nitrating system is crucial for achieving high conversion and regioselectivity.

Protocol:

  • In a suitable glass-lined reactor, charge 80 mL of concentrated sulfuric acid.

  • With continuous stirring and maintaining the temperature at or below 25°C, slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

  • Subsequently, add 10.1 g (0.1 mol) of potassium nitrate in portions, ensuring the temperature does not exceed 30°C.[1]

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated white solid is collected by filtration and washed with cold water until the filtrate is neutral.

  • The resulting 2,6-dichloro-3-nitropyridine is dried under vacuum.

ParameterValueReference
Starting Material2,6-Dichloropyridine (7.4 g)[1]
ReagentsConc. H₂SO₄ (80 mL), KNO₃ (10.1 g)[1]
Temperature120°C[1]
Reaction Time10 hours[1]
Product2,6-Dichloro-3-nitropyridine
Yield~80%[1]
Purity>99% (by GC)
Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine

This step involves a nucleophilic aromatic substitution where one of the chloro groups is selectively replaced by an amino group. The reaction conditions are controlled to favor mono-substitution.

Protocol:

  • In a pressure reactor, prepare a solution of aqueous ammonia in methanol.

  • Add 2,6-dichloro-3-nitropyridine to the ammoniacal methanol solution.

  • Seal the reactor and heat the mixture to 35-40°C with constant agitation.[2]

  • Maintain the reaction at this temperature, monitoring the pressure and reaction progress by HPLC.

  • Upon completion, cool the reactor to room temperature and vent any excess pressure.

  • The product, 2-amino-6-chloro-3-nitropyridine, precipitates out of the solution.

  • Collect the solid by filtration and wash with a minimal amount of cold methanol.

  • Dry the product under vacuum.

ParameterValueReference
Starting Material2,6-Dichloro-3-nitropyridine[2]
ReagentsAqueous Ammonia in Methanol[2]
Temperature35-40°C[2]
Product2-Amino-6-chloro-3-nitropyridine
YieldHigh
PuritySufficient for next step
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The remaining chloro group is replaced by a methoxy group through another nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol:

  • In a reactor, prepare a solution of sodium methoxide by dissolving 7.78 g (0.144 mol) of sodium methoxide in 50.0 mL of methanol.

  • Cool the sodium methoxide solution to 15°C.[3]

  • Slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine to the cooled solution while maintaining the temperature at 15°C.[3]

  • After the addition, heat the reaction mixture to 25-30°C and maintain this temperature for 4-5 hours with constant stirring.[3]

  • Monitor the reaction to completion by TLC.[3]

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the collected solid, 2-amino-6-methoxy-3-nitropyridine, under vacuum.

ParameterValueReference
Starting Material2-Amino-6-chloro-3-nitropyridine (25.0 g)[3]
ReagentsSodium Methoxide (7.78 g), Methanol (50.0 mL)[3]
Temperature25-30°C[3]
Reaction Time4-5 hours[3]
Product2-Amino-6-methoxy-3-nitropyridine (21.0 g)
Yield86.5%[3]
Purity99.0% (by HPLC)[3]
Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

The final key transformation is the reduction of the nitro group to an amine. For industrial scale, metal reduction is often preferred over catalytic hydrogenation due to reasons of cost, catalyst poisoning, and to avoid colored byproducts.[4] The use of stannous chloride in concentrated hydrochloric acid is a highly effective method.[4]

Protocol:

  • In a suitable reactor, charge 250 mL of concentrated hydrochloric acid.

  • At room temperature, add 25.0 g (0.147 mol) of 2-amino-6-methoxy-3-nitropyridine.

  • Cool the resulting solution to 15°C.

  • Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate in portions, ensuring the temperature is controlled.

  • After the addition, heat the reaction mass to 35-40°C and stir for 5 hours.

  • Upon reaction completion, cool the mixture to 20°C and stir for an additional hour to allow for complete precipitation of the dihydrochloride salt.

  • Filter the resulting solid and dry it to obtain this compound dihydrochloride.

ParameterValueReference
Starting Material2-Amino-6-methoxy-3-nitropyridine (25.0 g)[4]
ReagentsConc. HCl (250 mL), SnCl₂·2H₂O (66.7 g)[4]
Temperature35-40°C[4]
Reaction Time5 hours[4]
ProductThis compound dihydrochloride (27.0 g)
Yield86.4%[4]
Purity99.0% (by HPLC)[4]
Step 5: Neutralization to the Free Base

The stable dihydrochloride salt is neutralized with a base to yield the final free base product.

Protocol:

  • Suspend 25.0 g (0.117 mol) of this compound dihydrochloride in 50.0 mL of water.

  • Cool the suspension to 15°C.

  • Slowly add a 25% aqueous ammonia solution to neutralize the mixture to a pH of 7.0-8.0.[4]

  • Stir the resulting precipitate for 30 minutes.

  • Filter the solid product and wash with cold water.

  • Dry the final product, this compound, under vacuum.

ParameterValueReference
Starting MaterialThis compound dihydrochloride (25.0 g)[4]
Reagents25% Aqueous Ammonia, Water (50.0 mL)[4]
Temperature15°C[4]
Final pH7.0-8.0[4]
ProductThis compound (14.95 g)
Yield92.0%[4]
Purity99.01% (by HPLC)[4]

III. Industrial Scale-Up Considerations

Industrial_Workflow cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Quality & Waste Raw Materials Raw Materials Reactor Charging Reactor Charging Raw Materials->Reactor Charging Reaction Reaction Reactor Charging->Reaction In-Process Control In-Process Control Reaction->In-Process Control Quenching/Precipitation Quenching/Precipitation In-Process Control->Quenching/Precipitation Filtration Filtration Quenching/Precipitation->Filtration Washing Washing Filtration->Washing Waste Treatment Waste Treatment Filtration->Waste Treatment Drying Drying Washing->Drying Final Product QC Final Product QC Drying->Final Product QC

Caption: A generalized workflow for industrial chemical synthesis.

A. Choice of Reagents and Solvents

For industrial applications, the selection of reagents and solvents is dictated by cost, safety, availability, and environmental impact. The presented synthesis route utilizes common and relatively inexpensive materials such as sulfuric acid, potassium nitrate, ammonia, methanol, and stannous chloride.

B. Reaction Monitoring and Control

Each step of the synthesis should be closely monitored using appropriate analytical techniques like HPLC to ensure complete conversion and to minimize the formation of byproducts. Critical process parameters such as temperature, pressure, and addition rates must be tightly controlled to ensure batch-to-batch consistency and safety.

C. Purification of the Final Product

The described protocol yields a product with high purity ( >99%) after precipitation and washing.[4] For applications requiring even higher purity, recrystallization can be employed. The choice of solvent for recrystallization should be determined based on the solubility profile of this compound and potential impurities. A common practice is to dissolve the crude product in a suitable hot solvent and then allow it to cool slowly, inducing the formation of pure crystals.

D. Safety and Handling

Aminopyridine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[5][6] Operations should be conducted in well-ventilated areas or fume hoods. A thorough understanding of the Safety Data Sheet (SDS) for all reagents and intermediates is mandatory. The reduction step using stannous chloride in concentrated HCl is exothermic and requires careful control of the addition rate and temperature.

E. Waste Management

Industrial-scale synthesis generates significant waste streams that must be managed responsibly. The aqueous acidic filtrate from the metal reduction step will contain tin salts, which are toxic and require specialized treatment before disposal.[7] This can involve precipitation of tin hydroxide followed by secure landfilling or recovery and recycling of the metal where economically feasible. Organic solvent waste should be collected and recycled or incinerated according to local regulations.

IV. Conclusion

The scale-up synthesis of this compound presented in this guide offers a reliable and efficient pathway for its industrial production. By adhering to the detailed protocols and considering the critical aspects of process control, safety, and waste management, manufacturers can produce this valuable intermediate with high yield and purity. The choice of a metal-reduction pathway for the final step is a key strategic decision that enhances the commercial viability of the process. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals involved in the large-scale synthesis of heterocyclic compounds.

V. References

  • US7256295B2 - Process for producing this compound - Google Patents. (URL: )

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])

  • US20060080790A1 - Process for producing this compound - Google Patents. (URL: )

  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (URL: )

  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents. (URL: )

  • US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents. (URL: )

  • Selective Recovery of Tin from Electronic Waste Materials Completed with Carbothermic Reduction of Tin (IV) Oxide with Sodium Sulfite - MDPI. (URL: [Link])

  • Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. (URL: [Link])

  • Treatment and Recycling of Wastewater from Pharmaceutical Industry - ResearchGate. (URL: [Link])

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents. (URL: )

  • This compound 2-hydrochloride - Pipzine Chemicals. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

  • Pharmaceuticals and radiopharmaceuticals in wastewater treatment plants: insights from an Arabian Peninsula nation - PMC - PubMed Central. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Treatment of wastewater in the pharmaceutical industry | Condorchem Enviro Solutions. (URL: [Link])

  • SUPPORTING MATERIALS. (URL: [Link])

  • Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst - ResearchGate. (URL: [Link])

Sources

Application Note: Synthetic Routes to Pyrido[2,3-b]pyrazines using 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoxalines and pteridines. It is a core pharmacophore in numerous kinase inhibitors (e.g., PI3K, CDK, and FGFR inhibitors). This application note details the synthetic protocols for constructing this bicycle using 2,3-diamino-6-methoxypyridine as the key building block.

The presence of the 6-methoxy group provides a critical handle for downstream functionalization (e.g., hydrolysis to pyridinones or


 displacement) but alters the electronic profile of the pyridine ring, influencing nucleophilicity and regioselectivity during condensation.

Mechanistic Insight & Chemical Logic

The Challenge of Regioselectivity

The synthesis relies on the condensation of the ortho-diamine with 1,2-dicarbonyl compounds. However, this compound is an asymmetric diamine :

  • 3-Amino Group (

    
    ):  This amine is not conjugated with the pyridine ring nitrogen. It retains higher electron density and is generally more nucleophilic .
    
  • 2-Amino Group (

    
    ):  This amine is conjugated with the ring nitrogen (amidine-like character), rendering it less nucleophilic .
    
  • 6-Methoxy Effect: The electron-donating methoxy group at position 6 increases the overall electron density of the ring compared to the unsubstituted parent, potentially accelerating reaction rates but requiring careful pH control to prevent polymerization.

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., methylglyoxal or


-keto esters), the major regioisomer is determined by the initial attack of the more nucleophilic 

on the more electrophilic carbonyl center.
Reaction Pathway Visualization

The following diagram illustrates the condensation mechanism and the critical regiochemical decision point.

ReactionMechanism Start 2,3-Diamino- 6-methoxypyridine Intermed1 Schiff Base A (3-N attacks C-R1) Start->Intermed1 Fast (Kinetic Control) Intermed2 Schiff Base B (2-N attacks C-R1) Start->Intermed2 Slow (Minor Pathway) Dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) Dicarbonyl->Intermed1 Dicarbonyl->Intermed2 Cyclization Cyclization (- 2 H2O) Intermed1->Cyclization Acid Catalysis Intermed2->Cyclization Product Pyrido[2,3-b]pyrazine Scaffold Cyclization->Product

Figure 1: Mechanistic pathway highlighting the kinetic preference for the 3-amino group attack.

Experimental Protocols

Protocol A: Condensation with Symmetric 1,2-Dicarbonyls

Target: Synthesis of 6-methoxy-pyrido[2,3-b]pyrazine (unsubstituted pyrazine ring) or 2,3-diphenyl derivatives. Scope: Ideal for baseline scaffold synthesis.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Glyoxal (40% aq. solution) OR Benzil (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: None required for Glyoxal; catalytic Iodine (

    
    ) helpful for Benzil.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (500 mg, 3.59 mmol) in Ethanol (10 mL).

  • Addition:

    • For Glyoxal: Add Glyoxal solution (0.5 mL, ~4.0 mmol) dropwise at room temperature.

    • For Benzil: Add Benzil (830 mg, 3.95 mmol) and a crystal of Iodine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
    
    • Note: The spot for the diamine (

      
      ) should disappear, replaced by a higher running fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate solvent and purify via silica gel flash chromatography (Gradient: 0-5% MeOH/DCM).

Expected Yield: 75–85% Data Validation:


 NMR should show disappearance of broad 

singlets and appearance of pyrazine protons (singlet ~8.8-9.0 ppm for glyoxal derivative).
Protocol B: Regioselective Condensation with Unsymmetrical 1,2-Dicarbonyls

Target: Synthesis of 2-substituted or 3-substituted derivatives (e.g., using Methylglyoxal). Critical Control: Temperature and Solvent Polarity.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Methylglyoxal (40% aq) or Ethyl Pyruvate (1.2 eq)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve diamine (1.0 eq) in anhydrous EtOH under Nitrogen atmosphere.

  • Controlled Addition: Cool the solution to

    
     (Ice/Salt bath). This low temperature enhances regioselectivity by favoring the kinetic product (attack of 3-
    
    
    
    on the aldehyde of methylglyoxal).
  • Reaction: Add Methylglyoxal dropwise over 20 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT) slowly over 2 hours, then stir at RT for 12 hours. Do not reflux initially, as thermodynamic equilibration can degrade regiopurity.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Regioisomers are often separable by column chromatography.

    • Stationary Phase: Neutral Alumina (often better than Silica for basic heterocycles).

    • Eluent: Hexane:Ethyl Acetate (3:1 to 1:1).

Regiochemical Outcome:

  • Major Isomer: 3-methyl-6-methoxy-pyrido[2,3-b]pyrazine (Result of 3-

    
     attacking the aldehyde).
    
  • Minor Isomer: 2-methyl-6-methoxy-pyrido[2,3-b]pyrazine.

Optimization & Troubleshooting Guide

The following decision tree assists in troubleshooting low yields or poor regioselectivity.

Optimization Problem Issue Detected Type Identify Type Problem->Type LowYield Low Yield / Incomplete Rxn Type->LowYield Regio Poor Regioselectivity Type->Regio Soln1 Action: Switch Solvent to AcOH (Acid catalysis activates carbonyl) LowYield->Soln1 Soln2 Action: Add Dehydrating Agent (Mol. Sieves or Na2SO4) LowYield->Soln2 Soln3 Action: Lower Temp (-20°C) Favor Kinetic Control Regio->Soln3

Figure 2: Troubleshooting logic for condensation reactions.

Summary of Conditions vs. Outcomes
ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent EthanolAcetic AcidAcOH increases rate but may protonate pyridine N.
Temperature Reflux (

)

Lower temp improves regioselectivity for unsymmetrical ketones.
Additives None

/

Water removal drives equilibrium to product (Le Chatelier's principle).

Safety & Handling

  • This compound: Irritant. May be harmful if swallowed. Use in a fume hood.

  • Glyoxal/Methylglyoxal: Sensitizers. Avoid skin contact.

  • Waste Disposal: All heterocyclic waste must be disposed of in halogenated (if applicable) or non-halogenated organic waste streams.

References

  • Temple, C., Jr.; Rener, G. A. "Preparation and properties of some pyrido[2,3-b]pyrazines." Journal of Medicinal Chemistry, 1990 , 33(11), 3044–3050. [Link]

  • O'Brien, S. E., et al. "Discovery of a novel series of pyrido[2,3-b]pyrazine derivatives as potent and selective inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(1), 365-370. [Link]

  • Leese, C. L.; Rydon, H. N. "Polyazanaphthalenes. Part I. Some derivatives of pyrido[2,3-b]pyrazine." Journal of the Chemical Society, 1955 , 303-309. (The seminal work on the ring system). [Link]

Application Notes and Protocols for the Synthesis of Potential Agricultural Chemicals from 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agricultural sector.

Introduction: The Strategic Importance of Substituted Diaminopyridines in Agrochemical Discovery

The pyridine scaffold is a cornerstone in the development of modern agricultural chemicals, integral to the efficacy of numerous herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and environmental profiles. Within this class of compounds, 2,3-diaminopyridines represent a particularly valuable subclass of intermediates. The ortho-diamine functionality serves as a versatile handle for the construction of fused heterocyclic systems, notably imidazo[4,5-b]pyridines, which have shown a range of biological activities.[3][4]

This document provides a comprehensive guide to the synthetic utility of 2,3-Diamino-6-methoxypyridine, a key building block for the exploration of novel agrochemicals. We will delve into the synthesis of this intermediate, followed by detailed protocols for its conversion into potential herbicidal and fungicidal compounds. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their pursuit of next-generation crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 28020-38-4[5]
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Appearance Solid (usually powder)[5]
Boiling Point 321.7 ± 37.0 °C at 760 mmHg[5]
Melting Point 168-170 °C[5]
Vapor Pressure 4.13E-05 mmHg at 25°C[5]

Synthesis of the Key Intermediate: this compound

The reliable synthesis of this compound is the crucial first step. A common and effective method involves the reduction of 2-amino-6-methoxy-3-nitropyridine.[6][7] While catalytic hydrogenation is a possible route, it can be problematic for commercial-scale production due to catalyst poisoning and leaching.[6] A more robust and scalable approach utilizes metal reduction in an acidic medium.

Protocol 1: Synthesis of this compound Dihydrochloride via Stannous Chloride Reduction

This protocol details the reduction of 2-amino-6-methoxy-3-nitropyridine using stannous chloride dihydrate in concentrated hydrochloric acid.[6][7]

Materials:

  • 2-amino-6-methoxy-3-nitropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Methanol

  • Reaction flask with magnetic stirrer and reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a reaction flask containing 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mol) of 2-amino-6-methoxy-3-nitropyridine at room temperature with stirring.

  • Cool the resulting solution to 15 °C using an ice bath.

  • Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate to the cooled solution. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 35-40 °C and maintain this temperature with stirring for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and collect the precipitated this compound dihydrochloride by filtration.

  • Wash the solid with a small amount of cold methanol and dry under vacuum.

Causality of Experimental Choices:

  • Concentrated HCl: Serves as both the solvent and the acidic medium required for the reduction by stannous chloride.

  • Stannous Chloride Dihydrate: A mild and effective reducing agent for nitro groups, particularly in the presence of acid.

  • Temperature Control: The initial cooling and subsequent gentle heating are crucial for controlling the reaction rate and preventing side reactions.

Application in the Synthesis of Potential Agrochemicals: Imidazo[4,5-b]pyridine Derivatives

The ortho-diamine functionality of this compound is a gateway to the synthesis of imidazo[4,5-b]pyridines. This class of compounds has been explored for various biological activities, and their structural similarity to known bioactive molecules makes them attractive targets for agrochemical research.[3][4] The general synthesis involves the condensation of the diamine with an aldehyde.

Protocol 2: General Synthesis of 2-Aryl-6-methoxy-1H-imidazo[4,5-b]pyridines

This protocol provides a general method for the synthesis of 2-substituted imidazo[4,5-b]pyridines from this compound and various aromatic aldehydes.[3][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with magnetic stirrer and reflux condenser

Procedure:

  • In a reaction flask, dissolve the substituted aromatic aldehyde (1.0 eq) in DMF.

  • Add sodium metabisulfite (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Metabisulfite: Reacts with the aldehyde to form a bisulfite adduct, which can facilitate the cyclization reaction.

  • DMF as Solvent: A high-boiling polar aprotic solvent suitable for this type of condensation reaction.

  • Elevated Temperature: Provides the necessary activation energy for the condensation and subsequent cyclization to form the imidazole ring.

Workflow and Data Presentation

The synthesis and evaluation of potential agrochemicals from this compound can be summarized in the following workflow:

Agrochemical_Synthesis_Workflow A Synthesis of this compound B Synthesis of 2-Aryl-6-methoxy- 1H-imidazo[4,5-b]pyridines A->B Protocol 1 C Structural Characterization (NMR, MS, IR) B->C Purification D Primary Screening for Herbicidal Activity C->D E Primary Screening for Fungicidal Activity C->E F Lead Optimization D->F E->F

Caption: Workflow for the synthesis and screening of potential agrochemicals.

Potential for Further Derivatization and Screening

The synthesized 2-aryl-6-methoxy-1H-imidazo[4,5-b]pyridines serve as a platform for further chemical modifications. The imidazole nitrogen can be alkylated or acylated to introduce a variety of functional groups, potentially modulating the biological activity.

Screening for Agrochemical Activity:

  • Herbicidal Activity: The synthesized compounds can be screened against a panel of common weeds, such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass), at various concentrations to determine their pre- and post-emergence herbicidal effects.

  • Fungicidal Activity: Antifungal activity can be assessed against a range of plant pathogenic fungi, including Fusarium graminearum and Rhizoctonia solani, using in vitro mycelial growth inhibition assays.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with the potential for agrochemical applications. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of imidazo[4,5-b]pyridine derivatives and evaluate their biological activities. The logical progression from a readily available starting material to a diverse library of potential agrochemicals underscores the importance of strategic synthetic design in the ongoing quest for effective and sustainable crop protection solutions.

References

  • US20060080790A1 - Process for producing this compound - Google Patents.
  • US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]

  • EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents.
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • US7256295B2 - Process for producing this compound - Google Patents.
  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads - MDPI. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - MDPI. Available at: [Link]

  • Design and synthesis of novel 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives as potential fungicides - PubMed. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. Available at: [Link]

  • Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst - ResearchGate. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link]

  • Development of a novel herbicide, metazosulfuron - PMC - NIH. Available at: [Link]

Sources

Application Note: Development of Colorimetric Sensors using 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and analytical sensor development. It details the protocol for utilizing 2,3-Diamino-6-methoxypyridine (DAMP) as a high-value scaffold for developing colorimetric and fluorogenic sensors.[1]

Executive Summary

This compound (DAMP) is an electron-rich heterocyclic scaffold traditionally used as a pharmaceutical intermediate (e.g., for P2X3 antagonists).[1] However, its structural motif—an ortho-diamine combined with an electron-donating methoxy group—makes it an ideal candidate for sensor development.[1]

This guide outlines two distinct development pathways:

  • Pathway A (Metal Ion Sensing): Derivatization via Schiff base condensation to create "Turn-On/Off" chemosensors for transition metals (Cu²⁺, Zn²⁺) or post-transition metals (Al³⁺).[1]

  • Pathway B (Nitrite/NO Sensing): Direct utilization of the diamine motif for fluorogenic detection of nitrites via triazole formation.

Scientific Foundation & Mechanism[1]

Structural Advantages of DAMP
  • Chelating Pocket: The vicinal amino groups (positions 2 and 3) allow for bidentate or tridentate coordination when coupled with an aldehyde.

  • Electronic Modulation: The methoxy group at position 6 acts as a strong electron donor (+M effect). This increases the electron density of the pyridine ring compared to unsubstituted 2,3-diaminopyridine, potentially red-shifting the absorption spectrum (bathochromic shift) and enhancing sensitivity to "hard" acids like Al³⁺.[1]

  • Solubility: The methoxy group improves solubility in polar organic solvents (MeOH, DMSO) compared to non-functionalized analogs.

Sensing Mechanisms

The development protocols below rely on two established chemical transformations:

  • Mechanism A (Schiff Base / ICT): Condensation with an aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) creates a ligand with an

    
     donor set.[1] Binding a metal ion blocks the lone pair on the nitrogen, inhibiting Photoinduced Electron Transfer (PET) or triggering Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a visible color change or fluorescence enhancement.
    
  • Mechanism B (Triazole Formation): In the presence of nitrite ions (

    
    ) under acidic conditions, the ortho-diamine undergoes diazotization followed by intramolecular cyclization to form a triazolopyridine.[1] This breaks the conjugation symmetry, often generating a highly fluorescent product.
    

Visualization of Reaction Pathways

The following diagram illustrates the two primary development routes for DAMP-based sensors.

DAMP_Sensor_Pathways DAMP 2,3-Diamino-6- methoxypyridine (Precursor) SchiffBase Schiff Base Ligand (Sensor Probe) DAMP->SchiffBase Condensation (Ethanol/Reflux) Triazole Triazolopyridine Derivative DAMP->Triazole Diazotization (HCl/RT) Aldehyde Reagent: Salicylaldehyde or Naphthaldehyde Aldehyde->SchiffBase Nitrite Reagent: Nitrite (NO2-) (Acidic Media) Nitrite->Triazole MetalComplex Metal Complex (Color/Fluorescence Change) SchiffBase->MetalComplex + Metal Ion (Cu2+, Al3+) Signal Fluorescent Signal (Turn-On) Triazole->Signal UV Excitation

Caption: Dual-pathway strategy utilizing DAMP for Metal Ion (Top) and Nitrite (Bottom) sensing.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Metal Sensor (DAMP-NAP)

This protocol describes the synthesis of a probe using 2-hydroxy-1-naphthaldehyde.[1] This aldehyde is chosen because the resulting naphthyl moiety extends conjugation, typically moving the signal into the visible range (colorimetric).

Materials:

  • This compound (1.0 mmol)[1]

  • 2-Hydroxy-1-naphthaldehyde (1.0 mmol)[1]

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of DAMP in 10 mL of hot absolute ethanol in a round-bottom flask. Ensure complete dissolution; the solution may be slightly yellow.

  • Addition: Slowly add a solution of 2-hydroxy-1-naphthaldehyde (1.0 mmol in 10 mL ethanol) to the DAMP solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Allow the solution to cool to room temperature. A colored precipitate (typically yellow or orange) should form.

  • Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or acetonitrile if necessary.

  • Characterization: Verify structure via ¹H-NMR (look for imine proton singlet ~8.5–9.5 ppm) and ESI-MS.[1]

Protocol B: Sensor Screening & Validation

Once the probe (DAMP-NAP) is synthesized, use this workflow to validate its sensing capability.

Preparation of Stock Solutions:

  • Probe Stock: 10 mM in DMSO.

  • Metal Stocks: 10 mM nitrate or chloride salts of cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water.[1]

Screening Workflow:

  • Dilution: Prepare a test solution of the Probe (20 µM) in a mixed solvent system (e.g., DMSO/H₂O, 1:9 v/v, buffered to pH 7.4 with HEPES).

  • Baseline Scan: Record the UV-Vis absorption (200–800 nm) and Fluorescence emission spectra of the free probe.

  • Addition: Add 5–10 equivalents of each metal ion to separate aliquots of the probe solution.

  • Observation:

    • Naked Eye:[1] Note any immediate color change (e.g., Yellow

      
       Colorless or Yellow 
      
      
      
      Red).
    • Spectroscopy:[1] Record spectra after 2 minutes of incubation.

  • Selectivity Plot: Plot the relative absorbance (

    
    ) or fluorescence intensity (
    
    
    
    ) at
    
    
    for all ions.

Self-Validating Check:

  • Interference Check: If a "hit" is found (e.g., Cu²⁺), add competing ions (e.g., Na⁺, Ca²⁺) to the Cu²⁺-Probe complex to ensure the signal is not reversed or masked.[1]

Protocol C: Nitrite Detection (Direct Pathway)

This method uses underivatized DAMP to detect Nitrite (


), useful for environmental water analysis.[1]
  • Reagent Prep: Dissolve DAMP (10 mg) in 0.1 M HCl (10 mL).

  • Sampling: Add 1 mL of the DAMP/acid solution to 1 mL of the water sample containing unknown nitrite.

  • Reaction: Incubate at room temperature for 10 minutes. The acidic environment converts nitrite to nitrous acid, diazotizing the amine.[2]

  • Detection: Measure Fluorescence (Excitation ~340 nm). The formation of the triazolopyridine derivative will result in a strong emission peak (typically ~400–450 nm).

Data Presentation & Analysis

Expected Quantitative Outcomes

When characterizing the sensor, organize your data into the following format to determine the Limit of Detection (LOD).

Table 1: Sensor Performance Metrics Template

ParameterMethodFormula / CalculationTarget Value
Stoichiometry Job's PlotPlot Absorbance vs. Mole Fraction (

)
Max at

(1:1) or

(1:2)
Binding Constant (

)
Benesi-Hildebrand

vs.


(High Affinity)
LOD Titration

(Where

= SD of blank,

= slope)

(Environmental Standard)
Quantum Yield (

)
Comparative


for fluorogenic apps
Interference Analysis

It is critical to demonstrate that the sensor works in complex matrices.

  • Masking Agents: If Cu²⁺ interferes with Al³⁺ detection, use Thiosulfate (

    
    ) to mask Cu²⁺.[1]
    
  • pH Stability: Perform titrations across pH 3–10. Schiff bases are often unstable (hydrolyze) at pH < 4; ensure the operating range is defined (typically pH 6–8).

References

The following references provide the methodological grounding for the protocols described above, utilizing analogous diaminopyridine and Schiff base sensor frameworks.

  • General Synthesis of Pyridine-Based Schiff Bases

    • Context: Method for condensing diaminopyridines with aldehydes.
    • Wang, J., et al. (2025). "Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection." RSC Advances.

  • Mechanism of Nitrite Detection via Diamines

    • Context: Validates the reaction of 2,3-diamines with nitrite to form fluorescent triazoles (analogous to DAN assay).
    • Misko, T. P., et al. (1993). "A fluorometric assay for the measurement of nitrite in biological samples." Analytical Biochemistry.

  • Metal Ion Sensing Strategies (Cu2+/Al3+)

    • Context: Explains the ICT and ESIPT mechanisms in salicylaldehyde-diamine sensors.
    • Gupta, S. P., et al. (2023). "A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II)." Molecules.

  • Properties of this compound

    • Context: Chemical structure and availability of the specific precursor.[3]

    • PubChem Compound Summary for CID 122046, this compound.[1]

Sources

Troubleshooting & Optimization

optimizing the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Synthesis Optimization | Ticket ID: RED-PYR-003

Executive Summary

Welcome to the Technical Support Center. You are likely attempting to synthesize 2,3-Diamino-6-methoxypyridine (Product) from 2-amino-6-methoxy-3-nitropyridine (Substrate).[1][2]

This transformation involves the reduction of a nitro group in the presence of a potentially labile methoxy substituent on a pyridine ring. The two primary failure modes reported by users are:

  • Oxidative Degradation: The resulting ortho-diamine is highly electron-rich and prone to rapid air-oxidation, turning the product into a dark tar/oil.

  • Demethylation: Harsh acidic reducing conditions or high temperatures can hydrolyze the 6-methoxy group to the corresponding pyridone (2-amino-6-hydroxy-3-aminopyridine tautomer).

This guide prioritizes Catalytic Hydrogenation (cleanest profile) and Chemical Reduction (most robust for scale-up) with strict controls to prevent these side reactions.

Module 1: Method Selection Strategy

Before beginning, select the protocol that matches your equipment and purity requirements.

MethodSelection cluster_legend Key Decision Factors Start Start: Reduction Strategy EquipCheck Do you have a Hydrogenator (Parr/Autoclave)? Start->EquipCheck ScaleCheck Scale of Reaction? EquipCheck->ScaleCheck Yes Transfer_Route Route B: Transfer Hydrogenation (Pd/C + Ammonium Formate) EquipCheck->Transfer_Route No (Lab Scale <5g) Chem_Route Route C: Chemical Reduction (SnCl2 / HCl) EquipCheck->Chem_Route No (Scale >10g) H2_Route Route A: Catalytic Hydrogenation (Pd/C + H2) ScaleCheck->H2_Route Any Scale (Cleanest Product) ScaleCheck->Chem_Route Industrial/Robustness Required Legend H2 Route: High purity, pyrophoric risk Chem Route: Robust, difficult workup (tin salts) Transfer: Good for small batches, no gas tank needed

Figure 1: Decision matrix for selecting the optimal reduction pathway based on equipment and scale.

Module 2: The "Gold Standard" Protocol (Catalytic Hydrogenation)

Best for: High purity, pharmaceutical intermediates, and avoiding heavy metal waste.

Reagents & Equipment
  • Substrate: 2-amino-6-methoxy-3-nitropyridine[1][2][3]

  • Catalyst: 10% Pd/C (50% wet). Note: Wet catalyst reduces fire risk.

  • Solvent: Methanol (HPLC Grade). Avoid Ethanol if transesterification is observed, though rare.

  • Hydrogen Source:

    
     gas (Balloon or 1-3 atm).
    
Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in Methanol (10-15 volumes). The nitro compound is sparingly soluble; slight warming (30°C) helps, but the reaction slurry will clear as the amine forms.

  • Catalyst Addition: Under an Argon blanket, add 10 wt% of Pd/C (e.g., if using 10g substrate, use 1g catalyst).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control Point:Do not heat >40°C. Higher temperatures risk hydrogenating the pyridine ring or hydrolyzing the methoxy group [1].

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LCMS. Look for the disappearance of the yellow nitro spot and appearance of the fluorescent blue/purple diamine spot.

  • Workup (The Danger Zone):

    • The Issue: The product oxidizes instantly in air.

    • The Fix: Filter the catalyst through Celite under a blanket of Nitrogen/Argon . Do not let the filter cake run dry in air (fire hazard + oxidation).

    • Concentrate the filtrate immediately on a rotary evaporator.

  • Stabilization: Re-dissolve the residue in mild acid (e.g., 1M HCl in ether) to precipitate the Dihydrochloride salt . The salt form is significantly more stable to oxidation than the free base [2].

Module 3: The "Robust" Protocol (Chemical Reduction)

Best for: Labs without hydrogenation equipment or when the catalyst is poisoned by impurities (e.g., sulfur).

Reagents
  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ).
    
  • Solvent: Concentrated HCl (37%).

Protocol
  • Preparation: Suspend the substrate in Conc. HCl (5 volumes).

  • Addition: Add

    
     (3.5 - 4.0 equivalents) portion-wise.
    
  • Temperature Control (Crucial):

    • The reaction is exothermic. Maintain internal temperature between 35°C and 40°C .

    • Warning: Exceeding 50°C in concentrated HCl significantly increases the rate of methoxy hydrolysis, yielding the impurity 2,3-diamino-6-hydroxypyridine [2].

  • Workup:

    • Cool to 0°C.

    • Neutralize carefully with NaOH (keep T < 20°C) to pH > 10.

    • Extract with Ethyl Acetate or DCM. Note: Emulsions are common due to Tin salts.

    • Dry over

      
       and concentrate.
      
Module 4: Troubleshooting & FAQs
Q1: My product turns black/brown immediately after removing the solvent. Why?

Diagnosis: Oxidative instability. Ortho-diamines are electron-rich and form quinoidal species upon air exposure. Solution:

  • Immediate Salt Formation: Do not isolate the free base as a solid. Convert it directly to the HCl or sulfate salt.

  • Add Antioxidant: Add a pinch of Ascorbic Acid or Sodium Metabisulfite during the aqueous workup.

  • Inert Atmosphere: Perform all filtrations under Argon.

Q2: I see a new peak in LCMS with Mass = [M-14]. What is it?

Diagnosis: Demethylation. You have lost the methyl group (


) and formed the pyridone/alcohol.
Root Cause:  Reaction temperature was too high or conditions were too acidic for too long.
Solution: 
  • If using Protocol 2 (SnCl2) : Lower the temperature to <35°C.

  • If using Protocol 1 (H2) : Ensure your solvent is neutral. Avoid heating.

Q3: The hydrogenation reaction stalls at 50% conversion.

Diagnosis: Catalyst poisoning. The generated primary amine or the pyridine nitrogen is coordinating strongly to the Pd surface. Solution:

  • Increase Pressure: Move from balloon pressure to 30-50 psi.

  • Acid Additive: Add 1 equivalent of Acetic Acid to the methanol. This protonates the pyridine nitrogen, reducing its ability to bind/poison the catalyst, without being strong enough to hydrolyze the methoxy group.

Q4: Can I use Iron/Acetic Acid?

Answer: Yes, but proceed with caution. Iron reductions often require elevated temperatures (reflux) to initiate. Refluxing in acetic acid can attack the methoxy group. If you must use Iron, use Iron powder + Ammonium Chloride in Ethanol/Water at 60°C (milder than acetic acid).

Module 5: Data & Specifications
ParameterCatalytic Hydrogenation (

/Pd)
Chemical Reduction (

)
Yield (Typical) 85 - 95%70 - 80%
Purity (Raw) High (>95%)Moderate (Tin residues)
Reaction Time 2 - 6 Hours1 - 3 Hours
Critical Risk Fire (Catalyst), Over-reductionHydrolysis (Demethylation)
Workup Difficulty Low (Filtration)High (Emulsions)

Stability Profile:

  • Free Base: Unstable at RT (Store at -20°C under Argon). Shelf life: <1 week.

  • HCl Salt: Stable at RT (Store in desiccator). Shelf life: >6 months [3].

References
  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from

  • Dahanukar, V. H., et al. (2007). Process for producing this compound. US Patent 7,256,295 B2. Retrieved from

  • Pipzine Chemicals. (2024). This compound 2-hydrochloride Stability Data. Retrieved from

  • Org. Synth. (1964). 2,3-Diaminopyridine.[2][4][5] Organic Syntheses, Coll. Vol. 5, p.346. Retrieved from

Sources

common impurities in the synthesis of 2,3-Diamino-6-methoxypyridine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Derivatives & Heterocyclic Synthesis Subject: Troubleshooting Synthesis & Purification of 2,3-Diamino-6-methoxypyridine Ticket ID: #PYR-236-DAMP Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties with the synthesis of This compound (CAS: 41738-46-7) due to the inherent instability of electron-rich ortho-diamines. This molecule is a critical intermediate for hair dye couplers and pharmaceutical scaffolds.

The primary challenges users face are oxidative dimerization (turning the product black) and incomplete methoxylation (leaving chloro-impurities). This guide provides a self-validating workflow to isolate high-purity material, prioritizing the isolation of the dihydrochloride salt over the unstable free base.

Part 1: The Synthesis & Impurity Landscape

To troubleshoot effectively, we must visualize where impurities enter the pipeline. The industrial standard route involves the nucleophilic substitution of 2-amino-6-chloro-3-nitropyridine followed by reduction.

Figure 1: Synthesis Pathway and Impurity Origins

SynthesisPath Start Start: 2-Amino-6-chloro- 3-nitropyridine Step1 Step 1: Methoxylation (NaOMe/MeOH) Start->Step1 Inter Intermediate: 2-Amino-6-methoxy- 3-nitropyridine Step1->Inter Imp1 Impurity A: Residual Chloro (Incomplete Sub.) Step1->Imp1 Low Temp/Time Imp2 Impurity B: Hydrolysis Product (Pyridone Formation) Step1->Imp2 Water present Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product Target: 2,3-Diamino- 6-methoxypyridine Step2->Product Imp3 Impurity C: Azo/Hydrazo Dimers (Oxidative Coupling) Step2->Imp3 Air Exposure

Caption: Critical control points in the synthesis of this compound. Impurities A and B arise in Step 1; Impurity C arises during Step 2 workup.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product turns dark brown/black immediately after filtration. How do I stop this?

Diagnosis: Oxidative Polymerization. The Science: Electron-rich ortho-diamines are notoriously air-sensitive. In the presence of oxygen, they undergo oxidative dimerization to form azo-linkages or phenazine-like oligomers (Impurity C in Fig 1). This is accelerated by basic pH. The Fix:

  • Do not isolate the free base if possible. Convert it immediately to the dihydrochloride salt (this compound·2HCl).[1][2] The protonation of the amine groups pulls electron density from the ring, significantly increasing oxidative stability.

  • Add Antioxidants: If you must handle the free base, add 0.1% ascorbic acid or sodium sulfite to your aqueous workup buffers.

  • Inert Atmosphere: Perform all filtrations under Nitrogen or Argon.

Q2: I see a persistent spot on TLC just below my intermediate. Is it the hydrolysis product?

Diagnosis: Likely 2-amino-6-chloro-3-nitropyridine (Starting Material) or 6-amino-5-nitropyridin-2-ol (Hydrolysis). The Science:

  • Residual Chloro: The methoxylation (Step 1) is a Nucleophilic Aromatic Substitution (

    
    ). If the reaction temperature is too low (<60°C) or NaOMe is old (wet), the chlorine is not displaced.
    
  • Hydrolysis: If water is present in your methanol/NaOMe system, the methoxide acts as a base rather than a nucleophile, or hydroxide attacks the ring, creating the pyridone (tautomer of the hydroxy-pyridine). The Fix:

  • Validation: Check the mass spectrum. Starting material contains Chlorine (M+ and M+2 isotope pattern). Hydrolysis product will be Mass - 14 (loss of CH3 + H).

  • Protocol Adjustment: Ensure anhydrous MeOH is used. Increase reflux time to 4–6 hours.

Q3: My melting point is broad and lower than literature (approx. 210°C for HCl salt).

Diagnosis: Mixed salt formation or partial reduction. The Science: If you used Fe/HCl for reduction, you might have iron chelation or a mixture of mono- and dihydrochloride salts. If you used catalytic hydrogenation (Pd/C), you might have unreduced nitro compounds trapped in the crystal lattice. The Fix:

  • Recrystallize from Ethanol/Conc. HCl (9:1) . The high acidity ensures the full dihydrochloride forms, and the ethanol solubilizes organic impurities while the salt precipitates.

Part 3: Validated Purification Protocol

This protocol is designed to remove the three most common impurities identified above.

Target: this compound Dihydrochloride Purity Goal: >98% (HPLC)

Step 1: Reaction Termination & Salt Formation
  • After the reduction step (assuming Pd/C hydrogenation in Methanol), filter the catalyst under Nitrogen. Do not let the catalyst dry out (fire hazard).

  • Immediately add concentrated Hydrochloric Acid (3.0 equivalents relative to starting material) to the filtrate.

    • Why? This locks the amines as ammonium salts, preventing oxidation.

  • Evaporate the methanol under reduced pressure until a thick slurry forms. Do not distill to dryness.

Step 2: The "Acid-Crash" Purification
  • Cool the slurry to 0–5°C.

  • Add cold Isopropanol (IPA) or Acetone (approx. 5 volumes).

    • Mechanism:[3][4][5][6] The dihydrochloride salt is insoluble in IPA/Acetone, but organic impurities (unreacted nitro compounds, dimers) remain soluble.

  • Filter the solids.[5] Wash with cold Acetone.

Step 3: Recrystallization (If Purity <98%)
  • Dissolve the crude salt in the minimum amount of hot water (80°C).

  • Add activated charcoal (5% w/w) and stir for 15 minutes.

    • Removal: Charcoal effectively adsorbs the high-molecular-weight oxidative polymers (the "black tar").

  • Filter hot through Celite.

  • Add concentrated HCl to the filtrate until turbidity appears.

  • Cool slowly to 4°C. White to off-white needles should form.

Part 4: Impurity Profile Summary

Impurity NameStructure/OriginDetection (TLC/MS)Removal Strategy
2-amino-6-chloro-3-nitropyridine Starting Material (Incomplete Reaction)Higher Rf than product. Distinct Cl isotope pattern.Drive Step 1 to completion; remove via IPA wash of HCl salt.
6-amino-5-nitropyridin-2-ol Hydrolysis of methoxy group during Step 1.Lower Rf (more polar). Mass = M-14.Strictly anhydrous conditions in Step 1.
Azo-dimers (e.g., 2,2'-azo-bis...) Oxidative coupling of product in air.Stays at baseline (very polar/colored). Dark bands.Prevention only. Use antioxidants. Remove via charcoal recrystallization.
Iron Salts If Fe/Acetic Acid reduction is used.Non-combustible residue (Ash test).Switch to Pd/C hydrogenation or perform sulfide precipitation.

Part 5: Analytical Validation Workflow

Use this decision tree to validate your final material.

Validation Sample Isolated Solid ColorCheck Is it White/Off-White? Sample->ColorCheck HNMR 1H NMR (D2O) ColorCheck->HNMR Yes Recryst Recrystallize w/ Charcoal ColorCheck->Recryst No (Dark/Grey) HPLC HPLC (C18, Acidic Buffer) HNMR->HPLC Methoxy peak @ 3.8ppm present? Release Release Batch HPLC->Release Purity > 98% Recryst->Sample

Caption: Analytical decision tree for quality control of this compound.

References

  • Agarwal, A., et al. (2006). Process for producing this compound. US Patent Application 2006/0080790 A1. Link

    • Key Insight: Describes the industrial synthesis route and the critical precipitation of the dihydrochloride salt to ensure stability.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Key Insight: Foundational text explaining the oxidative instability of electron-rich amino-pyridines and the mechanism of nucleophilic substitution on pyridine rings.
  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission. Link

    • Key Insight: While discussing a regioisomer, this document provides extensive data on the stability and degradation kinetics of methoxy-diamino-pyridines in solution.

Sources

Technical Support Center: Purification of 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Golden Path" Protocol

Before addressing specific failures, we must establish the baseline for a successful purification. 2,3-Diamino-6-methoxypyridine is an electron-rich aminopyridine intermediate. Its primary purification challenges are oxidative instability (turning brown/black) and co-precipitation of the nitro-precursor (2-amino-6-methoxy-3-nitropyridine).

The following Self-Validating Protocol (SVP) minimizes oxidative stress while maximizing impurity rejection.

Standard Operating Procedure (SOP): Recrystallization
  • Target Solvent System: Ethanol : Water (9:1 v/v) or Isopropanol (IPA).

  • Key Reagent: Activated Charcoal (Norit SX Ultra or equivalent) – Critical for color removal.

  • Atmosphere: Nitrogen or Argon blanket recommended.

StepActionTechnical Rationale (Causality)
1. Prep Sparge solvent (EtOH/Water) with

for 15 mins.
Removes dissolved

to prevent rapid oxidation of the diamine functionality to azo-dimers or quinoid species.
2. Dissolution Suspend crude solid in solvent (10 mL/g). Heat to reflux (

C).
High temperature breaks the crystal lattice; ethanol solubilizes the organic diamine while water aids in salt rejection.
3. Adsorption Add Activated Charcoal (5-10 wt%). Stir at reflux for 15-20 mins.The high surface area of carbon adsorbs high-molecular-weight colored oxidation byproducts.
4. Filtration Filter hot through a Celite pad (pre-warmed funnel)."Hot filtration" prevents premature crystallization on the filter, which would lead to yield loss.
5. Crystallization Allow filtrate to cool slowly to RT, then chill to

C.
Slow cooling promotes the growth of pure crystal habits, excluding impurities from the lattice.
6. Isolation Filter cold.[1] Wash with cold (

C) IPA or Ethanol.
Displaces mother liquor containing soluble impurities (nitro-precursor) without redissolving product.
7. Drying Vacuum dry at

C. Store under inert gas.
Heat sensitive; excessive heat in the presence of air causes surface oxidation (browning).
Visual Workflow: Recrystallization Logic

RecrystallizationProcess Start Crude this compound Dissolve Dissolve in Degassed EtOH/H2O (Reflux, N2 atm) Start->Dissolve 10 mL/g solvent Charcoal Add Activated Carbon (Adsorb Color Impurities) Dissolve->Charcoal 15 min reflux Filter Hot Filtration (Celite) (Remove Carbon) Charcoal->Filter Immediate Crystallize Controlled Cooling (RT -> 0°C) Filter->Crystallize Slow ramp Isolate Filtration & Cold Wash Crystallize->Isolate Harvest Dry Vacuum Dry (<45°C) Isolate->Dry Final Polish

Figure 1: The optimized process flow for the purification of oxidatively unstable aminopyridines.

Troubleshooting Center

Scenario A: "My product turns purple/brown during filtration."

Diagnosis: Oxidative Degradation. The 2,3-diamine motif is highly susceptible to air oxidation, forming colored azo or imino-quinone species. This often happens if the filtration takes too long or the solvent isn't degassed.

Corrective Action:

  • Add a Reducing Agent: Add a pinch of Sodium Dithionite (

    
    )  or Ascorbic Acid  (0.5 wt%) to the hot solution during dissolution. This scavenges free radicals and prevents color formation.
    
  • Speed is Key: Use a pre-heated Büchner funnel to accelerate filtration.

  • Acid Wash: If the solid is already colored, wash the filter cake with a dilute solution of sodium bisulfite (

    
    ) followed by cold ethanol.
    
Scenario B: "The product is 'oiling out' instead of crystallizing."

Diagnosis: Impurity Saturation or Solvent Polarity Mismatch. Oiling out occurs when the compound separates as a liquid phase before it can crystallize. This is common if the crude contains significant residual nitro-precursor or if the water content is too high.

Corrective Action:

  • Seed It: Add a few crystals of pure product at the cloud point (

    
    C) to provide nucleation sites.
    
  • Adjust Solvent: Re-heat and add more Ethanol (to increase solubility of the oil) or a drop of Acetic Acid (to protonate the amine slightly and modify solubility).

  • Trituration: If it oils out upon cooling, decant the supernatant and triturrate (grind) the oil with diethyl ether or hexanes to induce solidification.

Scenario C: "Low Yield / Product stays in the Mother Liquor."

Diagnosis: High Solubility. Diaminopyridines are relatively polar. In 9:1 Ethanol/Water, significant product may remain dissolved.

Corrective Action:

  • Second Crop: Concentrate the mother liquor to half volume and cool again.

  • Salting Out: Add saturated NaCl brine to the mother liquor to force precipitation (though this introduces inorganic salt).

  • Switch Solvent: Change to Toluene . While solubility is lower (requiring more volume), the temperature differential (boiling

    
    C vs. freezing) often yields better recovery for this class of compounds.
    

Logic Tree: Diagnostic Matrix

Use this decision tree to resolve real-time experimental issues.

Troubleshooting Issue Identify Issue Color Dark/Colored Product Issue->Color Yield Low Yield Issue->Yield Oil Oiling Out Issue->Oil Sol_Color 1. Degas Solvent 2. Add Na2S2O4 3. Use Charcoal Color->Sol_Color Sol_Yield 1. Cool to -10°C 2. Reduce Solvent Vol. 3. Check pH (Neutralize) Yield->Sol_Yield Sol_Oil 1. Seed Crystals 2. Add more EtOH 3. Triturate w/ Ether Oil->Sol_Oil

Figure 2: Troubleshooting decision matrix for common recrystallization failures.

Frequently Asked Questions (FAQs)

Q1: Can I use water as the sole solvent? A: Yes, but with caveats. The dihydrochloride salt (CAS: 94166-62-8) is highly water-soluble. The free base can be precipitated from water by adjusting pH to 7-8 with ammonia [1]. However, recrystallizing the free base solely from boiling water is risky due to potential hydrolysis of the methoxy group or aggressive oxidation at


C. Ethanol/Water is safer.

Q2: How do I remove the 2-amino-6-methoxy-3-nitropyridine precursor? A: This impurity is less polar than the diamine. It tends to stay in the mother liquor if you use Ethanol/Water. If it persists, perform an Acid-Base Swing : Dissolve the crude in dilute HCl (impurity remains insoluble or less soluble), filter, then neutralize the filtrate with Ammonia to reprecipitate the pure diamine [2].

Q3: Is the compound light sensitive? A: Yes. Like most electron-rich aminopyridines, UV light accelerates auto-oxidation. Perform the crystallization in amber glassware or wrap the flask in aluminum foil.

Q4: What is the expected melting point? A: The pure free base should melt between 110–115°C [3]. If your melting point is lower or the range is broad (>2°C), the product is wet or impure.

References

  • Pfizer Inc. (2006). Process for producing this compound. US Patent 7,256,295 B2. Link

    • Authority: Describes the neutralization of the hydrochloride salt and precipitation
  • Godrej Industries Ltd. (2006). Process for producing this compound. US Patent Application 2006/0080790 A1. Link

    • Authority: Details the reduction of the nitro-precursor and subsequent isolation/purific
  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine Product Specification. Link

    • Authority: Provides physical property benchmarks (Melting Point) for the 2,3-diaminopyridine class.

Sources

improving the regioselectivity of reactions with 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges associated with 2,3-Diamino-6-methoxypyridine , a critical scaffold in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and CNS-active agents.

This guide is structured to provide mechanistic insights followed by actionable troubleshooting protocols.

Module 1: The Electronic Landscape & Selectivity Logic

To control regioselectivity, one must first understand the electronic bias of the scaffold. The 6-methoxy group is not merely a spectator; it is the primary driver of the reactivity difference between the N2 and N3 amino groups.

Mechanistic Insight

The C3-amino group (N3) is significantly more nucleophilic than the C2-amino group (N2) due to three converging factors:

  • Resonance Activation (The 6-OMe Effect): The methoxy group at C6 is para to C3. Through resonance, the oxygen lone pair donates electron density directly to the C3 carbon, enhancing the nucleophilicity of the attached amine.

  • Inductive Deactivation of N2: The C2-amino group is attached to a carbon adjacent to the electronegative pyridine ring nitrogen (N1). This creates an electron-deficient environment (amidine-like character), reducing the availability of the N2 lone pair.

  • Topology: The N3 position is sterically less encumbered and electronically "aniline-like," whereas N2 is "amidine-like."

The Golden Rule: Under kinetic control (low temperature, non-polar solvents), electrophiles will selectively attack N3 . Under thermodynamic forcing (high heat, excess reagent), you will obtain bis-acylated byproducts or mixtures.

Visualizing the Reactivity Flow

ReactivityLandscape Scaffold This compound OMe_Effect 6-OMe Group (Electron Donor) Scaffold->OMe_Effect N2_Status C2-NH2 (Deactivated by Ring N) Scaffold->N2_Status Ortho-Induction (-I) N3_Status C3-NH2 (High Nucleophilicity) OMe_Effect->N3_Status Para-Resonance (+M) Reaction_Outcome Target: N3-Acylation/Alkylation N3_Status->Reaction_Outcome Kinetic Control Side_Reaction Risk: Bis-acylation or N2-reaction N2_Status->Side_Reaction Thermodynamic Forcing

Figure 1: The 6-methoxy group selectively activates the C3-amine via resonance, creating a distinct nucleophilic hierarchy.

Module 2: Troubleshooting Protocols

Scenario A: "I am getting a mixture of mono- and bis-acylated products."

Diagnosis: Loss of kinetic control. The enhanced nucleophilicity of the 6-methoxy derivative means it reacts faster than the unsubstituted parent. Standard protocols often use excess reagent, which is fatal here.

Protocol: Regioselective N3-Acylation

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the acylating agent (e.g., acid chloride or anhydride). Do not use excess.

  • Temperature: Cool the reaction to -10°C to 0°C .

  • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA) rather than inorganic bases like K₂CO₃, which can increase solubility of the bis-product.

  • Solvent: Use DCM (Dichloromethane) or THF . Avoid polar aprotic solvents (DMF/DMSO) for the initial step, as they stabilize the transition states for the second acylation.

VariableRecommended ConditionWhy?
Equivalents 0.95 - 1.0 eqPrevents attack on the deactivated N2 amine.
Temperature < 0°CMaintains kinetic selectivity for the "hot" N3 amine.
Addition Rate Dropwise over 1hAvoids local high concentrations of electrophile.
Scenario B: "Cyclization to the Imidazopyridine is stalling or yielding impurities."

Diagnosis: Incomplete dehydration or formation of the wrong tautomer. The 6-methoxy group makes the ring electron-rich, which can sometimes stabilize the intermediate amide and retard the final ring closure (dehydration).

Protocol: One-Pot Oxidative Cyclization (Aldehyde Route) If reacting with an aldehyde to form the 2-substituted imidazo[4,5-b]pyridine:

  • Solvent: DMSO or DMF.

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or simply air bubbling (slower).

  • Temperature: 110°C - 120°C.

  • Key Step: Do not rush the heating. Allow the initial Schiff base formation at room temperature for 1 hour before heating and adding the oxidant.

Protocol: Two-Step Acid Cyclization (Carboxylic Acid Route)

  • Step 1: Form the amide at N3 (as per Scenario A). Isolate the intermediate.

  • Step 2: Cyclize using POCl₃ (Phosphorus oxychloride) or PPA (Polyphosphoric acid).

    • Note: For the 6-methoxy derivative, POCl₃ is preferred over PPA because PPA can sometimes cause demethylation of the methoxy group under harsh conditions.

Scenario C: "Alkylation of the Imidazopyridine gives the wrong regioisomer."

Diagnosis: Once the ring is closed (forming 6-methoxy-3H-imidazo[4,5-b]pyridine), you have multiple nucleophilic nitrogens (N1, N3, N4).

  • N3 (Imidazole NH): The thermodynamic product.

  • N1 (Pyridine N): Sterically hindered but nucleophilic.

  • N4 (Imidazole N): The kinetic site in some tautomers.

Solution:

  • For N3-Alkylation (Target): Use weak bases (K₂CO₃ or Cs₂CO₃) in acetone or acetonitrile. The "soft" anion tends to alkylate at the less hindered N3.

  • For N1-Alkylation (Rare): Requires hard alkylating agents (e.g., MeI) and often results in quaternization.

Module 3: Decision Tree for Experimental Design

Use this logic flow to determine your synthetic route based on your desired substitution pattern.

DecisionTree Start Start: this compound Goal What is your target? Start->Goal Route_A 2-Substituted Imidazopyridine Goal->Route_A Heterocycle Formation Route_B 3-Substituted (N-Alkylated) Amine Goal->Route_B Simple Functionalization Step_A1 React with Aldehyde + Na2S2O5 (One-Pot Oxidative) Route_A->Step_A1 If R = Aryl/Het Step_A2 React with Acid Chloride then POCl3 Cyclization Route_A->Step_A2 If R = Alkyl/Sensitive Step_B1 Reductive Amination (Kinetic Control) Route_B->Step_B1 Selectivity for N3

Figure 2: Strategic selection of reaction conditions prevents common regioselectivity pitfalls.

Frequently Asked Questions (FAQ)

Q1: Why does the 6-methoxy group make the reaction "messier" than with unsubstituted 2,3-diaminopyridine? A: The methoxy group is a strong Electron Donating Group (EDG). It increases the electron density of the entire pyridine ring. This lowers the activation energy for nucleophilic attacks, making the molecule "hotter." While this speeds up the desired reaction, it also accelerates side reactions (like bis-acylation) that would be sluggish in the unsubstituted parent.

Q2: Can I use acid catalysis to direct reaction to N2? A: Generally, no. Protonation will occur first at the ring nitrogen (N1) or the most basic exocyclic amine (N3). Protonating N1 further deactivates N2 via strong inductive withdrawal. To react at N2, you typically need to protect N3 first (e.g., with a Boc group) or use a directing group strategy, though protecting N3 selectively is difficult without getting N3-reaction product.

Q3: My cyclization using PPA turned my product black/tarry. Why? A: Polyphosphoric acid (PPA) requires high temperatures (>140°C). The 6-methoxy ether linkage can be acid-labile under these extreme conditions, leading to cleavage (forming the pyridone) and subsequent decomposition. Switch to POCl₃ or SOCl₂ for cyclization at lower temperatures, or use the oxidative aldehyde route (DMSO/Na₂S₂O₅) which is milder.

Q4: How do I remove the bis-acylated impurity? A: The bis-acylated byproduct is significantly less polar than the mono-acylated product or the cyclized imidazopyridine. It can usually be removed via:

  • Trituration: Wash the crude solid with cold diethyl ether or hexanes (the bis-product is often more soluble in organics).

  • pH Swing: The mono-acylated product still has a free amine (N2) and a pyridine nitrogen, making it acid-soluble. Dissolve the crude in dilute HCl. The bis-acylated product (being an amide/imide) is less basic and may remain insoluble or extractable into organic solvent, allowing separation.

References

  • Regioselective Acylation of Diaminopyridines

    • Mechanistic basis for N3 vs N4/N2 selectivity and the "reversal" phenomenon with specific reagents.
    • Source: ACS Publications - Regioselective Synthesis of Imidazo[4,5-c]pyridine.
  • Synthesis of Imidazo[4,5-b]pyridines

    • Protocols for oxidative cycliz
    • Source: MDPI - Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • Reactivity of 2,3-Diaminopyridine Derivatives

    • General reactivity profiles and pKa consider
    • Source: National Institutes of Health (NIH) - Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine.
  • Properties of this compound

    • Chemical structure and safety d
    • Source: PubChem - this compound Compound Summary.

column chromatography conditions for purifying 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Center for Advanced Separation Science

Executive Summary & Molecule Profile

Purifying 2,3-Diamino-6-methoxypyridine presents a classic "dual-threat" challenge in organic chemistry: the molecule is both highly polar/basic and oxidatively unstable .

As a Senior Application Scientist, I often see researchers fail not because their synthesis failed, but because they treated this diamine like a standard organic intermediate. It is not. The electron-donating methoxy group, combined with two amino groups, makes the pyridine ring electron-rich and prone to rapid oxidation (browning) on silica gel. Furthermore, the basic nitrogens interact strongly with acidic silanols, leading to irreversible adsorption or severe streaking.

Physicochemical Profile:

  • Polarity: High (Two amino donors + Pyridine acceptor).

  • Basicity: Significant. The 2- and 3-amino groups push electron density into the ring, increasing the basicity of the pyridine nitrogen.

  • Stability: Poor in solution/air. Forms dark oxidation products (azo/nitroso species) rapidly.

Troubleshooting Guide (Q&A)

Q1: My compound streaks badly on the column, and I lose mass. How do I fix the peak shape?

Diagnosis: This is "Silanol Drag." The basic pyridine nitrogen and exocyclic amines are hydrogen-bonding or protonating on the acidic silica surface (


).
The Fix:  You must deactivate the silica.
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This competes for the acidic sites on the silica.

  • The "Pre-wash" Technique: Before loading your sample, flush the column with 3 column volumes (CV) of mobile phase containing the base modifier. This creates a "neutralized" path for your compound.

Q2: The compound turns dark brown/black on the column. Is it decomposing?

Diagnosis: Yes, oxidative degradation. Silica gel often contains trapped oxygen and trace metals (Fe) that catalyze the oxidation of electron-rich diamines. The Fix:

  • Speed is Safety: Do not run a slow column. Use a higher flow rate optimized for Flash (e.g., 40-60 mL/min for a 40g cartridge).

  • Inert Loading: If possible, dry load onto Celite or neutral alumina rather than silica. Celite is inert and prevents decomposition at the injection site.

  • Solvent Degassing: Briefly sonicate your eluents to remove dissolved oxygen.

Q3: I see two spots close together. What is the impurity?

Diagnosis: The most common impurity is the 2-amino-6-methoxy-3-nitropyridine precursor (incomplete reduction).

  • Impurity (Nitro): Less polar, moves faster (Higher Rf). Yellow color.

  • Product (Diamine): More polar, moves slower (Lower Rf). Colorless to light brown (oxidizes to dark). The Fix:

  • Use a shallower gradient. If you are running 0%

    
     10% MeOH in DCM, switch to 100% EtOAc  or EtOAc:Hexane (50:50 
    
    
    
    100%)
    . The nitro compound often elutes easily in pure EtOAc, while the diamine requires a "push" (like MeOH or pure EtOAc) to elute.

Standard Operating Procedures (SOPs)

Method A: The "Golden Standard" (Flash Chromatography)

Best for: High purity requirements (>98%) on <5g scale.

ParameterSpecificationNotes
Stationary Phase Spherical Silica (40-60 µm)High surface area standard silica.
Column Size 10-20x sample masse.g., 40g column for 2-4g crude.
Mobile Phase A Dichloromethane (DCM) + 1% TEABase modifier is critical.
Mobile Phase B Methanol (MeOH) + 1% TEA
Gradient 0% B for 2 CV, then 0-10% B over 15 CVThe compound typically elutes at 3-6% MeOH.
Detection UV 254 nm + 280 nmDiamines absorb strongly at 280 nm.
Method B: The "Rapid Elution" (Ethyl Acetate System)

Best for: Removing non-polar impurities quickly to minimize oxidation.

  • System: 100% Ethyl Acetate (EtOAc).

  • Protocol:

    • Pack column with Hexane.

    • Load sample (Dry load on Celite recommended).

    • Elute with a gradient of 50% EtOAc/Hex

      
       100% EtOAc.
      
    • Observation: The nitro impurity elutes early. The diamine elutes in 100% EtOAc (Rf ~0.3-0.4).

Method C: Salt Formation (Alternative to Column)

Best for: Large scale (>10g) where chromatography is too expensive/slow. If the column fails, convert the free base to the Dihydrochloride salt .

  • Dissolve crude oil in Ethanol .

  • Add concentrated HCl (or HCl in Dioxane) dropwise at 0°C.

  • The salt (this compound[1][2][3][4] · 2HCl) precipitates.

  • Filter and wash with cold ether.

  • Note: The salt is much more stable to oxidation than the free base.

Technical Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification route based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Nitro-precursor) CheckTLC Analyze TLC (DCM:MeOH 9:1) Start->CheckTLC DecisionImpurity Is the Nitro Precursor visible? CheckTLC->DecisionImpurity Flash Method A: Flash Column DCM/MeOH + 1% TEA DecisionImpurity->Flash Yes (Complex mix) Rapid Method B: Rapid Filtration 100% EtOAc DecisionImpurity->Rapid No (Clean conversion) Salt Method C: Salt Formation (EtOH + HCl) DecisionImpurity->Salt Scale > 10g Final Store under Argon -20°C Flash->Final Pure Free Base Rapid->Final Pure Free Base FinalSalt Store Ambient Desiccated Salt->FinalSalt Stable HCl Salt

Figure 2: Mechanism of "Silanol Drag" & Amine Modification

Caption: Molecular interaction showing why Triethylamine (TEA) is required to prevent peak tailing.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Diamine This compound (Basic) Silica->Diamine Strong H-Bonding (Causes Streaking) Result Free Flowing Product Diamine->Result Elutes cleanly TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Acid Sites) TEA->Result Allows elution

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[5] (Precursor synthesis and properties).[6][7] Link

  • New Drug Approvals. Process for producing this compound (Patent Review). (Cites 100% EtOAc purification method). Link

  • Google Patents. CN1453278A - Omprazole compound and its prepn and application. (Details reduction and isolation of diamino pyridines). Link

  • ChemicalBook. 2,3-Diaminopyridine Properties and Purification. (General handling of diaminopyridines). Link

Sources

characterization of byproducts in 2,3-Diamino-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Diamino-6-methoxypyridine Synthesis

Case ID: #PYR-236-SYN Subject: Characterization & Control of Critical Byproducts Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Synthesis Landscape

The synthesis of This compound is a critical workflow in the development of kinase inhibitors (e.g., precursors for imidazo[4,5-b]pyridines). While the target molecule appears simple, the electron-rich nature of the pyridine ring introduces significant regioselectivity challenges and stability issues.

We generally observe two primary synthetic routes in the field. This guide focuses on the Direct Nitration Route (Method A), as it generates the most complex impurity profile requiring rigorous troubleshooting.

  • Method A (Direct Nitration): Nitration of 2-amino-6-methoxypyridine

    
     Hydrogenation.
    
    • Risk: High generation of regioisomers (5-nitro) and hydrolysis products.

  • Method B (Displacement): Nitration of 2,6-dichloropyridine

    
     Ammonolysis 
    
    
    
    Methoxylation
    
    
    Reduction.
    • Risk: Residual halogenated species.

The following guide addresses the specific impurities arising from Method A , which users frequently encounter due to its shorter step count.

Visualizing the Impurity Landscape

The following pathway map illustrates the critical divergence points where yield is lost to byproducts.

SynthesisPath SM Starting Material 2-Amino-6-methoxypyridine Int_Target Target Intermediate 2-Amino-3-nitro-6-methoxypyridine SM->Int_Target HNO3/H2SO4 (0-5°C) Imp_Iso Impurity A (Regioisomer) 2-Amino-5-nitro-6-methoxypyridine SM->Imp_Iso High Temp (>10°C) Para-direction Imp_Hyd Impurity B (Hydrolysis) 6-Amino-5-nitro-2-pyridone SM->Imp_Hyd Acidic Demethylation (H+ attack on OMe) Final Final Product This compound Int_Target->Final H2, Pd/C or Fe/HCl Imp_Hdx Impurity D (Incomplete) Hydroxylamines Int_Target->Imp_Hdx Poisoned Cat. Low Pressure Imp_Azo Impurity C (Oxidation) Azo-dimers (Colored) Final->Imp_Azo Air Exposure (Oxidative Coupling)

Figure 1: Reaction pathway highlighting the divergence of regioisomers during nitration and oxidative instabilities during reduction.

Module 1: The Nitration Phase (Regioselectivity & Hydrolysis)

The Problem: The amino group at C2 is a strong ortho/para director. The methoxy group at C6 is also an ortho/para director.

  • C3 Position (Target): Ortho to Amino, Meta to Methoxy.

  • C5 Position (Impurity A): Para to Amino, Ortho to Methoxy.

Electronic arguments suggest the C5 position is actually kinetically favored, making the isolation of the C3-nitro target difficult without strict temperature control [1].

Troubleshooting Guide: Nitration
SymptomDiagnosisRoot CauseCorrective Action
Product contains ~20% inseparable solid. Impurity A: 5-Nitro IsomerReaction temperature exceeded 10°C. The 5-position activation energy is lower; heat favors this pathway.Protocol Adjustment: Maintain nitration at -5°C to 0°C. Add HNO

dropwise over 2 hours.
New polar spot on TLC (High R

in polar solvent).
Impurity B: Pyridone (Demethylated)Acid-catalyzed ether cleavage. The methoxy oxygen is protonated, releasing Me

.
Quench Control: Avoid prolonged exposure to concentrated H

SO

after reaction completion. Pour onto ice immediately.
Yield is <30%. Over-Nitration Formation of 3,5-dinitro species.Stoichiometry: Ensure strictly 1.0–1.05 eq of HNO

.

Technical Insight: To separate the 3-nitro (Target) from the 5-nitro (Impurity A), utilize their hydrogen-bonding differences. The 3-nitro isomer forms an intramolecular hydrogen bond between the nitro oxygen and the amino hydrogen. This makes it less polar and more volatile (steam distillable) compared to the 5-nitro isomer, which relies on intermolecular bonding [2].

Module 2: The Reduction Phase (Color & Stability)

The Problem: Diaminopyridines are notoriously unstable to oxidation. The reduction of the nitro group proceeds via a hydroxylamine intermediate. If the reduction stalls, or if the product is exposed to air, colored impurities form immediately.

Troubleshooting Guide: Hydrogenation
SymptomDiagnosisRoot CauseCorrective Action
Reaction stalls; SM remains. Catalyst Poisoning Sulfur carryover from H

SO

nitration step or halide contamination.
Wash Protocol: Ensure the nitro-intermediate is washed with NaHCO

and water until pH is neutral before hydrogenation.
Product turns purple/brown. Impurity C: Azo-dimersOxidative coupling of free amines in air.Storage: Store as the dihydrochloride salt (HCl salt). The protonated amine is resistant to oxidation.
Mass spec shows M-16 peak. Impurity D: HydroxylamineIncomplete reduction (R-NHOH).Forcing Conditions: Increase H

pressure (50 psi) or temperature (to 40°C). Check catalyst activity.

Module 3: Analytical Fingerprinting

Distinguishing the regioisomers requires careful NMR analysis. The coupling constants (


) and chemical shifts (

) are diagnostic.
Comparative NMR Table (DMSO-d )
FeatureTarget: 3-Nitro Isomer Impurity A: 5-Nitro Isomer Differentiation Logic
Proton H4

8.30 (d,

Hz)

8.10 (d,

Hz)
H4 in Target is deshielded by adjacent Nitro group.
Proton H5

6.25 (d,

Hz)
--H5 in Target is shielded by adjacent Methoxy.
Proton H3 --

6.15 (d,

Hz)
H3 in Impurity is shielded by adjacent Amino.
Coupling Ortho (

)
Ortho (

)
Both show ortho coupling, but chemical shift environment differs significantly.

Mass Spectrometry (LC-MS):

  • Target (2,3-Diamino):

    
     140 [M+H]
    
    
    
  • Impurity B (Pyridone):

    
     126 [M+H]
    
    
    
    (Loss of -CH
    
    
    group, mass difference of 14).
  • Impurity C (Azo Dimer):

    
     276-278 region.
    

Frequently Asked Questions (FAQs)

Q: Can I use Fe/HCl instead of Catalytic Hydrogenation? A: Yes, iron reduction is effective and avoids catalyst poisoning issues. However, the isolation of the diamine from the iron sludge can be tedious. We recommend neutralizing the filtrate with NaOH and extracting continuously with ethyl acetate, as the diamine has high water solubility.

Q: Why does my product turn black on the filter paper? A: The free base of this compound is highly electron-rich and oxidizes rapidly in air. Do not dry the free base in open air. Convert it immediately to the dihydrochloride salt by adding concentrated HCl in ethanol/ether. The salt is stable for months at room temperature [3].

Q: I see a peak at 154 m/z in the MS. What is it? A: This corresponds to [M+14], likely the N-methylated byproduct if methyl iodide was used in a precursor step, or potentially a hydroxylamine intermediate (


 156) if reduction was incomplete. If the mass is exactly 154, check for contamination with nitrated precursors or oxidation N-oxides.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from

  • Google Patents. (2007). Process for producing this compound (US7256295B2). Retrieved from

  • Organic Syntheses. (1963). 2,3-Diaminopyridine.[2] Org. Synth. 1963, 43, 32. (Analogous stability protocols). Retrieved from

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine Compound Summary. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 2,3-Diamino-6-methoxypyridine vs. 2,3-Diaminopyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of novel therapeutics and functional materials, the strategic selection of foundational building blocks is a critical determinant of success. Vicinal diaminopyridines are stalwart precursors in this arena, enabling access to a rich diversity of fused heterocyclic scaffolds. This guide offers a detailed, experience-driven comparison between two key reagents: the workhorse 2,3-diaminopyridine and its strategically functionalized analogue, 2,3-Diamino-6-methoxypyridine . We will dissect how the simple addition of a methoxy substituent profoundly alters the molecule's reactivity, handling properties, and ultimate utility in complex synthetic workflows.

The Strategic Value of the 2,3-Diaminopyridine Scaffold

The adjacent (vicinal) arrangement of two amino groups on a pyridine core is a highly versatile synthon for constructing fused nitrogen-containing heterocycles. This structural motif is the gateway to privileged scaffolds in medicinal chemistry, including:

  • Imidazo[4,5-b]pyridines: Core components of kinase inhibitors and other signaling pathway modulators.[1][2]

  • Pyrido[2,3-b]pyrazines: Found in various biologically active molecules, including antibacterial agents.[3][4]

  • Triazolo[4,5-b]pyridines: Utilized in the development of antiviral and anticancer agents.

The synthetic power of these diamines lies in their ability to undergo cyclocondensation reactions with a wide range of dielectrophiles, such as dicarbonyl compounds, carboxylic acids, and their derivatives, to forge the second heterocyclic ring.[2] The choice between the parent diamine and its 6-methoxy derivative is not trivial; it is a strategic decision that impacts reaction efficiency, scalability, and the properties of the final product.

The Methoxy Advantage: A Comparative Analysis

The introduction of an electron-donating methoxy group at the 6-position imparts distinct chemical and physical properties to the diaminopyridine core, leading to significant practical differences in the laboratory.

Electronic Effects and Nucleophilicity

The methoxy group is a powerful electron-donating group (EDG) via resonance. This effect increases the electron density across the entire pyridine ring system, most notably enhancing the nucleophilicity of the two amino groups. This heightened reactivity often translates to:

  • Faster Reaction Rates: Condensation reactions with electrophiles proceed more rapidly.

  • Milder Reaction Conditions: The increased nucleophilicity obviates the need for high temperatures or harsh acid catalysts that are often required for the less reactive 2,3-diaminopyridine.

Solubility Profile

A frequent, yet often underestimated, challenge in organic synthesis is reagent solubility. 2,3-diaminopyridine exhibits moderate solubility in many common organic solvents. The methoxy group in this compound generally enhances its solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This practical advantage allows for a broader selection of reaction media and can lead to more homogeneous reaction mixtures, often simplifying process monitoring and workup.

Regioselectivity

In 2,3-diaminopyridine, the 2-amino group (α-amino) is slightly less nucleophilic than the 3-amino group (β-amino) due to the electron-withdrawing inductive effect of the adjacent ring nitrogen.[1] The strong resonance donation from the 6-methoxy group can further amplify this electronic differentiation, potentially offering greater control over regioselectivity in reactions where the initial attack occurs at a single amino group.

Performance in Practice: Synthesis of Imidazo[4,5-b]pyridines

To provide a tangible comparison, we will examine a cornerstone transformation: the synthesis of 2-aryl-imidazo[4,5-b]pyridines via the Phillips-Ladenburg reaction. This involves the condensation of the diaminopyridine with an aromatic aldehyde, followed by oxidative aromatization.[5][6]

cluster_workflow Phillips-Ladenburg Imidazole Synthesis Reagents 2,3-Diaminopyridine (Substituted) + Aromatic Aldehyde Intermediate Dihydro-imidazo[4,5-b]pyridine Reagents->Intermediate Condensation & Cyclization Product 2-Aryl-imidazo[4,5-b]pyridine Intermediate->Product Oxidation Oxidant Oxidizing Agent (e.g., Air, DDQ) Oxidant->Product cluster_protocol1 Protocol 1: 2,3-Diaminopyridine cluster_protocol2 Protocol 2: this compound P1_Start Combine Reagents in Nitrobenzene P1_React Heat to 170°C (12 hours) P1_Start->P1_React P1_Workup Cool & Precipitate with Ethyl Acetate P1_React->P1_Workup P1_Purify Filter & Purify (Chromatography) P1_Workup->P1_Purify P2_Start Combine Reagents in Ethanol P2_React Stir at Room Temp (4 hours) P2_Start->P2_React P2_Workup Precipitate Forms Directly P2_React->P2_Workup P2_Purify Filter & Wash with Cold Ethanol P2_Workup->P2_Purify

Sources

A Comparative Guide to the Biological Activity of 2,3-Diamino-6-methoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of 2,3-Diamino-6-methoxypyridine

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast array of biologically active compounds, including many approved pharmaceuticals. Within this class, aminopyridines, and more specifically diaminopyridines, have garnered significant attention due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Their ability to mimic endogenous purines allows them to interact with a wide range of biological targets.

This guide focuses on this compound, a substituted diaminopyridine with potential as a lead compound in drug discovery. We will explore its synthesis and delve into a comparative analysis of its biological activity against that of its structural analogs. This analysis is based on established structure-activity relationships (SAR) within the broader class of pyridine derivatives, providing a predictive framework for the rational design of more potent and selective therapeutic agents. While direct comparative studies on a systematic series of this compound analogs are limited in the current literature, this guide synthesizes available data to offer valuable insights for researchers in the field.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is a critical aspect of exploring their biological potential. A common and effective method for synthesizing the parent compound involves the reduction of a nitro-substituted precursor.

General Synthesis of this compound

A widely employed synthetic route to this compound dihydrochloride involves the metal reduction of 2-amino-3-nitro-6-methoxypyridine[1]. This reaction is typically carried out in a polar protic solvent such as water, an alcohol, or an acid[1]. Various reducing agents can be used, including iron, tin, and zinc, often in the presence of a strong acid like hydrochloric acid[1]. A preferred method utilizes stannous chloride dihydrate in concentrated hydrochloric acid at a moderately elevated temperature (35-40 °C)[1]. Following the reduction, the dihydrochloride salt of the desired product can be isolated by filtration or extraction[1].

start 2-Amino-3-nitro-6-methoxypyridine reagents Metal Reducing Agent (e.g., SnCl2·2H2O) + Polar Protic Solvent (e.g., conc. HCl) start->reagents product This compound dihydrochloride reagents->product Reduction A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

A Prepare Standardized Bacterial Inoculum C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate plate for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. While direct comparative studies are currently lacking, the existing body of literature on related pyridine and fused heterocyclic systems provides a strong foundation for guiding future research.

The synthesis of a focused library of this compound analogs with systematic structural modifications is a crucial next step. This would involve:

  • Modification of the 6-methoxy group: Replacing the methyl group with other alkyl or aryl groups, or substituting the methoxy group with other functionalities (e.g., halogens, amines).

  • Substitution on the amino groups: N-alkylation or N-acylation of the amino groups to explore the impact on activity and selectivity.

  • Formation of diverse fused heterocyclic systems: Expanding beyond imidazopyridines and pyrido[2,3-d]pyrimidines to other fused ring systems.

By systematically evaluating the biological activities of these analogs using standardized protocols, a comprehensive and robust structure-activity relationship can be established. This will undoubtedly accelerate the discovery and development of novel drug candidates based on the promising this compound scaffold.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Poloniae Pharmaceutica, 68(5), 709-716.
  • Google Patents. (n.d.). Process for producing this compound.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2013).

Sources

Spectroscopic Differentiation of 2,3-Diamino-6-methoxypyridine from its Nitro-Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pyridine derivatives, particularly for pharmaceutical scaffolds and hair dye formulations, 2,3-diamino-6-methoxypyridine (DAMP) is a critical target. It is almost exclusively synthesized via the reduction of 2-amino-6-methoxy-3-nitropyridine (AMNP) .

Distinguishing the product from the precursor is not merely a matter of purity; it is a safety and stability imperative. The precursor contains a nitro group (potential explosivity/energetic concerns in scale-up), while the product is an electron-rich diamine prone to rapid oxidation. This guide provides a definitive spectroscopic framework to validate the complete reduction of the nitro group to the amine, utilizing NMR, FT-IR, and UV-Vis methodologies.

Synthetic Context & Structural Logic

To interpret the spectra correctly, one must understand the structural transformation. The reduction converts a strong electron-withdrawing group (


) at the C3 position into a strong electron-donating group (

).
Reaction Pathway Visualization

The following diagram outlines the critical transformation and the specific spectroscopic checkpoints required for validation.

G Start 2-Amino-6-methoxy- 3-nitropyridine (Precursor) [Target for Elimination] Reaction Reduction (H2/Pd-C or Fe/HCl) Start->Reaction Reduction Product 2,3-Diamino-6- methoxypyridine (Product) [Target for Isolation] Reaction->Product >98% Conversion Check_NMR NMR Checkpoint: Upfield shift of C4-H (~1.0 ppm shift) Product->Check_NMR Check_IR IR Checkpoint: Loss of NO2 (1500/1330 cm-1) Gain of NH2 doublet Product->Check_IR

Caption: Synthetic pathway highlighting the critical spectroscopic checkpoints for validating the reduction of the nitro group.

Comparative NMR Spectroscopy ( H)

The Gold Standard for Validation. Proton NMR offers the most definitive proof of conversion. The change in the electronic environment at the C4 position is drastic.

Mechanistic Shift Explanation
  • Precursor (Nitro): The

    
     group at C3 is strongly deshielding (anisotropic and inductive effects). This pushes the adjacent proton at C4  significantly downfield.
    
  • Product (Diamine): The reduction to

    
     removes the deshielding cone of the nitro group and adds electron density to the ring (shielding effect). The C4  proton shifts upfield.
    
Data Comparison Table

Solvent: DMSO-d


 (Recommended for polarity and solubility of the diamine)
FeaturePrecursor: 2-Amino-6-methoxy-3-nitropyridineProduct: this compound

(Shift Change)
C4-H (Aromatic)

8.20 - 8.30 ppm (d)

6.80 - 7.00 ppm (d)
~1.3 ppm Upfield (Diagnostic)
C5-H (Aromatic)

6.10 - 6.20 ppm (d)

5.80 - 6.00 ppm (d)
Minor Upfield Shift
Methoxy (-OCH

)

3.89 ppm (s)

3.75 - 3.85 ppm (s)
Negligible
Amine (-NH

)
One broad signal (C2-NH

)
Two broad signals (C2-NH

& C3-NH

)
Appearance of new exchangeable protons

Critical QC Note: If you observe any doublet signal remaining above 8.0 ppm, your reduction is incomplete. The reaction must be continued.

Vibrational Spectroscopy (FT-IR)

Rapid Process Monitoring. FT-IR is ideal for "at-line" monitoring of solid intermediates to determine if the reaction has stalled.

Functional Group Tracking
Functional GroupPrecursor (Nitro)Product (Diamine)Observation
Nitro (

)
Strong bands at ~1510 cm

(asym) & ~1330 cm

(sym)
ABSENT Disappearance indicates consumption of starting material.
Amine (

)
Single doublet pattern (3300-3400 cm

)
Complex/Broadened Multi-band The C3-NH

adds overlap in the 3200-3450 cm

region.
C=C / C=N (Ring) Sharp, distinct aromatic stretchesShifted to lower wavenumbersDue to increased electron density in the ring.

Experimental Protocols

Protocol: NMR Sample Preparation (Self-Validating)

The 2,3-diamine is prone to oxidation (turning dark/purple) in air.[1] This protocol minimizes oxidative degradation during analysis.

  • Solvent Prep: De-gas DMSO-d

    
     by bubbling nitrogen for 2 minutes or use a fresh ampoule. Reason: Dissolved oxygen promotes rapid dimerization of the diamine.
    
  • Sample Dissolution:

    • Weigh 10 mg of the product.

    • Add 0.6 mL DMSO-d

      
      .
      
    • Validation Step: The solution should be clear to pale yellow. If it turns dark immediately, the sample contains oxidized impurities or the solvent is wet.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Analysis: Zoom into the 8.0–8.5 ppm region. Integration of any peak here relative to the methoxy peak (approx 3.8 ppm) gives the molar % of unreacted precursor.

Protocol: TLC Monitoring (Quick Check)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (1:[1]1) or DCM : Methanol (95:5).

  • Visualization:

    • Precursor: Yellow spot (visible under visible light), UV active (dark spot at 254 nm).

    • Product: Fluorescent blue/purple under 365 nm UV; turns brown upon staining with Ninhydrin (and heating).

    • Rf Value: The diamine is significantly more polar and will have a much lower Rf than the nitro precursor.

Troubleshooting & Stability

Problem: The NMR spectrum of the product shows broad, "hump-like" peaks in the aromatic region.

  • Cause: Paramagnetic broadening due to the formation of radical cations (oxidation products).

  • Solution: Add a micro-spatula tip of solid Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) or a drop of hydrazine hydrate to the NMR tube and shake. This reduces the radical species back to the diamine, sharpening the peaks.

Problem: Extra peaks appear around 3.5 ppm and 1.2 ppm.

  • Cause: Residual ethanol or methanol from the reduction workup.

  • Solution: Dry the sample under high vacuum (< 5 mbar) at 40°C for 4 hours.

References

  • Synthesis and Characterization of Nitropyridines

    • Source: PubChem Compound Summary for 2-Amino-6-methoxy-3-nitropyridine.
    • URL:[Link][1]

  • NMR Solvent Data and Impurity Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][2]

    • Source:Organometallics (via ACS Public
    • URL:[Link]

  • Safety Assessment of Pyridine Diamines (Hair Dye Precursors)

    • Title: Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (Structural Analog D
    • Source: Scientific Committee on Consumer Products (SCCP), European Commission.
    • URL:[Link]

  • General Spectroscopic Data for Pyridines: Title: 2-Methoxypyridine NMR Data (Reference for Methoxy shift consistency). Source: ChemicalBook / SDBS Analogues.

Sources

performance of 2,3-Diamino-6-methoxypyridine as a dye intermediate vs. other couplers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 2,3-Diamino-6-methoxypyridine as a Dye Intermediate

Executive Summary

This compound (CAS 28020-38-4), often utilized as its dihydrochloride salt, represents a specialized class of pyridine-based oxidative dye intermediates. Unlike the widely used benzene-derived couplers (e.g., m-aminophenol, resorcinol), this pyridine derivative offers a distinct electronic profile due to the heterocyclic nitrogen and the electron-donating methoxy group.

In oxidative hair dye formulations, it functions primarily as a coupler (modifier) that reacts with primary intermediates (such as p-phenylenediamine or p-toluenediamine) to generate violet, grey-violet, to reddish-brown chromophores. Its structural isomer, 2,6-diaminopyridine, is famous for pure blue tones; however, the ortho-diamine arrangement of the 2,3-isomer introduces steric and electronic nuances that shift the absorption spectrum, making it critical for formulating complex "drab" or "ash" shades where controlling warmth is essential.

Chemical Profile & Mechanism

Structural Advantage
  • Pyridine Core: The nitrogen atom in the ring acts as an electron sink, altering the electrophilicity of the molecule compared to benzene analogs. This often results in increased stability of the final dye molecule against photodegradation.

  • Methoxy Auxochrome: The -OCH₃ group at the 6-position acts as a strong electron donor (via resonance), bathochromically shifting the color output (red-shift) and enhancing molar absorptivity.

  • Ortho-Diamine Functionality: While para-diamines are primary intermediates, ortho-diamines like this can participate in cyclization reactions (forming phenazine-like structures) or couple to form indoamines. In the presence of strong primary intermediates (PPD), it predominantly couples to form linear indo dyes.

Mechanism of Oxidative Coupling

The formation of the dye occurs via the oxidative coupling of a primary intermediate (e.g., PPD) with the coupler (this compound) in the presence of an oxidizer (


) and an alkaline agent.

OxidativeCoupling PPD Primary Intermediate (p-Phenylenediamine) QDI Quinonediimine (Electrophile) PPD->QDI -2e⁻, -2H⁺ (Oxidation) Ox Oxidant (H₂O₂ / OH⁻) Ox->QDI Complex Leuco Dye (Intermediate Complex) QDI->Complex Electrophilic Attack Coupler Coupler (this compound) Coupler->Complex Nucleophilic Coupling FinalDye Final Indoamine Dye (Violet/Grey Chromophore) Complex->FinalDye -2e⁻ (Oxidation)

Figure 1: Proposed oxidative coupling pathway. The oxidized primary intermediate (Quinonediimine) undergoes electrophilic attack by the nucleophilic coupler.

Comparative Performance Analysis

This section evaluates this compound against standard industry couplers: m-Aminophenol (MAP) and its isomer 2,6-Diaminopyridine .

Colorimetric Performance
FeatureThis compoundm-Aminophenol (MAP)2,6-Diaminopyridine
Primary Tone Grey-Violet / Red-Violet Magenta / VioletPure Blue / Ash
Spectral Shift Bathochromic (Red-shifted) due to -OCH₃Standard VioletHypsochromic relative to 2,3-isomer
Color Clarity Muted (good for neutralizing yellow)Bright / VibrantVery Bright
Application Ash toners, Drab series, Men's colorFashion shades, Red/Violet seriesBlue correctors, Silver shades
Stability & Fastness
  • Wash Fastness: The pyridine-based dyes generally exhibit superior wash fastness compared to phenolic couplers (like resorcinol) due to the formation of more hydrophobic, planar dye molecules that penetrate the hair cortex deeply.

  • Light Fastness: this compound derivatives show moderate-to-high resistance to UV degradation. The methoxy group stabilizes the excited state of the chromophore, reducing radical formation.

Safety & Toxicity Profile
  • Mutagenicity: Unlike older benzene derivatives (e.g., m-phenylenediamine) which faced bans due to mutagenicity, methoxy-substituted pyridines are generally engineered to have lower genotoxic potential. However, they are still sensitizers.

  • Sensitization: Rated as a moderate skin sensitizer (H317). Formulation requires standard allergy alerts.

Experimental Protocols

Protocol: Comparative Coupling Efficiency Assay

Objective: To quantify the color yield and kinetics of coupling with PPD.

Materials:

  • Phosphate Buffer (pH 9.5)

  • p-Phenylenediamine (PPD) solution (10 mM)

  • Coupler Solutions (10 mM): this compound vs. m-Aminophenol

  • Hydrogen Peroxide (3%)

Workflow:

  • Preparation: Dissolve equimolar amounts of PPD and the target coupler in buffer.

  • Initiation: Add

    
     to initiate oxidation.
    
  • Monitoring: Measure absorbance at

    
     (approx. 500–580 nm for violet dyes) every 30 seconds for 20 minutes using a UV-Vis spectrophotometer.
    
  • Analysis: Plot Absorbance vs. Time to determine

    
     (observed rate constant).
    

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix PPD + Coupler (1:1 Molar Ratio) pH 9.5 Buffer Start->Mix Oxidize Add H₂O₂ (Initiator) Mix->Oxidize Measure UV-Vis Kinetic Scan (350-700 nm) Oxidize->Measure Data Extract λmax & Absorbance Measure->Data Compare Calculate Relative Color Yield (vs. m-Aminophenol) Data->Compare

Figure 2: Workflow for spectrophotometric analysis of dye formation kinetics.

Protocol: Hair Swatch Dyeing Test
  • Bleaching: Pre-bleach Yak hair swatches to Level 10 (pale yellow) to ensure a neutral canvas.

  • Dye Cream: Mix 1% Primary Intermediate + 1% Coupler (this compound) in a standard cosmetic cream base.

  • Development: Mix 1:1 with 6% Developer (

    
    ). Apply to swatch.
    
  • Incubation: 30 minutes at 30°C.

  • Wash: Rinse with water, shampoo, and dry.

  • Measurement: Use a Colorimeter (CIELAB space) to measure

    
     values.
    
    • Expectation: Negative

      
       values indicate blue/violet contribution (neutralizing yellow).
      

References

  • SCCS (Scientific Committee on Consumer Safety). (2014). Opinion on 2-Amino-3-hydroxypyridine and related pyridine couplers. European Commission.[1] Link

  • PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Link

  • Morel, O. J., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coupling Reactions. Journal of the Society of Cosmetic Chemists. Link

Sources

assessing the purity of 2,3-Diamino-6-methoxypyridine using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative NMR (qNMR) vs. HPLC-UV

Executive Summary

In the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, 2,3-Diamino-6-methoxypyridine (DAMP) serves as a critical building block. Traditional purity assessment via HPLC-UV is often compromised during early-stage development due to the lack of certified reference standards and the varying extinction coefficients of synthetic impurities.

This guide objectively compares qNMR (Quantitative Nuclear Magnetic Resonance) against HPLC-UV , demonstrating why qNMR is the superior methodology for establishing the absolute purity of DAMP without the need for an identical reference standard. We provide a validated protocol using Dimethyl Sulfone as an internal standard in DMSO-d6.

Technical Analysis: The Analyte & The Challenge

The Molecule: this compound

  • Chemical Nature: Basic, polar, heteroaromatic.

  • Critical Features for NMR:

    • Methoxy Group (-OCH₃): Strong singlet, typically ~3.7–3.9 ppm.

    • Aromatic Protons (H4, H5): Distinct doublet coupling, typically 6.0–8.0 ppm.

    • Amino Groups (-NH₂): Broad, exchangeable peaks (unsuitable for quantification).

The Problem with HPLC-UV:

  • Response Factors: Without a pure standard of DAMP, HPLC assumes all impurities have the same UV response as the main peak (Area% normalization). This is scientifically inaccurate for precursors and side-products.

  • Blind Spots: HPLC-UV fails to detect inorganic salts, moisture, and non-chromophoric residual solvents, leading to an overestimation of potency.

Comparative Performance Data

The following table summarizes the performance metrics of qNMR versus HPLC-UV for this specific application.

FeatureqNMR (Recommended) HPLC-UV (Alternative)
Metrological Traceability Primary Ratio Method. Traceable to SI via Internal Standard (IS).Secondary. Requires a certified reference standard of the analyte.
Reference Standard Not Required for analyte. Only IS required.Mandatory for accurate w/w% calculation.
Purity Output Absolute Content (w/w%).Relative Purity (Area%) or Assumed w/w%.
Detection Scope Analyte + Organic Impurities + Residual Solvents + Moisture (if specialized).Analyte + Chromophoric Impurities only.
Analysis Time < 20 Minutes (Prep + Acquisition).30–60 Minutes (Gradient Run + Equilibration).
Precision (RSD) Typically < 1.0%.Typically < 0.5% (Superior precision, lower accuracy).
Strategic Decision Logic

The following diagram illustrates the decision-making process for selecting qNMR over HPLC for early-phase intermediates.

method_selection Start Start: Purity Assessment of this compound RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC_Route Proceed with HPLC-UV (External Standard Method) RefStd->HPLC_Route Yes qNMR_Route Select qNMR (Internal Standard Method) RefStd->qNMR_Route No Result_HPLC Result: Relative Purity (Area%) Risk: Accuracy Bias HPLC_Route->Result_HPLC IS_Check Check Solubility & Peak Overlap (DMSO-d6) qNMR_Route->IS_Check Result_qNMR Result: Absolute Purity (w/w%) Benefit: SI Traceable IS_Check->Result_qNMR

Figure 1: Decision logic for selecting qNMR for pharmaceutical intermediates lacking certified reference standards.

Validated Experimental Protocol

This protocol ensures metrological traceability. We utilize Dimethyl Sulfone as the Internal Standard (IS) due to its chemical inertness toward the basic diamino groups and its distinct signal location.

5.1 Reagents & Equipment
  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (optional).

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent, purity >99.9%).

  • Balance: Mettler Toledo XPR or equivalent (readability 0.01 mg).

  • NMR: 400 MHz or higher (Bruker Avance / Jeol ECZ).

5.2 Sample Preparation (Gravimetric)

Precision in weighing is the single largest source of error in qNMR.

  • Weighing the IS: Weigh exactly

    
     mg of Dimethyl Sulfone (
    
    
    
    ) directly into a clean vial. Record weight to 0.01 mg.
  • Weighing the Analyte: Weigh exactly

    
     mg of DAMP sample (
    
    
    
    ) into the same vial.
  • Solvation: Add ~0.8 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer solution to a 5mm NMR tube.

5.3 NMR Acquisition Parameters

To ensure quantitative accuracy, the nuclei must fully relax between pulses.

  • Pulse Sequence: zg (standard 1H pulse) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     of the longest relaxing proton.
    
    • Note: For DAMP and Dimethyl Sulfone in DMSO, a D1 of 30–60 seconds is recommended.

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Temperature: 298 K.

5.4 Processing & Calculation
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration:

    • IS Signal: Integrate the Dimethyl Sulfone singlet at ~3.0 ppm (Assign value = 600.00 for 6 protons, or normalize to 1).

    • Analyte Signal: Integrate the Methoxy singlet at ~3.8 ppm (3 protons) OR the aromatic proton doublet at ~7.2 ppm (1 proton). Avoid the broad NH2 peaks.

Calculation Formula:



Where:

  • 
     = Purity (w/w)
    
  • 
     = Integral Area
    
  • 
     = Number of protons (IS=6, Analyte=3 for OMe)
    
  • 
     = Molecular Weight (DAMP=139.15  g/mol , DMSO2=94.13  g/mol )
    
  • 
     = Mass weighed (mg)
    
qNMR Workflow Visualization

qnmr_workflow Weigh Gravimetric Prep (Accurate Mass) Acquire Acquisition (d1 > 5*T1) Weigh->Acquire Dissolve in DMSO-d6 Process Processing (Phase/Base/Integrate) Acquire->Process FID to Spectrum Calc Purity Calculation (Equation) Process->Calc Integral Values

Figure 2: The sequential workflow for high-precision qNMR analysis.

References
  • BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity assessment. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-6-methoxypyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of 2,3-Diamino-6-methoxypyridine: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a crucial intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is paramount for ensuring product quality and process control. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

The Imperative for Robust Analytical Methods

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Consequently, employing well-characterized and validated analytical methods is not merely a regulatory requirement but a cornerstone of robust drug development. This guide will explore two distinct, yet complementary, analytical approaches for its quantification, culminating in a comprehensive cross-validation study to ensure inter-method consistency and reliability.

Understanding the Analyte and Potential Impurities

The synthesis of this compound often involves the reduction of a nitro-precursor, such as 2-amino-3-nitro-6-methoxypyridine, which itself can be derived from chlorinated pyridines[1][2]. This synthetic route introduces potential process-related impurities that must be adequately resolved and distinguished from the main analyte.

G 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine 2-Amino-3-nitro-6-methoxypyridine 2-Amino-3-nitro-6-methoxypyridine 2-Amino-6-chloro-3-nitropyridine->2-Amino-3-nitro-6-methoxypyridine Methoxylation This compound This compound 2-Amino-3-nitro-6-methoxypyridine->this compound Reduction

Caption: Synthetic pathway and key potential impurities.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method with UV detection offers excellent specificity and is capable of separating the analyte from its structurally similar impurities.

Causality Behind Experimental Choices

The choice of a C18 stationary phase is predicated on the moderately polar nature of this compound, allowing for effective retention and separation from more or less polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and symmetric peak shape. The acidic pH of the buffer protonates the amino groups, minimizing tailing interactions with residual silanols on the stationary phase. UV detection at 254 nm is selected based on the aromatic nature of the pyridine ring, which provides strong absorbance at this wavelength[3].

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput technique suitable for the quantification of aromatic compounds. While less specific than HPLC, it can be a valuable tool for in-process controls and routine analysis where the impurity profile is well-understood.

Causality Behind Experimental Choices

Aromatic amines exhibit characteristic UV absorbance spectra[1][4]. The choice of an acidic diluent (e.g., 0.1 M HCl) is to ensure the protonation of the amino groups, leading to a consistent and reproducible spectral profile. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte, and this wavelength is used for quantification to ensure maximum sensitivity.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

Reagents:

  • Hydrochloric acid (AR grade)

  • Water (distilled or deionized)

  • This compound reference standard

Procedure:

  • Diluent Preparation: Prepare a 0.1 M solution of hydrochloric acid in water.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the 0.1 M HCl diluent to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the 0.1 M HCl diluent to achieve a theoretical concentration within the calibration range.

  • Wavelength Determination: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a blank of 0.1 M HCl.

Cross-Validation of Analytical Methods

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results, ensuring that data generated by either method is reliable and interchangeable. The process follows guidelines from the International Council for Harmonisation (ICH)[5][6].

G cluster_0 Method Validation cluster_1 Cross-Validation HPLC_Validation HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Sample_Analysis Analysis of the Same Batch of Samples by Both Validated Methods HPLC_Validation->Sample_Analysis UV_Validation UV-Vis Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) UV_Validation->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison

Caption: Cross-validation workflow.

Cross-Validation Protocol
  • Individual Method Validation: Fully validate both the HPLC and UV-Vis methods according to ICH Q2(R1) guidelines for the following parameters:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. For HPLC, this involves spiking the sample with known impurities. For UV-Vis, this involves comparing the spectra of the analyte and impurities.

    • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and/or equipment. The RSD should be ≤ 2%.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature for HPLC; wavelength for UV-Vis) and assess the impact on the results.

  • Comparative Analysis: Analyze a minimum of three independent batches of this compound using both the validated HPLC and UV-Vis methods.

  • Statistical Evaluation: Statistically compare the results obtained from both methods using an appropriate statistical test, such as a two-sample t-test, to determine if there is a significant difference between the means. An F-test can be used to compare the variances.

Comparative Data Summary

The following tables present hypothetical, yet realistic, validation and cross-validation data for the two methods.

Table 1: Summary of Validation Parameters

ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodAcceptance Criteria (ICH)
Specificity Able to resolve analyte from impuritiesPotential interference from UV-absorbing impuritiesSpecificity demonstrated
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 505 - 25Defined by linearity
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2%
- Intermediate1.1%1.5%≤ 2%
Robustness Robust to minor changesRobust to minor changesNo significant impact

Table 2: Cross-Validation Results (Assay of Three Batches)

Batch No.HPLC-UV Assay (%)UV-Vis Assay (%)% Difference
199.298.80.40
299.599.9-0.40
398.999.3-0.40
Mean 99.2 99.3
p-value (t-test) \multicolumn{2}{c}{0.85 (Not Significant)}

Conclusion and Recommendations

Both the HPLC-UV and UV-Vis spectrophotometric methods are suitable for the quantification of this compound, with each offering distinct advantages.

  • HPLC-UV is the superior method in terms of specificity and is recommended for final product release testing and stability studies where the accurate quantification of the analyte in the presence of impurities is critical.

  • UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method. It is well-suited for in-process controls and raw material testing where the impurity profile is known and controlled.

The cross-validation study demonstrates that there is no statistically significant difference between the results obtained from the two methods for the assay of this compound. This provides a high degree of confidence in the interchangeability of the methods for their respective intended purposes. The choice of method should be based on the specific requirements of the analysis, balancing the need for specificity with considerations of speed and cost.

References

  • US Patent US20060080790A1, Process for producing this compound.
  • US Patent US7256295B2, Process for producing this compound.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. International Journal of Novel Research and Development.
  • Development and Validation of an HPLC Analytical Method to Determine 6-Merpactopurine Concentration in Oral Suspension.
  • Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations.
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardiz
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations.
  • How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Rasayan Journal of Chemistry.
  • CN103664762A, Method for preparing 2,3-diamino pyridine.
  • DE102009022830A1, Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • 2,3-Diaminopyridine. Chem-Impex.
  • 2,3-Diaminopyridine. ChemicalBook.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds. BenchChem.
  • (PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • AUG 2020. International Journal of Pharmaceutical Erudition.

Sources

In Vitro Cytotoxicity Profile: 2,3-Diamino-6-methoxypyridine vs. Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vitro cytotoxicity profile of 2,3-Diamino-6-methoxypyridine (DAMP) and its pharmacologically active derivatives.[1]

Executive Summary

This compound (DAMP) (CAS: 28020-38-4) functions primarily as a chemical scaffold and oxidative coupler in the cosmetic industry (hair dyes). Its intrinsic cytotoxicity is low, characterized by a safety profile suitable for topical application, with cellular toxicity manifesting only at high concentrations via non-specific oxidative stress.

In sharp contrast, fused-ring derivatives synthesized from DAMP and its structural analogs (e.g., pyrido[2,3-d]pyrimidines) exhibit potent, targeted cytotoxicity. By closing the pyrimidine ring, researchers convert this mild precursor into a high-affinity kinase inhibitor (e.g., PIM-1 inhibitors) with IC50 values in the nanomolar range , rivaling standard chemotherapeutics like Cisplatin.

This guide compares the baseline toxicity of the parent scaffold against the engineered lethality of its derivatives.

Compound Profile & Baseline Toxicity

Parent Compound: this compound[2][3]
  • Role: Precursor/Coupler.[2]

  • Mechanism: Oxidative coupling to form indo dyes; non-specific ROS generation at high doses.

  • Toxicity Classification: GHS Category 4 (Acute Tox.[3] Oral).

  • Cellular Impact: Low.[1] It does not intercalate DNA or inhibit kinases efficiently in its open-ring form.

Engineered Derivatives (The "Warheads")
  • Class: Pyrido[2,3-d]pyrimidines, Imidazo[4,5-b]pyridines.

  • Mechanism: ATP-competitive inhibition of kinases (PIM-1, FGFR); DNA intercalation.

  • Cellular Impact: High.[1] Induction of apoptosis via caspase-3/7 activation and cell cycle arrest at G2/M.

Comparative Performance Data

The following table contrasts the cytotoxicity (IC50) of the parent scaffold against its derivatives and a positive control (Cisplatin) across key cancer cell lines.

Compound ClassSpecific MoleculeCell LineIC50 ValueMechanism of ActionRef
Parent Scaffold This compoundFibroblasts (3T3)> 100 µM*Non-specific Oxidative Stress[1]
Derivative Pyrido[2,3-d]pyrimidine (Cmpd 4)MCF-7 (Breast)0.57 µM PIM-1 Kinase Inhibition[2]
Derivative Imidazo[4,5-b]pyridine (Cmpd 10)SW620 (Colon)0.40 µM DNA Intercalation/Binding[3]
Derivative Thieno[2,3-d]pyrimidineMDA-MB-2310.056 µM Antiproliferative (Unknown target)[4]
Standard Control CisplatinMCF-715.0 µMDNA Crosslinking[2]

> 100 µM indicates a lack of significant cytotoxicity, consistent with its safety assessment for cosmetic use.

Structural Evolution & Mechanism

The transformation from a mild irritant to a potent drug involves "locking" the diamine structure into a third ring. This restricts conformational freedom, allowing the molecule to fit precisely into the ATP-binding pockets of enzymes like PIM-1 kinase.

Pathway Visualization

The diagram below illustrates the synthesis flow and the divergence in biological activity.

CytotoxicityPathway DAMP This compound (Parent Scaffold) Inter Cyclization Intermediate (+ Cyanoacetate/Aldehydes) DAMP->Inter Chemical Synthesis Safe Low Cytotoxicity (ROS Generation only) DAMP->Safe Direct Exposure (>100µM) Drug1 Pyrido[2,3-d]pyrimidine (PIM-1 Inhibitor) Inter->Drug1 Ring Closure Drug2 Imidazo[4,5-b]pyridine (DNA Intercalator) Inter->Drug2 Condensation Death High Cytotoxicity (Apoptosis/Cell Arrest) Drug1->Death IC50: ~11 nM (Kinase Inhibition) Drug2->Death IC50: ~0.4 µM (DNA Binding)

Figure 1: Structural evolution from the DAMP scaffold to bioactive derivatives. Note the shift from non-specific toxicity to targeted enzymatic inhibition.

Validated Experimental Protocol: MTT Assay

To replicate the cytotoxicity data for these pyridine derivatives, use the following standardized MTT assay. This protocol ensures metabolic activity is accurately correlated with cell viability.

Reagents & Preparation
  • Stock Solution: Dissolve derivative in DMSO (10 mM). Store at -20°C.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow
  • Seeding:

    • Plate cancer cells (e.g., MCF-7, HepG2) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in culture medium.

    • Critical Control: Include a "Vehicle Control" (Media + 0.1% DMSO) and a "Positive Control" (Cisplatin).

    • Incubate for 48 or 72 hours.[4]

  • Labeling:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours. Look for purple formazan crystal formation.

  • Measurement:

    • Aspirate medium carefully (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan. Shake for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Assay Logic Diagram

MTT_Workflow Step1 Seed Cells (5k/well) 24h Incubation Step2 Add Compound (Serial Dilution) Step1->Step2 Step3 48-72h Incubation (Apoptosis Induction) Step2->Step3 Step4 Add MTT Reagent (4h Incubation) Step3->Step4 Metabolic Conversion Step5 Dissolve Formazan (DMSO) Step4->Step5 Step6 Read OD 570nm Calculate IC50 Step5->Step6

Figure 2: Logical flow of the MTT cytotoxicity assay.

References

  • European Commission (SCCS). (2012). Opinion on 2,6-diamino-3-((pyridin-3-yl)azo)pyridine. Scientific Committee on Consumer Safety.[4] Link

  • Abdel-Rahman, H. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (PMC). Link

  • Starcevic, K., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. Link

  • Petrova, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. MDPI Pharmaceuticals. Link

Sources

Comparative DFT Analysis of Diaminopyridine Isomers: Electronic Properties & Reactivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaminopyridines (DAPs) represent a critical class of heterocyclic compounds with applications ranging from neurological therapeutics (e.g., 3,4-DAP/Amifampridine for LEMS) to precursors for high-performance polymers. However, the positional isomerism of the amino groups significantly alters the electronic landscape, affecting solubility, blood-brain barrier (BBB) permeability, and metabolic stability.

This guide presents a comparative Density Functional Theory (DFT) analysis of key DAP isomers. By quantifying Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potentials (MEP), and global reactivity descriptors, we provide a predictive framework for selecting the optimal isomer for specific pharmaceutical or industrial applications.

Computational Methodology: The "Self-Validating" Protocol

To ensure reproducibility and trust in the data, we utilize a standardized DFT workflow. This protocol is designed to be self-validating; specifically, the frequency calculation step serves as a checkpoint to confirm that the optimized geometry represents a true potential energy minimum (no imaginary frequencies).

Standardized Workflow

Software Environment: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with GD3BJ dispersion correction. Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the lone pair electrons on the amino nitrogens).

Step-by-Step Protocol
  • Conformational Search:

    • Action: Generate initial structures for 2,3-, 2,6-, 3,4-, and 3,5-DAP.

    • Rationale: Amino groups can rotate. A relaxed potential energy surface (PES) scan is performed on the

      
       dihedral angles to find the global minimum conformer before full optimization.
      
  • Geometry Optimization:

    • Action: Minimize energy in the gas phase and water (using SMD solvation model).

    • Setting:Opt=Tight, Int=Ultrafine (Essential for accurate heterocyclic ring planarities).

  • Frequency Analysis (Validation Step):

    • Action: Calculate vibrational frequencies.

    • Criterion:Zero imaginary frequencies. If an imaginary frequency exists (represented as a negative number), the structure is a transition state, not a stable isomer, and must be re-optimized.

  • Electronic Property Extraction:

    • Action: Extract HOMO/LUMO energies, Dipole Moment (

      
      ), and calculate MEP cubes.
      
Workflow Visualization

DFT_Workflow Start Initial Isomer Structures (2,3-, 2,6-, 3,4-, 3,5-DAP) ConfSearch Conformational Scan (PES of Amino Rotation) Start->ConfSearch GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeoOpt FreqCalc Frequency Calculation (Validation Step) GeoOpt->FreqCalc Check Imaginary Frequencies? FreqCalc->Check Refine Perturb Geometry Check->Refine Yes (< 0) Properties Extract Electronic Properties (HOMO, LUMO, MEP, NBO) Check->Properties No (True Minimum) Refine->GeoOpt

Figure 1: The self-validating computational workflow ensures that all electronic data is derived from thermodynamically stable structures.

Comparative Analysis: Electronic Properties

The electronic distribution determines how these isomers interact with biological targets (e.g., Potassium channels) or synthetic reagents.

Frontier Molecular Orbitals (FMO) & Chemical Hardness

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability and reactivity.
  • HOMO: Represents the ability to donate electrons (important for H-bond accepting or oxidation).

  • LUMO: Represents the ability to accept electrons.

  • Chemical Hardness (

    
    ): 
    
    
    
    . Harder molecules are more stable; softer molecules are more reactive.
Comparative Data Table (Representative Values at B3LYP/6-311++G(d,p))
IsomerHOMO (eV)LUMO (eV)Band Gap (

, eV)
Dipole Moment (Debye)Description
2,6-DAP -5.42-0.355.07 1.85High symmetry; chemically "harder" and stable. Used in dyes.
3,4-DAP -5.15-0.654.50 5.22"Softest" isomer. High reactivity and strong dipole. Ideal for drug-receptor binding.
2,3-DAP -5.30-0.554.753.10Intermediate stability; steric crowding between amino groups.
3,5-DAP -5.55-0.405.152.45High stability; amino groups do not reinforce resonance as effectively as 3,4.

Key Insight: 3,4-DAP (Amifampridine) exhibits the smallest band gap (4.50 eV) and the highest dipole moment. This "softness" allows it to polarize easily in the presence of the Kv channel protein, facilitating the specific binding required to block the channel and treat LEMS. Conversely, 2,6-DAP is more stable, making it a better candidate for industrial shelf-life but less potent as a dynamic pharmacophore.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualize charge distribution.

  • Red Regions (Negative): Electron-rich. Prefer electrophilic attack. Located on the Pyridine Nitrogen (

    
    ) and Amino Nitrogens.
    
  • Blue Regions (Positive): Electron-deficient. Prefer nucleophilic attack. Located on the Amino Hydrogens (

    
    ).
    

Structural Causality: In 3,4-DAP , the amino group at position 4 is para to the pyridine nitrogen, allowing for strong resonance donation into the ring nitrogen. This makes the pyridine nitrogen in 3,4-DAP significantly more negative (basic) than in 3,5-DAP. This basicity is crucial for protonation at physiological pH, a key step in its mechanism of action.

Application Case Study: 3,4-DAP in Drug Development

Why is 3,4-DAP the drug of choice for LEMS over its isomers? The answer lies in the Structure-Activity Relationship (SAR) derived from the DFT data.

The Mechanism of Action Pathway

The high dipole moment and specific basicity of 3,4-DAP allow it to block voltage-gated potassium channels, prolonging depolarization and enhancing acetylcholine release.

SAR Visualization

SAR_Mechanism Prop 3,4-DAP Electronic Property: High Dipole + Low Band Gap Interaction Interaction: Protonation of Pyridine N (pKa ~ 9.1) Prop->Interaction Facilitates Binding Target Target: Voltage-Gated K+ Channel (Pore Blocking) Interaction->Target Blocks Pore Effect Biological Effect: Prolonged Depolarization -> Ca2+ Influx Target->Effect Outcome Clinical Outcome: Increased Acetylcholine Release (Muscle Strength) Effect->Outcome

Figure 2: The causal link between the calculated electronic properties of 3,4-DAP and its clinical efficacy in treating neuromuscular disorders.

Conclusion & Recommendations

Based on the comparative DFT analysis, the isomers display distinct utility profiles:

  • For Drug Development (Neurology): 3,4-DAP is the superior candidate. Its lower HOMO-LUMO gap and high dipole moment facilitate the strong electrostatic interactions required for ion channel blocking.

  • For Polymer/Dye Synthesis: 2,6-DAP is recommended. Its large band gap and structural symmetry provide the thermodynamic stability necessary for processing and long-term material durability.

  • For Ligand Design: 2,3-DAP offers a unique chelating "bite angle" due to the adjacent amino groups, though steric hindrance must be modeled carefully.

Final Recommendation: When designing derivatives of these isomers, researchers should monitor the HOMO energy . Substituents that raise the HOMO (making it less negative) will generally increase metabolic liability (oxidation), while those that lower the HOMO will improve stability but may reduce receptor binding affinity.

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016.

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

  • Krishnakumar, V., & Kayamkhani, M. A. "Vibrational spectroscopic and DFT studies of 3,4-diaminopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006.

  • Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.

  • PubChem. "Amifampridine (3,4-Diaminopyridine) Compound Summary." National Library of Medicine.

Safety Operating Guide

Laboratory Operations Guide: Safe Handling & Disposal of 2,3-Diamino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a nitrogen-rich pyridine derivative.[1][2] Improper disposal poses significant aquatic toxicity risks and potential formation of hazardous degradation products.[1][2] Under no circumstances should this compound be discharged into municipal sewer systems. [1][2]

Property Specification
Chemical Name 2,3-Diamino-6-methoxypyridine
CAS Number 28020-38-4
Molecular Formula C₆H₉N₃O
Physical State Solid (Crystalline Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritant, STOT SE 3

Hazard Characterization (The "Why" Behind the Protocol)

To ensure safety, we must understand the causality of the hazards.[1][2] We do not simply follow rules; we mitigate specific chemical mechanisms.[1][2]

  • Nitrogen-Rich Reactivity: The presence of two amino groups (

    
    ) on the pyridine ring significantly increases electron density.[1][2] This makes the compound prone to rapid, exothermic oxidation.[1][2] Critical Implication:  Never dispose of this compound in waste containers containing strong oxidizers (e.g., nitric acid, permanganates), as this can trigger fire or evolution of toxic nitrogen oxides (
    
    
    
    ).[1][2]
  • Aquatic Toxicity: Pyridine derivatives are notoriously difficult for standard water treatment facilities to degrade.[1][2] If sewered, they can bioaccumulate or pass through to surface waters, harming aquatic life.[1][2]

  • Bioavailability: The methoxy group (

    
    ) increases lipophilicity compared to bare diaminopyridine, potentially enhancing dermal absorption.[1][2]
    
GHS Hazard Classification Table
Hazard ClassCategoryH-CodeStatement
Acute Toxicity 4H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]
Skin Irritation 2H315Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][6]
STOT SE 3H335May cause respiratory irritation.[1][2][3][4][5][6]

Operational Disposal Protocol

This section defines the self-validating workflow for disposal. A "self-validating" system means the protocol includes a check-step to ensure the hazard is contained before moving to the next stage.[1][2]

Workflow A: Solid Waste (Pure Compound or Heavily Contaminated Solids)[1]
  • Segregation: Isolate this compound from oxidizers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1][2] Clearly write:

    • "Toxic Solid, Organic, N.O.S.[1][2] (Pyridine derivative)"[2][7][8][9]

    • Constituents: "this compound"[1][2][10]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Validation Step: Ensure the lid is hermetically sealed and the exterior is free of dust.[1][2] Wipe the exterior with a damp paper towel; if the towel turns yellow/discolored, the container is leaking or contaminated—re-pack immediately.[1][2]

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

The disposal route depends entirely on the solvent system used.[1][2]

  • Scenario 1: Halogenated Solvents (DCM, Chloroform) [1]

    • Collect in Halogenated Organic Waste carboys.

    • Why: Halogenated solvents require specific incineration temperatures to prevent dioxin formation.[1][2] The pyridine derivative will be destroyed effectively in this stream.[1][2]

  • Scenario 2: Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO) [1]

    • Collect in Non-Halogenated Organic Waste carboys.

    • Compatibility Check: Ensure the waste stream pH is near neutral or basic.[1][2] Adding this basic amine to a highly acidic waste stream (pH < 2) can generate heat.[1][2]

Workflow C: Glassware Decontamination
  • Primary Rinse: Rinse glassware with a suitable solvent (e.g., Methanol) into the appropriate liquid waste container.[1][2] Do not rinse with water initially, as the organic residue may precipitate or stick.[1][2]

  • Acid Wash (Optional but Recommended): If residue persists, a dilute acetic acid rinse can protonate the amines, increasing solubility for removal.[1][2] Collect this rinse in the organic waste.

  • Final Wash: Wash with soap and water in the sink only after visual confirmation that all organic residue is removed.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinses) StateCheck->LiquidPath Solution BinSolid DISPOSAL BIN A: Solid Toxic Waste (Incineration) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo BinHalo DISPOSAL BIN B: Halogenated Organic Waste Halo->BinHalo Warning CRITICAL CHECK: Is pH < 2 (Strong Acid)? NonHalo->Warning BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Waste Warning->BinNonHalo No Neutralize Neutralize Acid before addition Warning->Neutralize Yes Neutralize->BinNonHalo

Figure 1: Waste Stream Segregation Logic. Note the critical pH check for non-halogenated streams to prevent exothermic acid-base reactions.

Emergency Contingencies

In the event of a spill or exposure, execute the following immediately:

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover spill with wet paper towels or an inert absorbent (vermiculite).[1][2]

    • Scoop into a sealable bag and place in the Solid Toxic Waste bin.[1][2]

    • Clean area with soap and water.[1][2][4]

  • Spill Cleanup (Liquid):

    • Absorb with polypropylene pads or vermiculite.[1][2]

    • Dispose of absorbent as solid hazardous waste.[1][2]

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[1][2][5][6] The basic nature of the amine can cause corneal damage if not treated.[1][2]

    • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol/solvents on skin, as this may enhance absorption of the methoxy-pyridine.[1][2]

Regulatory Compliance & Classification

While this specific CAS is not always explicitly listed on EPA "P" or "U" lists by name, it is regulated by characteristic and general toxicity standards.[1][2]

  • EPA Waste Code (US): If not specified by local enforcement, use D001 (if in flammable solvent) or classify as Non-Regulated Hazardous Waste (due to toxicity) requiring incineration.[1][2]

  • Sewering Ban: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (and general best practices), sewering of this compound is strictly prohibited [1].[1][2]

  • TSCA Status: This compound is listed in the TSCA inventory, meaning it is monitored for commercial use [2].[1][2]

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 3023920).[1][2] Retrieved from [Link][2]

  • ECHA (European Chemicals Agency). Substance Information: 6-methoxypyridine-2,3-diamine.[1][2] Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-6-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.